molecular formula C45H56Cl2N2O10 B15561244 Decatromicin B

Decatromicin B

Katalognummer: B15561244
Molekulargewicht: 855.8 g/mol
InChI-Schlüssel: UYAXASMGHNZATD-GOICBWNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Decatromicin B is a carbohydrate-containing antibiotic isolated from Actinomadura sp. MK73-NF4. It specifically inhibits the growth of gram-positive bacteria including multi-drug resistant strains such as Staphylococcus aureus MS9610 and menthicilin-resistant S.aureus (MRSA). It has a role as a metabolite and an antibacterial agent. It is an organochlorine compound, a gamma-lactone, an amide, a carbohydrate-containing antibiotic, a macrocycle, a monocarboxylic acid, an oxaspiro compound, an enol, a trideoxyhexose derivative and a member of pyrroles.
(3S,4S,4aS,6aR,8E,11E,12aS,15S,16aS,20aR,20bR)-15,20a-diethyl-21-hydroxy-3,11,12a-trimethyl-18,20-dioxo-4-[(2,4,6-trideoxy-4-{[(3,5-dichloro-1H-pyrrol-2-yl)carbonyl]amino}-beta-D-ribo-hexopyranosyl)oxy]-1,2,3,4,4a,6a,7,10,12a,15,16,20,20a,20b-tetradecahydro-16a,19-(metheno)benzo[b]naphtho[2,1-j]oxacyclotetradecine-14(18H)-carboxylic acid has been reported in Actinomadura with data available.

Eigenschaften

Molekularformel

C45H56Cl2N2O10

Molekulargewicht

855.8 g/mol

IUPAC-Name

(1S,3S,6S,7E,10E,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4S,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid

InChI

InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19+,38-34-/t23-,24+,25-,26+,27-,29+,31-,33-,35+,37-,43-,44+,45+/m0/s1

InChI-Schlüssel

UYAXASMGHNZATD-GOICBWNVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Isolation of Decatromicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B is a potent spirotetronate antibiotic first isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[1][2] This class of natural products is of significant interest due to its complex chemical architecture and promising biological activities, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the discovery, isolation, purification, and structural elucidation of this compound, presenting detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery and Producing Organism

This compound, along with its congener Decatromicin A, was discovered during a screening program for novel antibiotics. The producing microorganism was identified as a strain of Actinomadura, designated MK73-NF4.[1] Subsequent studies have also reported the isolation of this compound from other Actinomadura species, such as strain 2EPS, which also produces related spirotetronate compounds.[3]

Taxonomic Classification of Producing Organism:

  • Genus: Actinomadura

  • Strain: MK73-NF4[1]

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Actinomadura sp. MK73-NF4. While the specific media composition and fermentation parameters for the original discovery were not exhaustively detailed in the primary literature, a representative protocol for the fermentation of Actinomadura species for antibiotic production is provided below. Optimization of these parameters is critical for maximizing the yield of the target compound.

Experimental Protocol: Fermentation of Actinomadura sp.

This protocol is a representative example for the cultivation of Actinomadura species for the production of secondary metabolites.

Seed Culture Preparation:

  • Prepare a seed medium containing (per liter): 18 g dextrose, 8 g soytone, 4 g CaCO₃, 2 g yeast extract, and 1 g NaCl. Adjust the pH to 7.3 before sterilization.

  • Inoculate the seed medium with a mature culture of Actinomadura sp. from a solid agar (B569324) plate (e.g., GYEA medium).

  • Incubate the seed culture at 30°C for 5 days with continuous shaking at 200 RPM.

Production Fermentation:

  • Prepare the production medium containing (per liter): 20 g soluble starch, 8 g casamino acids, 3 g CaCO₃, 2 g proteose peptone No. 3, 2 g yeast extract, and 1 g dextrose.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Carry out the fermentation at 30°C for up to 10 days with continuous shaking at 200 RPM.

  • Monitor the production of this compound periodically using analytical techniques such as HPLC.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process combining solvent extraction and column chromatography. The general workflow is outlined below.

Experimental Workflow: Isolation and Purification of this compound

G fermentation_broth Fermentation Broth extraction Butyl Acetate Extraction fermentation_broth->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography crude_extract->silica_gel active_fractions Active Fractions silica_gel->active_fractions tlc Silica Gel TLC active_fractions->tlc partially_purified Partially Purified Decatromicins tlc->partially_purified sephadex Sephadex LH-20 Column Chromatography partially_purified->sephadex pure_decatromicin_b Pure this compound sephadex->pure_decatromicin_b

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols: Purification Steps

1. Solvent Extraction:

  • Adjust the pH of the fermentation broth to 4.0.

  • Extract the broth with an equal volume of butyl acetate.

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude extract.

2. Silica Gel Column Chromatography:

  • Prepare a silica gel (e.g., 100-200 mesh) column packed in a suitable non-polar solvent like chloroform (B151607) or hexane.

  • Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol solvent system (e.g., starting from 100% chloroform and gradually increasing the methanol (B129727) concentration).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) and bioassay to identify the fractions containing this compound.

3. Preparative Silica Gel TLC:

  • Pool the active fractions from the silica gel column chromatography and concentrate them.

  • Apply the concentrated sample to a preparative silica gel TLC plate.

  • Develop the plate in a suitable solvent system (e.g., chloroform-methanol, 9:1 v/v).

  • Visualize the bands under UV light and scrape the band corresponding to this compound.

  • Elute the compound from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.

4. Sephadex LH-20 Column Chromatography:

  • Swell Sephadex LH-20 beads in the desired solvent (e.g., methanol) for at least 3 hours.

  • Pack a column with the swollen Sephadex LH-20.

  • Dissolve the partially purified this compound in the same solvent and load it onto the column.

  • Elute the column with the same solvent and collect fractions.

  • Analyze the fractions by HPLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the final product.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physico-Chemical Properties of this compound

PropertyValue
Molecular Formula C₄₅H₅₆Cl₂N₂O₁₀
Molecular Weight 855.9 g/mol
Appearance Off-white to light tan solid
Solubility Soluble in ethanol, methanol, DMF, DMSO. Poorly soluble in water.
Purity >95% by HPLC

Data sourced from Bioaustralis Fine Chemicals.

Spectroscopic Data:

  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the elemental composition.

  • NMR Spectroscopy: The planar structure and relative configuration were determined by a suite of NMR experiments, including:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HMQC (Heteronuclear Multiple Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • NOESY (Nuclear Overhauser Effect Spectroscopy)

Biosynthetic Pathway

This compound belongs to the spirotetronate class of polyketides. The biosynthesis of these complex molecules involves a sophisticated enzymatic assembly line. A generalized biosynthetic pathway for spirotetronates is depicted below. This pathway involves the iterative extension of a polyketide chain by a Type I polyketide synthase (PKS), followed by the incorporation of a glyceryl unit to form the characteristic tetronic acid moiety, and subsequent cyclization reactions, often including an enzyme-catalyzed intramolecular Diels-Alder reaction to form the spiro-center.

Generalized Biosynthetic Pathway of Spirotetronates

G acetyl_coa Acetyl-CoA + Malonyl-CoA pks Type I Polyketide Synthase (PKS) acetyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain glyceryl_unit Glyceryl Unit Incorporation polyketide_chain->glyceryl_unit tetronate_formation Tetronate Formation glyceryl_unit->tetronate_formation acyclic_tetronate Acyclic Tetronate Precursor tetronate_formation->acyclic_tetronate cyclization Intramolecular Cyclization (e.g., Diels-Alder) acyclic_tetronate->cyclization spirotetronate_core Spirotetronate Core cyclization->spirotetronate_core tailoring Tailoring Reactions (Glycosylation, Oxidation, etc.) spirotetronate_core->tailoring decatromicin_b This compound tailoring->decatromicin_b

Caption: A generalized biosynthetic pathway for spirotetronate antibiotics.

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria. Of particular note is its activity against clinically important resistant strains.

Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (various strains)0.39 - 0.78
Methicillin-resistant S. aureus (MRSA)0.39 - 0.78
Micrococcus luteus0.78
Bacillus subtilis0.78
Corynebacterium bovis6.25

Data sourced from Cayman Chemical.

Conclusion

This compound represents a promising lead compound in the search for new antibiotics to combat drug-resistant bacteria. The detailed methodologies for its fermentation, isolation, and purification provided in this guide, along with the summary of its structural and biological properties, offer a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery. Further investigation into its mode of action and biosynthetic pathway, as well as synthetic efforts to generate novel analogs, are warranted to fully exploit the therapeutic potential of this fascinating molecule. The lack of widespread availability has, however, hindered more extensive research into its full antibacterial spectrum and mechanism of action.

References

A Technical Guide to the Secondary Metabolites of Actinomadura sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Actinomadura, a member of the phylum Actinomycetota, is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2][3] These Gram-positive bacteria are found in a wide range of environments, from terrestrial soils to marine sediments.[1] Historically, actinomycetes have been a cornerstone of natural product discovery, yielding a significant portion of clinically used antibiotics and anti-cancer agents.[1] As the rate of rediscovery from well-studied genera like Streptomyces increases, rare actinomycetes such as Actinomadura have gained prominence as a promising frontier for the discovery of novel therapeutics. This guide provides a comprehensive overview of the major classes of secondary metabolites produced by Actinomadura sp., their associated bioactivities, and the experimental protocols for their discovery and characterization.

Major Classes of Secondary Metabolites from Actinomadura sp.

Actinomadura species produce a wide array of secondary metabolites, which can be broadly categorized into polyketides, non-ribosomal peptides, and hybrid polyketide-non-ribosomal peptides, among others.

Polyketides

Polyketides are a large and structurally diverse class of natural products synthesized through the decarboxylative condensation of malonyl-CoA derived extender units. Actinomadura are known to produce several subclasses of polyketides with significant biological activities.

  • Polyethers: These compounds are characterized by their ability to form complexes with metal cations and transport them across lipid membranes, acting as ionophores. This activity is responsible for their potent antimicrobial and anticoccidial effects.

  • Spirotetronates: This subclass is defined by a tetronic acid moiety linked via a spiro center to a cyclohexene (B86901) ring embedded in a macrocycle. They exhibit potent activity against Gram-positive bacteria, including clinically relevant pathogens like Clostridium difficile.

  • Anthracyclines: This group of compounds are potent cytotoxic agents and form the basis of several clinically used anticancer drugs.

Non-ribosomal Peptides (NRPs)

Non-ribosomal peptides are synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs) and are independent of the ribosome. This biosynthetic pathway allows for the incorporation of non-proteinogenic amino acids, leading to a high degree of structural diversity.

  • Madurastatins: This family of compounds are potent siderophores, which are iron-chelating agents produced by microorganisms to scavenge iron from the environment. They have also demonstrated moderate antibacterial activity. The initial structural elucidation of some madurastatins as containing an aziridine (B145994) ring has since been revised to a 2-(2-hydroxyphenyl)oxazoline moiety.

Hybrid Polyketide-Non-ribosomal Peptides

These complex molecules are synthesized by hybrid biosynthetic pathways that combine both polyketide synthase (PKS) and NRPS machinery. This combination leads to metabolites with structural features of both polyketides and peptides.

Bioactivity of Actinomadura sp. Secondary Metabolites

The secondary metabolites from Actinomadura sp. exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. The following tables summarize the quantitative bioactivity data for selected compounds.

Table 1: Antibacterial Activity of Selected Actinomadura sp. Metabolites
Compound ClassCompound Name(s)Target Organism(s)MIC (µg/mL)Reference(s)
SpirotetronateDecatromicin B, BE-45722B, BE-45722CStaphylococcus aureus, Bacillus cereus, B. subtilis0.08 - 5.0
SpirotetronateThis compound, BE-45722CClostridium perfringens, C. difficile0.08 - 0.63
NorditerpenoidActinomadurolStaphylococcus aureus, Proteus hauseri, Kocuria rhizophila0.39 - 0.78
Non-ribosomal PeptideMadurastatin D1, D2Micrococcus luteusModerately Active
Table 2: Cytotoxic and Other Activities of Selected Actinomadura sp. Metabolites
Compound ClassCompound NameActivity TypeCell Line/TargetIC₅₀ (µM)Reference(s)
Polyene Macrocyclic LactamSagamilactamAntitrypanosomalTrypanosoma brucei0.25 ± 0.11
Angucyclic QuinoneMiaosporone AAntimalarialPlasmodium falciparum K12.5
Angucyclic QuinoneMiaosporone AAntibacterialMycobacterium tuberculosis2.4

Experimental Protocols

The discovery and development of novel secondary metabolites from Actinomadura sp. follows a systematic workflow, from cultivation of the microorganism to the final structure elucidation and bioactivity testing of the purified compounds.

Diagram 1: General Workflow for Natural Product Discovery

G cluster_0 Isolation and Cultivation cluster_1 Extraction and Purification cluster_2 Characterization cluster_3 Lead Compound a Environmental Sample Collection (e.g., Soil, Marine Sediment) b Isolation of Actinomadura sp. (e.g., Dilution Plating on Selective Media) a->b c Fermentation in Production Media (e.g., ISP2, Starch Casein Agar) b->c d Solvent Extraction of Culture Broth and/or Mycelia c->d e Chromatographic Separation (e.g., Column Chromatography, HPLC) d->e f Bioactivity Screening (e.g., MIC, Cytotoxicity Assays) e->f g Structure Elucidation (NMR, Mass Spectrometry) e->g i Novel Bioactive Compound f->i h Dereplication (Database Comparison) g->h h->i

Caption: A generalized workflow for the discovery of novel bioactive secondary metabolites from Actinomadura sp.

Cultivation and Fermentation

Objective: To culture Actinomadura sp. under conditions that promote the production of secondary metabolites.

Materials:

  • Selected Actinomadura sp. strain

  • Isolation Media (e.g., Starch Casein Agar (B569324) (SCA), International Streptomyces Project 2 (ISP2) Agar)

  • Seed Culture Medium (e.g., liquid ISP2 medium)

  • Production (Fermentation) Medium (e.g., modified ISP2 with higher concentrations of malt (B15192052) extract and yeast extract)

  • Incubator/Shaker

Protocol:

  • Isolation: Isolate Actinomadura strains from environmental samples using the suspension-dilution method and plating on selective agar media such as SCA or ISP2, often supplemented with antifungal agents like cycloheximide (B1669411) to prevent contamination.

  • Spore Preparation: Grow the isolated strain on an appropriate agar medium (e.g., ISP2 agar) at 28°C for 7-10 days to allow for sporulation. Harvest mature spores using a sterile cotton swab and suspend them in sterile saline.

  • Seed Culture: Inoculate a liquid seed culture medium (e.g., ISP2 broth) with the spore suspension. Incubate at 28°C with shaking (e.g., 200 rpm) for a period determined by the growth rate of the strain (e.g., 56 hours).

  • Production Culture (Fermentation): Inoculate the production medium with the seed culture (e.g., a 10% v/v inoculum). Ferment for an extended period (e.g., 7-14 days) at 28°C with shaking. The composition of the production medium can be optimized to enhance the yield of the desired metabolite.

Extraction and Isolation

Objective: To extract the secondary metabolites from the fermentation broth and purify the compounds of interest.

Materials:

  • Fermentation culture

  • Organic solvents (e.g., ethyl acetate (B1210297), butanol)

  • Rotary evaporator

  • Chromatography equipment (e.g., column for silica (B1680970) gel or Sephadex LH-20, HPLC system with a suitable column like C18)

  • Fraction collector

Protocol:

  • Extraction: Separate the mycelia from the culture broth by centrifugation or filtration. Extract the culture filtrate with an immiscible organic solvent such as ethyl acetate. The mycelia can also be extracted separately with a polar solvent like methanol (B129727) or acetone.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Initial Fractionation: Subject the crude extract to an initial fractionation step using column chromatography. A common stationary phase is silica gel, with a stepwise gradient of solvents of increasing polarity (e.g., from hexane (B92381) to ethyl acetate to methanol).

  • Purification: Further purify the fractions containing the compounds of interest using repeated column chromatography (e.g., Sephadex LH-20) and/or High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). Monitor the separation by UV absorbance and collect the peaks corresponding to the pure compounds.

Structure Elucidation

Objective: To determine the chemical structure of the purified compounds.

Materials:

  • Purified compound

  • NMR spectrometer

  • Mass spectrometer (e.g., HR-ESI-MS)

  • NMR tubes and deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Protocol:

  • Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the compound using high-resolution mass spectrometry. Fragmentation patterns from tandem MS (MS/MS) can provide initial structural information about substructures within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.

    • 2D NMR: Perform a series of 2D NMR experiments to establish the connectivity of the atoms:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.

  • Data Integration: Combine the information from MS and NMR experiments to propose a planar structure and relative stereochemistry for the new compound.

Diagram 2: Structure Elucidation Workflow

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Structure Determination a Purified Compound b High-Resolution MS a->b d 1D NMR (¹H, ¹³C) a->d f 2D NMR (NOESY/ROESY) a->f c Molecular Formula & Fragmentation Data b->c g Planar Structure (Connectivity) c->g e 2D NMR (COSY, HSQC, HMBC) d->e e->g h Relative Stereochemistry (Spatial Proximity) f->h i Final Structure g->i h->i

Caption: A workflow for the structural elucidation of a novel natural product using MS and NMR.

Bioactivity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of a purified compound against pathogenic bacteria.

Materials:

  • Purified compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Culture medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (microplate reader)

  • Positive control antibiotic (e.g., chloramphenicol)

  • Solvent for compound (e.g., DMSO)

Protocol (Broth Microdilution Method):

  • Compound Preparation: Dissolve the purified compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions of the compound in the culture medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in the culture medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with a known antibiotic), a negative/growth control (bacteria with medium and solvent only), and a sterility control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.

Objective: To assess the cytotoxic effect of a purified compound on cancer cell lines.

Materials:

  • Purified compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent

  • Solubilization solution (for MTT, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol (MTT Assay):

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the purified compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. (Note: This step is not required for XTT assays as the formazan product is water-soluble).

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Biosynthetic Pathways: The Example of Madurastatin

Genome mining of Actinomadura sp. has revealed numerous biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites. Understanding these pathways is crucial for potential bioengineering efforts to create novel derivatives. The biosynthesis of the non-ribosomal peptide madurastatin is orchestrated by the mad gene cluster.

Diagram 3: Proposed Biosynthetic Pathway of Madurastatin

G cluster_0 Precursor Synthesis cluster_1 NRPS Assembly Line cluster_2 Peptide Elongation & Release Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate Mad31 NRPS Module 1 (A-T-C) Module 2 (A-T-C) Module n (A-T-C) TE Salicylate->NRPS:f0 Loading Ornithine Ornithine N_hydroxy_Ornithine N_hydroxy_Ornithine Ornithine->N_hydroxy_Ornithine Mad28 Aspartate Aspartate Beta_Alanine Beta_Alanine Aspartate->Beta_Alanine Mad61 Madurastatin Madurastatin NRPS:f3->Madurastatin Cyclization/Release Serine Serine Serine->NRPS:f1 Incorporation Other_AAs Other Amino Acids (e.g., N-hydroxy-Ornithine, β-Alanine) Other_AAs->NRPS:f2

Caption: A simplified diagram of the proposed non-ribosomal peptide synthesis of madurastatin.

The biosynthesis is initiated by the synthesis of precursors like salicylic (B10762653) acid from chorismate. A multi-modular NRPS enzyme then sequentially activates and incorporates the constituent amino acids, including non-proteinogenic ones like N-hydroxy-ornithine. Each module of the NRPS is responsible for the recognition, activation, and condensation of a specific amino acid. Finally, a terminal thioesterase (TE) domain releases the fully assembled peptide chain, often with concomitant cyclization, to yield the final madurastatin product.

Conclusion

The genus Actinomadura represents a rich and relatively underexplored source of novel secondary metabolites with a wide range of biological activities. Their potential to produce compounds with antimicrobial, anticancer, and other therapeutic properties makes them a key target for natural product drug discovery. The systematic application of the experimental protocols outlined in this guide, from targeted isolation and fermentation to advanced structural elucidation and bioactivity screening, will be crucial in unlocking the full biosynthetic potential of this fascinating group of bacteria and developing the next generation of therapeutics.

References

Decatromicin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a naturally occurring polyketide antibiotic belonging to the spirotetronate class.[1] Isolated from the fermentation broth of Actinomadura sp. MK73-NF4, it has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. While the complete mechanism of action is yet to be fully elucidated, this document summarizes the current state of knowledge and provides standardized protocols for relevant biological assays.

Chemical Structure and Properties

This compound is a complex macrolide characterized by a spirotetronate core structure. Its chemical identity has been established through various spectroscopic methods, including NMR spectroscopy.[3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Identification Data

The following table summarizes the key physicochemical and identification properties of this compound.

PropertyValue
IUPAC Name (3S,4S,4aS,6aR,8E,11E,12aS,15S,16aS,20aR,20bR)-15,20a-diethyl-1,2,3,4,4a,6a,7,10,12a,15,16,20,20a,20b-tetradecahydro-21-hydroxy-3,11,12a-trimethyl-18,20-dioxo-4-[[2,4,6-trideoxy-4-[[(3,5-dichloro-1H-pyrrol-2-yl)carbonyl]amino]-β-D-arabino-hexopyranosyl]oxy]-18H-16a,19-metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-14-carboxylic acid[4]
Molecular Formula C45H56Cl2N2O10
Molecular Weight 855.8 g/mol
CAS Number 235097-64-0
Appearance Off-white to light tan solid
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.
Storage Store at -20°C for long-term stability.
SMILES CC[C@@H]1C(C(O)=O)=C--INVALID-LINK--[C@@]3([H])CC--INVALID-LINK--[C@@H]2O[C@]4([H])O--INVALID-LINK----INVALID-LINK--C=C(Cl)N5)=O)--INVALID-LINK--C4)([H])[C@@]3(CC)C(C6=C7O)=O">C@@(C)[C@@]7(OC6=O)C1
InChI Key OKYWSSBYCHUWKT-FSDPHVPFSA-N

Biological Activity

This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its efficacy has been demonstrated against various strains, including those resistant to other antibiotics.

Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against several bacterial strains are presented in the table below.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (various strains)0.39-0.78
Methicillin-resistant S. aureus (MRSA)0.39-0.78
Micrococcus luteus0.78
Bacillus subtilis0.78
Corynebacterium bovis6.25

Mechanism of Action

The precise mechanism of action for this compound has not been extensively studied, a fact attributed to the compound's limited availability. However, based on its classification as a spirotetronate polyketide, it is hypothesized to interfere with essential cellular processes in bacteria. Other members of the spirotetronate class have been shown to target various pathways. For instance, abyssomicin C, another spirotetronate, is known to inhibit the para-aminobenzoic acid (pABA) biosynthesis pathway, which is crucial for folate synthesis in bacteria. Tetrocarcin A has been found to block RNA and protein synthesis in Gram-positive bacteria. Further research is required to determine if this compound shares a similar mechanism or possesses a novel mode of action.

G cluster_bacteria Bacterial Cell Chorismate Chorismate pABA pABA Chorismate->pABA pABA Synthase Folate Folate pABA->Folate DNA_Synthesis DNA/RNA Synthesis Folate->DNA_Synthesis Abyssomicin_C Abyssomicin_C pABA_Synthase Abyssomicin_C->pABA_Synthase Inhibits

Caption: Postulated mechanism of action for Abyssomicin C.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not fully available in the public domain. The original discovery paper by Momose et al. outlines a general procedure. What follows are standardized, detailed protocols for key biological assays relevant to the evaluation of this compound.

Isolation of this compound from Actinomadura sp. (General Outline)

The following is a generalized workflow for the isolation of this compound based on the initial discovery.

G Culture Fermentation of Actinomadura sp. MK73-NF4 Extraction Butyl Acetate Extraction Culture->Extraction Silica_Gel Silica Gel Column Chromatography Extraction->Silica_Gel TLC Silica Gel TLC Silica_Gel->TLC Sephadex Sephadex LH-20 Column Chromatography TLC->Sephadex Decatromicin_B Purified This compound Sephadex->Decatromicin_B

Caption: General workflow for the isolation of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.

    • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare various concentrations of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Remove the treatment medium and add fresh medium containing MTT (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion and Future Directions

This compound is a promising antibacterial agent with potent activity against Gram-positive bacteria, including clinically important resistant strains. Its complex chemical structure and biological profile make it an interesting candidate for further investigation and potential drug development. Key areas for future research include the elucidation of its specific mechanism of action, which could reveal novel antibacterial targets. Furthermore, the development of a scalable synthetic route would facilitate more in-depth biological studies and the exploration of its full therapeutic potential. The lack of detailed, publicly available experimental protocols for its isolation and the limited understanding of its mode of action highlight the need for further research to fully characterize this intriguing natural product.

References

The Enigmatic Blueprint: A Technical Guide to the Putative Biosynthesis of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biosynthetic gene cluster for Decatromicin B has not yet been identified and experimentally characterized. The following guide presents a scientifically inferred, hypothetical biosynthetic pathway based on the known structure of this compound and the established biosynthetic principles of related tetronic acid-containing natural products.

Executive Summary

This compound, an antibiotic isolated from Actinomadura sp. MK73-NF4, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its complex chemical architecture, featuring a tetronic acid moiety, a highly substituted polyketide backbone, and a unique dichlorinated pyrrole (B145914) amide, suggests a fascinating and intricate biosynthetic origin. This guide delineates a proposed biosynthetic pathway for this compound, leveraging established knowledge of polyketide and tetronate biosynthesis. We will explore the hypothetical assembly of its core components and the subsequent tailoring reactions that culminate in the final bioactive molecule. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, genome mining, and the discovery of novel antibiotics.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from a Type I polyketide synthase (PKS) pathway, integrated with modules for the formation of the tetronic acid ring, the dichlorinated pyrrole moiety, and a deoxysugar. The overall pathway can be conceptually divided into four major stages:

  • Assembly of the Polyketide Backbone: A modular Type I PKS is proposed to synthesize the carbon skeleton of the aglycone from simple carboxylic acid precursors.

  • Formation of the Tetronic Acid Moiety: A key step involves the condensation of the polyketide chain with a C3 unit derived from glycerol (B35011) to form the characteristic tetronic acid ring.

  • Biosynthesis and Attachment of the Dichloropyrrole and Deoxysugar Moieties: Parallel pathways are presumed to synthesize the dichlorinated pyrrole and the deoxysugar, which are then attached to the aglycone.

  • Post-PKS Tailoring Reactions: A series of enzymatic modifications, including cyclizations and redox reactions, are necessary to yield the final complex structure of this compound.

Polyketide Backbone Assembly

The carbon framework of this compound strongly suggests a polyketide origin.[2][3] A modular Type I PKS is the most likely enzymatic machinery for its assembly. The biosynthesis is initiated with a starter unit, likely propionyl-CoA, followed by the iterative addition of extender units, which are predicted to be a mix of malonyl-CoA and methylmalonyl-CoA, consistent with the methylation pattern of the final molecule.

Formation of the Tetronic Acid Ring

A defining feature of this compound is its tetronic acid ring. The biosynthesis of this moiety is generally understood to involve the condensation of a β-ketoacyl-ACP intermediate from the PKS pathway with a glycerol-derived C3 unit. This process is catalyzed by a suite of enzymes, including homologs of FkbH, which activates the C3 unit, and a specific condensing enzyme.

Biosynthesis of Ancillary Moieties

Dichlorinated Pyrrole: The 3,5-dichloro-1H-pyrrole-2-carbonyl moiety is a rare feature in natural products. Its biosynthesis likely begins with an amino acid precursor, such as L-proline or L-ornithine, which undergoes a series of enzymatic transformations including oxidation, and critically, halogenation by a flavin-dependent halogenase. The resulting dichlorinated pyrrole is then activated, likely as an acyl-CoA or acyl-ACP thioester, for subsequent amidation.

Deoxysugar: The glycosidic component of this compound is a deoxyhexose. Its biosynthesis would start from a common sugar nucleotide, such as TDP-glucose, which is then subjected to a series of tailoring enzymes including dehydratases, reductases, and potentially aminotransferases and methyltransferases to yield the final deoxysugar structure. A glycosyltransferase is then responsible for attaching the activated sugar to the aglycone.

Post-PKS Tailoring and Assembly

Following the release of the polyketide chain and the formation of the tetronic acid, the aglycone undergoes a series of tailoring reactions to achieve its final, complex, three-dimensional structure. These are proposed to include:

  • Cyclizations: The intricate ring system of this compound suggests the involvement of one or more cyclase enzymes. It is plausible that an enzyme-catalyzed Diels-Alder-like [4+2] cycloaddition is involved in forming the cyclohexene (B86901) ring, a reaction observed in the biosynthesis of other polyether tetronate antibiotics.[4][5]

  • Redox modifications: Ketoreductase and dehydratase domains within the PKS modules, as well as stand-alone redox enzymes, are expected to create the specific pattern of hydroxyl and alkene functionalities.

  • Amidation and Glycosylation: The final steps in the biosynthesis are the attachment of the dichlorinated pyrrole moiety via an amide bond and the glycosylation of the aglycone by a glycosyltransferase.

Mandatory Visualizations

Hypothetical Biosynthesis of this compound Hypothetical Biosynthetic Pathway of this compound cluster_primary Primary Metabolism cluster_pyrrole Dichloropyrrole Pathway cluster_sugar Deoxysugar Pathway Propionyl_CoA Propionyl-CoA PKS Type I PKS Assembly Propionyl_CoA->PKS Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Extender Units Glycerol_Metabolism Glycerol Metabolism C3_Unit Glycerol-derived C3 Unit Glycerol_Metabolism->C3_Unit L_Proline L-Proline/Ornithine Halogenase Halogenase (x2) L_Proline->Halogenase Glucose Glucose TDP_Glucose TDP-Glucose Glucose->TDP_Glucose Polyketide Linear Polyketide Chain PKS->Polyketide Tetronate_Synthase Tetronate Synthase Polyketide->Tetronate_Synthase C3_Unit->Tetronate_Synthase Aglycone_Core Decatromicin Aglycone Core (with Tetronic Acid) Tetronate_Synthase->Aglycone_Core Cyclases Cyclases (e.g., Diels-Alderase) Aglycone_Core->Cyclases Pyrrole_Activation Activation Halogenase->Pyrrole_Activation Dichloropyrrole Activated Dichloropyrrole Pyrrole_Activation->Dichloropyrrole Amidase Amidase Dichloropyrrole->Amidase Sugar_Tailoring Tailoring Enzymes TDP_Glucose->Sugar_Tailoring Deoxysugar Activated Deoxysugar Sugar_Tailoring->Deoxysugar Glycosyltransferase Glycosyltransferase Deoxysugar->Glycosyltransferase Cyclized_Aglycone Cyclized Aglycone Cyclases->Cyclized_Aglycone Cyclized_Aglycone->Glycosyltransferase Glycosylated_Intermediate Glycosylated Intermediate Glycosyltransferase->Glycosylated_Intermediate Glycosylated_Intermediate->Amidase Decatromicin_B This compound Amidase->Decatromicin_B

Caption: Hypothetical biosynthetic pathway of this compound.

Quantitative Data

As the biosynthetic pathway of this compound has not been elucidated, there is currently no quantitative data available regarding enzyme kinetics, precursor flux, or product yields. Future research, upon identification and characterization of the biosynthetic gene cluster, will be necessary to generate such data.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of genetic, biochemical, and analytical techniques. As no such studies have been published, detailed experimental protocols cannot be provided. However, a general workflow for the identification and characterization of the this compound biosynthetic gene cluster would likely involve the following key experiments:

  • Genome Sequencing of Actinomadura sp. MK73-NF4: The first step is to obtain a high-quality genome sequence of the producing organism.

  • Bioinformatic Analysis and Gene Cluster Identification: The genome would be analyzed using tools like antiSMASH to identify putative polyketide synthase gene clusters. The cluster responsible for this compound biosynthesis would be identified based on the presence of genes encoding a Type I PKS, enzymes for tetronic acid formation, halogenases, and glycosyltransferases.

  • Gene Inactivation Studies: To confirm the role of the candidate gene cluster, targeted gene knockouts of key biosynthetic genes (e.g., a PKS gene) would be performed. The resulting mutants would be analyzed for the loss of this compound production.

  • Heterologous Expression: The entire biosynthetic gene cluster could be cloned and expressed in a model host organism, such as Streptomyces coelicolor, to confirm its ability to produce this compound.

  • In Vitro Enzymatic Assays: Individual enzymes from the pathway would be expressed and purified to characterize their specific functions and substrate specificities.

Conclusion and Future Outlook

The proposed biosynthetic pathway for this compound provides a logical framework for understanding the assembly of this complex antibiotic. While currently hypothetical, this model serves as a roadmap for future research endeavors aimed at elucidating the precise enzymatic steps and regulatory mechanisms involved. The identification and characterization of the this compound biosynthetic gene cluster will not only provide a definitive understanding of its formation but also open avenues for biosynthetic engineering to generate novel analogs with potentially improved therapeutic properties. Such efforts will be crucial in the ongoing search for new antibiotics to combat the growing threat of antimicrobial resistance.

References

Unraveling the Enigma of Decatromicin B: An In-Depth Exploration of a Promising but Under-Researched Anti-MRSA Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Executive Summary

Decatromicin B, a novel antibiotic isolated in 1999, has demonstrated potent activity against Gram-positive bacteria, including the formidable challenge of methicillin-resistant Staphylococcus aureus (MRSA). Despite its initial promise, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific mechanism of action. This technical guide synthesizes the available information on this compound, highlighting its discovery and known properties. Crucially, it also delineates the current limitations in the publicly available data, underscoring the untapped potential for future research into this intriguing molecule. The lack of commercially available this compound appears to be a primary factor hindering further investigation into its mode of action and full antibacterial spectrum.

Introduction

The emergence of multidrug-resistant pathogens, particularly MRSA, represents a critical and escalating threat to global public health. The continuous need for novel antimicrobial agents with unique mechanisms of action is paramount to combatting the rise of antibiotic resistance. In 1999, a research group from the Institute of Microbial Chemistry in Tokyo, Japan, reported the discovery of two new antibiotics, Decatromicin A and this compound, produced by the actinomycete Actinomadura sp. MK73-NF4.[1] These compounds exhibited significant inhibitory activity against a range of Gram-positive bacteria, including clinical isolates of MRSA.[1]

This guide focuses on this compound, aiming to provide a thorough overview of its known characteristics and, more importantly, to clearly define the existing knowledge gaps regarding its mechanism of action against MRSA.

Physicochemical Properties and Structure

This compound was isolated from the culture broth of Actinomadura sp. MK73-NF4 and purified using a combination of butyl acetate (B1210297) extraction and various chromatographic techniques.[1] The chemical structure of this compound was elucidated through extensive analysis of various NMR experiments, including 1H, 13C, COSY, HMQC, and HMBC NMR spectra.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC45H56Cl2N2O10[3]
Molecular Weight855.85
AppearanceNot specified in literature-
SolubilitySoluble in methanol (B129727) and DMSO

Biological Activity Against MRSA

Initial studies demonstrated that this compound possesses potent antibacterial activity against MRSA. However, a detailed quantitative analysis of its efficacy, such as minimum inhibitory concentration (MIC) values against a broad panel of MRSA strains, is not extensively reported in the available literature. The initial discovery paper provides some indication of its activity but lacks the comprehensive data required for a full comparative analysis.

The Unresolved Mechanism of Action

A Critical Gap in Current Knowledge

Despite the discovery of this compound over two decades ago, its specific mechanism of action against MRSA remains undefined in the public scientific domain. A thorough search of available literature, including the original discovery and structure elucidation papers, reveals no detailed studies on its molecular target, its effect on key bacterial physiological processes, or any potential signaling pathways it may disrupt.

A product listing from a chemical supplier explicitly states, "Lack of availability has hampered further investigation into the mode of action or antibacterial spectrum of the decatromicins." This statement strongly suggests that the necessary research to determine the mechanism of action has not been conducted or, if it has, the results have not been published.

Hypothetical Workflow for Elucidating the Mechanism of Action

To address this knowledge gap, a systematic experimental approach would be required. The following diagram illustrates a potential workflow for investigating the mechanism of action of this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis Macromolecular Synthesis Assays Macromolecular Synthesis Assays In vitro Enzyme Assays In vitro Enzyme Assays Macromolecular Synthesis Assays->In vitro Enzyme Assays Resistant Mutant Selection & Sequencing Resistant Mutant Selection & Sequencing Gene Knockout/Knockdown Studies Gene Knockout/Knockdown Studies Resistant Mutant Selection & Sequencing->Gene Knockout/Knockdown Studies Affinity Chromatography Affinity Chromatography Affinity Chromatography->In vitro Enzyme Assays Transcriptomics/Proteomics Transcriptomics/Proteomics In vitro Enzyme Assays->Transcriptomics/Proteomics Cellular Localization Studies Cellular Localization Studies Gene Knockout/Knockdown Studies->Cellular Localization Studies Metabolomics Metabolomics Cellular Localization Studies->Metabolomics This compound This compound This compound->Macromolecular Synthesis Assays Inhibition of DNA, RNA, protein, or cell wall synthesis? This compound->Resistant Mutant Selection & Sequencing Identify mutations in potential target genes This compound->Affinity Chromatography Isolate binding partners

Caption: A hypothetical experimental workflow to determine the mechanism of action of this compound.

Future Directions and Conclusion

This compound stands as an example of a promising antibacterial compound whose full potential has yet to be realized due to a lack of follow-up research. The primary obstacle appears to be the limited availability of the compound for study.

Key areas for future research include:

  • Synthesis and Availability: Development of a synthetic route for this compound would be a critical step to enable broader research.

  • Mechanism of Action Studies: A comprehensive investigation into its molecular target and mechanism of action is urgently needed. The workflow outlined above provides a potential roadmap for such studies.

  • Spectrum of Activity: A thorough evaluation of its activity against a wide range of clinical MRSA isolates and other multidrug-resistant bacteria is required.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to assess its therapeutic potential and safety profile.

References

Decatromicin B: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a macrolide antibiotic produced by the bacterium Actinomadura sp. MK73-NF4.[1] First isolated and characterized in 1999, it has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains.[1][2] However, comprehensive investigations into its full antibacterial spectrum and mechanism of action have been limited by its availability.[2][3] This guide provides a detailed overview of the known antibacterial activity of this compound, outlines standard experimental protocols for determining such activity, and offers a broader context for its potential mechanisms of action.

Antibacterial Spectrum of this compound

Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusStrain 10.39
Staphylococcus aureusStrain 20.78
Staphylococcus aureus (Methicillin-Resistant)MRSA Strain 10.39
Staphylococcus aureus (Methicillin-Resistant)MRSA Strain 20.78
Micrococcus luteus-0.78
Bacillus subtilis-0.78
Corynebacterium bovis-6.25

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

While the specific experimental protocol used to generate the above data for this compound is not detailed in the available literature, a standard and widely accepted method for determining the MIC of an antimicrobial agent is the broth microdilution method.

General Protocol for Broth Microdilution

This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that inhibits the visible growth of the microorganism after a specified incubation period.

1. Preparation of Materials and Reagents:

  • Antimicrobial Agent Stock Solution: A stock solution of this compound of a known concentration is prepared in a suitable solvent, such as ethanol, methanol, DMF, or DMSO, due to its poor water solubility.
  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This is then typically diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
  • Broth Medium: A suitable cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Assay Procedure:

  • Serial Dilution: The antimicrobial agent is serially diluted in the broth medium across the wells of the 96-well plate to create a range of concentrations.
  • Inoculation: Each well is then inoculated with the standardized bacterial suspension.
  • Controls:
  • Growth Control: Wells containing only the broth medium and the bacterial inoculum to ensure the bacteria are viable.
  • Sterility Control: Wells containing only the broth medium to check for contamination.
  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours) for the specific bacterium being tested.

3. Interpretation of Results:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mechanism of Action

The precise mechanism of action for this compound has not been extensively studied. However, as a macrolide antibiotic, it is likely to function by inhibiting bacterial protein synthesis.

dot

Caption: General mechanisms of antibiotic action against bacterial cells.

Experimental Workflow for Antibacterial Susceptibility Testing

The process of determining the antibacterial susceptibility of a compound like this compound follows a structured workflow.

dot

Antibacterial_Susceptibility_Testing_Workflow Start Start Prepare_Stock_Solution Prepare Antibiotic Stock Solution Start->Prepare_Stock_Solution Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Serial_Dilution Perform Serial Dilution in Microtiter Plate Prepare_Stock_Solution->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Bacterial_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Read MIC Results Incubate_Plate->Read_Results End End Read_Results->End

Caption: A typical workflow for determining antibacterial susceptibility.

Conclusion

This compound exhibits promising antibacterial activity against Gram-positive bacteria, including MRSA. The provided data, although limited, underscores its potential as a therapeutic agent. Further research is warranted to fully elucidate its antibacterial spectrum, particularly against a wider range of clinical isolates and Gram-negative species, and to definitively establish its mechanism of action. The standardized protocols and workflows described herein provide a framework for such future investigations, which are crucial for the continued development of novel and effective antimicrobial agents.

References

Decatromicin B: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B is a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Despite its therapeutic potential, a comprehensive understanding of its physicochemical properties is limited due to its lack of widespread availability.[1][2] This technical guide provides a summary of the currently available information on the solubility and stability of this compound. Furthermore, this document outlines standardized experimental protocols and workflows for the comprehensive characterization of these critical parameters, offering a foundational framework for researchers and drug development professionals.

Introduction

This compound is a macrolide antibiotic isolated from Actinomadura sp.[3][4] Its potent antibacterial activity makes it a compound of interest for further investigation as a potential therapeutic agent. However, successful drug development is contingent on a thorough understanding of a compound's physicochemical properties, particularly its solubility and stability. These parameters are critical for formulation development, bioavailability, and ensuring consistent therapeutic efficacy and safety. This guide synthesizes the known information on this compound's solubility and stability and provides generalized methodologies for its detailed characterization.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and subsequent absorption. Based on available data, this compound exhibits the following qualitative solubility characteristics:

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterPoorly soluble
EthanolSoluble
MethanolSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble

Source:

Currently, no quantitative solubility data (e.g., in mg/mL or µg/mL) for this compound in these or other solvent systems are publicly available. To facilitate formulation development, a comprehensive quantitative solubility assessment is essential.

Experimental Protocol for Quantitative Solubility Assessment

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents and buffers.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, buffers at various pH values)

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Validated analytical method for the quantification of this compound

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent or buffer.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility of this compound in each solvent system, typically expressed in mg/mL or µg/mL.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 inc1 Incubate on orbital shaker (e.g., 24-72h at 25°C) prep2->inc1 sep1 Centrifuge to pellet solid inc1->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by HPLC ana1->ana2 res1 Calculate Solubility (mg/mL) ana2->res1

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

Stability Profile of this compound

The chemical stability of an API is a critical quality attribute that can impact its safety and efficacy. Limited stability data is available for this compound.

Table 2: Known Storage and Stability Information for this compound

ConditionRecommendation/Observation
Long-term Storage (Solid)-20°C
In-solvent Storage-80°C for up to 1 year

Source:

To ensure the development of a stable drug product, forced degradation studies are necessary to identify potential degradation pathways and develop a stability-indicating analytical method.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies involve exposing the API to stress conditions to accelerate its degradation.

Objective: To identify the degradation products of this compound and develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH to a final concentration of 0.1 M. Incubate at room temperature and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add H₂O₂ to a final concentration of 3-30%. Incubate at room temperature and collect samples at various time points.

  • Thermal Degradation: Expose solid this compound to dry heat in a calibrated oven (e.g., 80°C). Collect samples at various time points.

  • Photodegradation: Expose a solution of this compound and solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples using an HPLC-PDA/MS system to separate the parent compound from any degradation products. The peak purity of the parent compound should be assessed to ensure the method is stability-indicating.

Diagram 2: Logical Flow for Stability Testing

G cluster_stress Forced Degradation cluster_method_dev Method Development & Validation cluster_stability_study Formal Stability Studies stress1 Acid Hydrolysis (HCl) dev1 Develop HPLC method stress1->dev1 stress2 Base Hydrolysis (NaOH) stress2->dev1 stress3 Oxidation (H₂O₂) stress3->dev1 stress4 Thermal (Heat) stress4->dev1 stress5 Photolytic (Light) stress5->dev1 dev2 Analyze stressed samples dev1->dev2 dev3 Assess peak purity dev2->dev3 dev4 Validate stability-indicating method dev3->dev4 study1 Long-term and accelerated stability testing (ICH Q1A) dev4->study1

Caption: A logical workflow for conducting forced degradation studies and developing a stability-indicating method.

Signaling Pathways and Mechanism of Action

Detailed information on the specific mechanism of action and any associated signaling pathways for this compound is currently unavailable in the public domain. The lack of availability of the compound has been cited as a reason for the limited investigation in this area. For macrolide antibiotics in general, the primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the large ribosomal subunit. Further research is required to determine if this compound follows this classical mechanism or possesses a novel mode of action.

Conclusion and Future Directions

This compound is a promising antibiotic that warrants further investigation. This guide provides a summary of the currently known solubility and stability information and outlines a clear path forward for the comprehensive characterization of these critical properties. The generation of quantitative solubility data across a range of pharmaceutically relevant solvents and buffers is a crucial next step for pre-formulation activities. Furthermore, conducting forced degradation studies will be instrumental in understanding its degradation pathways and developing a robust, stability-indicating analytical method. These foundational studies are essential for advancing the development of this compound as a potential therapeutic agent.

References

A Technical Guide to Natural Product Antibiotics for Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a formidable challenge to global health. In the urgent search for novel therapeutic agents, natural products have re-emerged as a vital source of structurally diverse and biologically active compounds. This technical guide provides an in-depth overview of natural product antibiotics with potent activity against Gram-positive pathogens, focusing on their mechanisms of action, quantitative antimicrobial data, and the experimental protocols essential for their discovery and characterization.

Classes of Natural Product Antibiotics and Mechanisms of Action

Natural products represent a rich chemical diversity with a wide array of antibacterial mechanisms. Key classes of these compounds that are effective against Gram-positive bacteria primarily target the cell envelope, a structure critical for bacterial viability and one that differs significantly from their Gram-negative counterparts.

Glycopeptides: Inhibitors of Cell Wall Synthesis

Glycopeptide antibiotics, such as vancomycin , are a cornerstone in the treatment of severe Gram-positive infections. Their mechanism of action involves the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall. Vancomycin forms hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][2] This binding physically obstructs the transglycosylation and transpeptidation steps in cell wall assembly, leading to a weakened cell wall and eventual lysis.[1][2]

Lipopeptides: Disruptors of Cell Membrane Integrity

Daptomycin (B549167) , a cyclic lipopeptide, exhibits a distinct mechanism of action by targeting the bacterial cell membrane. In a calcium-dependent manner, daptomycin inserts its lipid tail into the cell membrane of Gram-positive bacteria.[3] This insertion leads to the formation of oligomeric complexes that disrupt the membrane's curvature and create ion-conducting channels. The subsequent efflux of potassium ions causes rapid membrane depolarization, leading to the cessation of DNA, RNA, and protein synthesis, and ultimately, bacterial cell death.

Lantibiotics: Dual-Action Antimicrobials

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides that often exhibit potent antimicrobial activity. Nisin , a well-characterized lantibiotic, displays a dual mechanism of action. It binds to Lipid II, a precursor molecule for peptidoglycan synthesis, thereby inhibiting cell wall formation. Additionally, nisin can utilize Lipid II as a docking molecule to form pores in the bacterial membrane, leading to the leakage of cellular contents.

Depsipeptides: A Novel Class Targeting Lipid Precursors

Teixobactin (B611279) , a recently discovered depsipeptide, represents a new class of antibiotics with no detectable resistance thus far. Its primary mechanism of action is the inhibition of cell wall synthesis by binding to highly conserved lipid precursors, namely Lipid II (a precursor to peptidoglycan) and Lipid III (a precursor to teichoic acid). By sequestering these essential building blocks, teixobactin effectively halts the construction of the Gram-positive cell envelope.

Phenolic Compounds and Terpenoids

A vast array of phenolic compounds and terpenoids derived from plants have demonstrated significant antibacterial activity against Gram-positive bacteria. These compounds often exert their effects through multiple mechanisms, including disruption of the cell membrane, inhibition of bacterial enzymes, and interference with DNA replication. Their lipophilic nature facilitates their interaction with and disruption of the bacterial cell membrane.

Quantitative Antimicrobial Activity

The in vitro potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

The following table summarizes the MIC values for various natural product antibiotics against common Gram-positive pathogens.

Natural Product ClassCompoundTarget OrganismMIC (µg/mL)Reference(s)
Glycopeptide VancomycinStaphylococcus aureus0.5 - 2
Enterococcus faecalis1 - 4
Streptococcus pneumoniae≤1
Lipopeptide DaptomycinStaphylococcus aureus (MRSA)0.25 - 1
Enterococcus faecalis (VRE)1 - 4
Lantibiotic NisinStaphylococcus aureus0.78 - 6.25
Listeria monocytogenes0.2 - 1000
ThusinStaphylococcus aureus (MRSA)0.125 - 0.5
Enterococcus faecalis0.25
Depsipeptide TeixobactinStaphylococcus aureus (MRSA)0.25
Enterococcus faecalis (VRE)0.25
Streptococcus pneumoniae0.06
Phenolic Compound NaringeninStaphylococcus aureus (MRSA)62.5
Ferulic acidStaphylococcus aureus100 - 1250
Gallic acidStaphylococcus aureus500 - 2000
Terpenoid Vitexolide AStaphylococcus aureus2 - 32
ThymolStaphylococcus aureus0.12
TerpineolStaphylococcus aureus0.12

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of natural product antibiotics.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

3.1.1. Materials

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. faecalis, S. pneumoniae)

  • Test compound (natural product extract or pure compound)

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (sterile broth)

  • Growth control (broth with bacteria, no compound)

  • Solvent for test compound (e.g., DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Mueller-Hinton Agar (MHA) plates

3.1.2. Procedure

Day 1: MIC Plate Preparation and Inoculation

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm.

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Test Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final concentration of the solvent is not inhibitory to bacterial growth (typically ≤1%).

  • Plate Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the test compound dilutions, positive control, and growth control. This brings the final volume in each well to 200 µL.

    • The negative control wells should only contain 200 µL of sterile CAMHB.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Day 2: MIC and MBC Determination

  • MIC Reading:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. A reading mirror or a microplate reader can be used to aid in determining the endpoint.

  • MBC Determination:

    • From the wells showing no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile MHA plate.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

3.2.1. Materials

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile, clear, flat-bottom cell culture plates

  • Test compound

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

3.2.2. Procedure

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ atmosphere. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanisms of action of selected natural product antibiotics.

Experimental Workflow for Natural Product Antibiotic Discovery

experimental_workflow cluster_screening Screening cluster_isolation Isolation & Identification cluster_characterization Characterization cluster_preclinical Preclinical Development screening High-Throughput Screening of Natural Product Library hit_id Hit Identification screening->hit_id Active Extracts/Fractions bioassay_guided Bioassay-Guided Fractionation hit_id->bioassay_guided Prioritized Hits structure_elucidation Structure Elucidation (NMR, MS) bioassay_guided->structure_elucidation Pure Active Compound mic_mbc MIC/MBC Determination structure_elucidation->mic_mbc moa Mechanism of Action Studies mic_mbc->moa cytotoxicity Cytotoxicity Assays moa->cytotoxicity lead_optimization Lead Optimization cytotoxicity->lead_optimization in_vivo In Vivo Efficacy & Toxicity lead_optimization->in_vivo

Caption: A generalized workflow for the discovery and development of natural product antibiotics.

Mechanism of Action of Vancomycin

vancomycin_moa vancomycin Vancomycin binding Binding to D-Ala-D-Ala vancomycin->binding lipid_ii Lipid II Precursor (with D-Ala-D-Ala) lipid_ii->binding transglycosylation_inhibition Inhibition of Transglycosylation binding->transglycosylation_inhibition transpeptidation_inhibition Inhibition of Transpeptidation binding->transpeptidation_inhibition cell_wall_synthesis_blocked Peptidoglycan Synthesis Blocked transglycosylation_inhibition->cell_wall_synthesis_blocked transpeptidation_inhibition->cell_wall_synthesis_blocked cell_lysis Cell Lysis cell_wall_synthesis_blocked->cell_lysis

Caption: Vancomycin inhibits cell wall synthesis by binding to D-Ala-D-Ala moieties of Lipid II.

Mechanism of Action of Daptomycin

daptomycin_moa daptomycin Daptomycin insertion Ca²⁺-Dependent Insertion into Membrane daptomycin->insertion calcium Ca²⁺ Ions calcium->insertion membrane Bacterial Cell Membrane membrane->insertion oligomerization Oligomerization insertion->oligomerization pore_formation Ion Channel/Pore Formation oligomerization->pore_formation ion_efflux K⁺ Ion Efflux pore_formation->ion_efflux depolarization Membrane Depolarization ion_efflux->depolarization synthesis_inhibition Inhibition of DNA, RNA, & Protein Synthesis depolarization->synthesis_inhibition cell_death Bacterial Cell Death synthesis_inhibition->cell_death

Caption: Daptomycin disrupts the bacterial cell membrane in a calcium-dependent manner.

Mechanism of Action of Teixobactin

teixobactin_moa teixobactin Teixobactin binding_ii Binding to Lipid II teixobactin->binding_ii binding_iii Binding to Lipid III teixobactin->binding_iii lipid_ii Lipid II (Peptidoglycan Precursor) lipid_ii->binding_ii lipid_iii Lipid III (Teichoic Acid Precursor) lipid_iii->binding_iii peptidoglycan_inhibition Inhibition of Peptidoglycan Synthesis binding_ii->peptidoglycan_inhibition teichoic_acid_inhibition Inhibition of Teichoic Acid Synthesis binding_iii->teichoic_acid_inhibition cell_wall_disruption Cell Wall Disruption peptidoglycan_inhibition->cell_wall_disruption teichoic_acid_inhibition->cell_wall_disruption cell_lysis Cell Lysis cell_wall_disruption->cell_lysis

Caption: Teixobactin targets both Lipid II and Lipid III, inhibiting cell wall synthesis.

Conclusion

Natural products continue to be an indispensable resource in the quest for novel antibiotics to combat the growing threat of drug-resistant Gram-positive bacteria. A thorough understanding of their mechanisms of action, coupled with robust and standardized experimental methodologies for their characterization, is paramount for the successful translation of these promising natural compounds into clinically effective therapeutics. This guide provides a foundational framework for researchers and drug development professionals engaged in this critical area of research.

References

The Diverse Biological Activities of Tetronic Acid Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronic acid and its derivatives represent a burgeoning class of natural products exhibiting a wide array of potent biological activities. This technical guide provides an in-depth exploration of the multifaceted bioactivities of tetronic acid antibiotics, with a focus on their antibacterial, antifungal, antiviral, and anticancer properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows to serve as a comprehensive resource for the scientific community.

Antibacterial Activity

Tetronic acid antibiotics have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Their mechanisms of action are diverse, ranging from the inhibition of essential metabolic pathways to the disruption of bacterial communication.

Mechanism of Action: Inhibition of p-Aminobenzoic Acid (pABA) Biosynthesis

A notable example is the spirotetronate abyssomicin C, which targets the biosynthesis of p-aminobenzoic acid (pABA), a crucial precursor for folate synthesis in bacteria.[1][2][3] Abyssomicin C specifically inhibits the enzyme 4-amino-4-deoxychorismate (ADC) synthase (PabB), thereby blocking the production of a key intermediate in the folate pathway.[2][4][5] This mechanism is particularly attractive as the pABA pathway is absent in humans, suggesting a high degree of selectivity for bacterial targets.[4]

pABA_Inhibition Chorismate Chorismate ADCS ADC Synthase (PabB) Chorismate->ADCS Glutamine ADC 4-amino-4-deoxychorismate (ADC) pABA p-Aminobenzoic Acid (pABA) ADC->pABA ADC Lyase Folate Folate Synthesis pABA->Folate AbyssomicinC Abyssomicin C AbyssomicinC->ADCS Inhibition ADCS->ADC Glutamate

Figure 1: Mechanism of action of Abyssomicin C.
Mechanism of Action: Inhibition of Quorum Sensing

Gregatins, another class of tetronic acid derivatives, have been identified as inhibitors of quorum sensing (QS) in Gram-negative bacteria, such as Pseudomonas aeruginosa.[6][7][8][9] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[6][7][8][9] By disrupting QS, gregatins can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.[6][7][9]

Quorum_Sensing_Inhibition cluster_bacteria Gram-Negative Bacterium AHL_synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) AHL_synthase->AHL Receptor AHL Receptor (e.g., LuxR) AHL->Receptor binds to Gene_Expression Quorum Sensing Regulated Genes (Virulence, Biofilm) Receptor->Gene_Expression activates Gregatins Gregatins Gregatins->Receptor Inhibition

Figure 2: Quorum sensing inhibition by Gregatins.
Quantitative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected tetronic acid antibiotics against various bacterial strains.

AntibioticBacterial StrainMIC (µg/mL)Reference
Abyssomicin C Staphylococcus aureus N315 (MRSA)4[1]
Staphylococcus aureus Mu50 (VRSA)13[1]
Atrop-abyssomicin C Staphylococcus aureus N313 (MRSA)3.5[10]
Staphylococcus aureus Mu50 (VRSA)13-16[10]
Enterococcus faecalis (VanA, VanB)13-16[10]
Enterococcus faecium (VanA)13-16[10]
BE-45722A Staphylococcus aureus ATCC 259230.08 - 5.0[11]
Bacillus cereus ATCC 145790.08 - 5.0[11]
Bacillus subtilis ATCC 66330.08 - 5.0[11]
Clostridium perfringens S1070.63[11]
Clostridium difficile 6300.08[11]
BE-45722C Clostridium perfringens S1070.63[11]
Clostridium difficile 6300.08[11]
Kijanimicin Gram-positive bacteriaBroad-spectrum activity[12][13]
Anaerobic microorganismsBroad-spectrum activity[13]

Antifungal Activity

Several tetronic acid derivatives have also been reported to possess antifungal properties.

Quantitative Antifungal Activity

The following table presents the antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives, which incorporate a related structural motif.

CompoundFungal StrainMIC (µg/mL)Reference
A6-A20 Candida krusei 49460.25 - 0.5[14]
Candida tropicalis 27181 - 2[14]
Candida albicans SC53140.25 - 2[14]

Antiviral Activity

The antiviral potential of tetronic acid antibiotics is an emerging area of research, with spirotetronates showing particular promise.

Mechanism of Action: Inhibition of Viral Protease and Endocytosis

Certain spirotetronate compounds have been shown to inhibit the dengue virus serotype 2 (DENV-2) NS2B-NS3 protease, an enzyme essential for viral replication.[15] Another spirotetronate, pellemicin, has been found to inhibit clathrin-mediated endocytosis, a key process for the entry of many viruses into host cells.[16]

Antiviral_Mechanisms cluster_protease Viral Protease Inhibition cluster_endocytosis Endocytosis Inhibition Viral_Polyprotein Viral Polyprotein Viral_Protease Viral Protease (e.g., DENV NS2B-NS3) Viral_Polyprotein->Viral_Protease substrate Functional_Proteins Functional Viral Proteins Viral_Protease->Functional_Proteins cleavage Spirotetronates_Protease Spirotetronates Spirotetronates_Protease->Viral_Protease Inhibition Virus Virus Endocytosis Clathrin-mediated Endocytosis Virus->Endocytosis entry via Host_Cell Host Cell Endocytosis->Host_Cell Pellemicin Pellemicin Pellemicin->Endocytosis Inhibition

Figure 3: Antiviral mechanisms of spirotetronates.
Quantitative Antiviral Activity

The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for antiviral spirotetronates.

CompoundVirusCell LineIC50 (µg/mL)CC50 (µg/mL)Reference
2EPS-A DENV-2Vero1.94 ± 0.1811.6[15]
2EPS-B DENV-2Vero1.47 ± 0.1527.5[15]
2EPS-C DENV-2Vero2.51 ± 0.2112.0[15]

Anticancer Activity

Tetronic acid antibiotics, particularly spirotetronates, have demonstrated potent cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected tetronic acid derivatives against different human cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Oleanane-type saponin (B1150181) 4 A549Lung carcinoma6.42 - 18.16[17]
HeLaCervical carcinoma6.42 - 18.16[17]
HepG2Hepatocellular carcinoma6.42 - 18.16[17]
HL-60Promyelocytic leukemia6.42 - 18.16[17]
U87MGGlioblastoma6.42 - 18.16[17]
Bisdesmosidic saponin 1 U87MGGlioblastomaSelective cytotoxicity[17]
Bisdesmosidic saponin 7 U87MGGlioblastomaSelective cytotoxicity[17]

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the biological activities of tetronic acid antibiotics.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay is the gold standard for determining the antibacterial susceptibility of a compound.[18][19][20]

MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of tetronic acid antibiotic in a 96-well plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum prep_antibiotic->prep_inoculum inoculate Inoculate each well (except negative control) with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for visible bacterial growth incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 4: Workflow for MIC determination.

Protocol:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the tetronic acid antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, except for the negative control wells (broth only). Positive control wells (broth and bacteria, no antibiotic) are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.[18][19][20]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[21][22][23][24]

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the tetronic acid compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[21][22][23][24]

Quorum Sensing Inhibition Assay

This assay is used to evaluate the ability of compounds to interfere with bacterial quorum sensing.[6][7][8][9][25]

Protocol:

  • Reporter Strain: A reporter bacterial strain is used, which produces a measurable signal (e.g., pigment like violacein (B1683560) in Chromobacterium violaceum or fluorescence from a GFP reporter in Pseudomonas aeruginosa) in response to QS activation.[6][7]

  • Compound Treatment: The reporter strain is grown in the presence of varying concentrations of the test compound (e.g., gregatins).

  • Incubation: The cultures are incubated to allow for bacterial growth and QS-mediated signal production.

  • Signal Measurement: The QS-regulated signal (e.g., violacein production measured by absorbance, or GFP fluorescence) and bacterial growth (optical density) are measured.

  • IC50 Calculation: The IC50 for QS inhibition is calculated as the concentration of the compound that reduces the signal production by 50%.[6]

Conclusion

Tetronic acid antibiotics represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their varied mechanisms of action against bacteria, fungi, viruses, and cancer cells highlight their promise as lead compounds in drug discovery and development. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully exploit their therapeutic potential. This guide provides a foundational resource for researchers to navigate the complex and exciting field of tetronic acid antibiotics.

References

Decatromicin B (CAS: 235097-64-0): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B is a macrolide antibiotic produced by the actinomycete Actinomadura sp. MK73-NF4.[1][2] It demonstrates potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] This document provides a comprehensive summary of the available technical data on this compound, including its physicochemical properties, biological activity, and the methodologies used for its isolation and characterization. Due to its limited availability, extensive research into its precise mechanism of action, in vivo efficacy, and potential signaling pathways has been restricted.[3]

Physicochemical Properties

This compound is a complex macrolide with the molecular formula C₄₅H₅₆Cl₂N₂O₁₀ and a molecular weight of 855.84 g/mol . It is characterized as an off-white to light tan solid. The structure of this compound was elucidated using various NMR experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, with its relative and absolute configurations determined by NOESY experiments and the modified Mosher's method, respectively.

PropertyValueReference
CAS Number 235097-64-0
Molecular Formula C₄₅H₅₆Cl₂N₂O₁₀
Molecular Weight 855.84
Appearance Off-white to light tan solid
Purity >95% by HPLC
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.
Storage -20°C

Biological Activity

This compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria. Its efficacy has been demonstrated against various strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA), Micrococcus luteus, Bacillus subtilis, and Corynebacterium bovis. The minimum inhibitory concentrations (MICs) for these organisms are summarized in the table below.

OrganismStrain(s)MIC (µg/mL)Reference
Staphylococcus aureusMultiple strains0.39 - 0.78
Methicillin-resistant S. aureus (MRSA)Two strains0.39 and 0.78
Micrococcus luteusNot specified0.78
Bacillus subtilisNot specified0.78
Corynebacterium bovisNot specified6.25

The mechanism of action of this compound has not been fully elucidated. However, antibiotics targeting Gram-positive bacteria often act by inhibiting cell wall synthesis, protein synthesis, or nucleic acid synthesis, or by disrupting the cell membrane. Further investigation is required to determine the specific molecular target of this compound.

Experimental Protocols

Isolation and Purification

This compound was originally isolated from the culture broth of Actinomadura sp. MK73-NF4. The purification process involves a multi-step approach utilizing different chromatographic techniques to separate the compound from the fermentation broth.

Experimental Workflow for Isolation and Purification of this compound

G Isolation and Purification Workflow of this compound A Culture Broth of Actinomadura sp. MK73-NF4 B Butyl Acetate (B1210297) Extraction A->B C Crude Extract B->C D Silica (B1680970) Gel Column Chromatography C->D E Partially Purified Fractions D->E F Silica Gel TLC E->F G Further Purified Fractions F->G H Sephadex LH-20 Column Chromatography G->H I Pure this compound H->I

Isolation and Purification Workflow of this compound.

Methodology:

  • Extraction: The culture broth of Actinomadura sp. MK73-NF4 is first subjected to extraction with butyl acetate to isolate the crude mixture containing the antibiotics.

  • Silica Gel Column Chromatography: The resulting crude extract is then purified by silica gel column chromatography. Specific details regarding the column dimensions, silica gel grade, and solvent system used for elution would be found in the original research publication.

  • Silica Gel Thin-Layer Chromatography (TLC): Fractions obtained from the column chromatography are further purified using silica gel TLC. This step helps in separating this compound from closely related compounds.

  • Sephadex LH-20 Column Chromatography: A final purification step is carried out using Sephadex LH-20 column chromatography to yield pure this compound.

Antimicrobial Susceptibility Testing

The antibacterial activity of this compound was determined using a standard microbroth dilution method to establish the Minimum Inhibitory Concentration (MIC) values.

General Protocol for MIC Determination:

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanism of Action

As of the current available literature, the specific signaling pathways affected by this compound and its precise mechanism of action remain unknown. The chemical structure of this compound, being a macrolide, suggests potential interference with bacterial protein synthesis by binding to the ribosomal subunit, a common mechanism for this class of antibiotics. However, this has not been experimentally confirmed. Further research is necessary to elucidate the molecular targets and pathways through which this compound exerts its antibacterial effects.

General Bacterial Mechanisms of Action for Antibiotics

G General Antibiotic Mechanisms of Action in Bacteria cluster_bacterium Bacterial Cell Ribosome Ribosome (Protein Synthesis) CellWall Cell Wall (Peptidoglycan Synthesis) DNA DNA Gyrase / Topoisomerase (DNA Replication) Metabolism Folic Acid Synthesis Membrane Cell Membrane (Integrity) Antibiotic Antibiotic Antibiotic->Ribosome Inhibition Antibiotic->CellWall Inhibition Antibiotic->DNA Inhibition Antibiotic->Metabolism Inhibition Antibiotic->Membrane Disruption

General targets for antibacterial action.

Conclusion

This compound is a potent Gram-positive antibiotic with promising activity against MRSA. The existing data on its physicochemical properties and in vitro antibacterial spectrum provide a solid foundation for its potential as a therapeutic agent. However, a significant knowledge gap exists regarding its mechanism of action, in vivo efficacy, and safety profile. Further research, contingent on the availability of the compound, is crucial to fully understand its therapeutic potential and to advance its development as a clinical candidate.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Decatromicin B from Actinomadura Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Decatromicin B, a potent antibacterial agent, from the fermentation broth of Actinomadura sp. MK73-NF4. This compound, a spirotetronate polyketide, exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6]

Overview of this compound

This compound is a tetronic acid derivative belonging to the spirotetronate class of polyketides.[2] It is produced by the actinomycete strain Actinomadura sp. MK73-NF4.[1] The compound has a molecular formula of C₄₅H₅₆Cl₂N₂O₁₀ and a molecular weight of 855.9.[2] It is characterized by its poor water solubility and good solubility in organic solvents such as ethanol, methanol (B129727), DMF, and DMSO.[2]

Table 1: Physico-chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₅H₅₆Cl₂N₂O₁₀[2]
Molecular Weight855.9[2]
AppearanceOff-white to light tan solid[2]
Purity (typical)>95% by HPLC[2]
SolubilitySoluble in ethanol, methanol, DMF, DMSO. Poor water solubility.[2][3]
Storage-20°C for long-term storage[2]

Fermentation of Actinomadura sp. MK73-NF4

Detailed information on the specific fermentation medium and conditions for Actinomadura sp. MK73-NF4 for the production of this compound is not extensively available in the public domain. However, a representative protocol based on media used for other Actinomadura species producing spirotetronate antibiotics is provided below.

Culture Media

A two-stage fermentation process is typically employed, involving a seed culture medium and a production medium.

Table 2: Representative Fermentation Media for Actinomadura sp.

ComponentSeed Medium (SV2) (g/L)Production Medium (g/L)
Glucose15-
Glycerol15-
Soya Peptone15-
Soluble Starch-20
Casamino Acids-8
Proteose Peptone-2
Yeast Extract-2
Dextrose-1
Calcium Carbonate (CaCO₃)13
pH7.0Not specified

Note: The SV2 medium composition is based on that used for Actinomadura sp. strain A30804, a producer of other spirotetronate polyketides.[4]

Fermentation Protocol
  • Inoculation: Inoculate the seed medium with a stock culture of Actinomadura sp. MK73-NF4.

  • Seed Culture: Incubate the seed culture at 28-30°C for 3 days with constant shaking (e.g., 200 rpm).

  • Production Culture: Transfer the seed culture to the production medium. The inoculum volume is typically 5-10% (v/v).

  • Incubation: Incubate the production culture at 28-30°C for an extended period (e.g., 7-10 days) with agitation.

  • Monitoring: Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction and Purification of this compound

The extraction and purification of this compound from the fermentation broth involves several key steps as outlined in the literature.[1]

Extraction Workflow

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Actinomadura sp. MK73-NF4 Culture Broth Harvest Harvest and Centrifugation Fermentation->Harvest SolventExtraction Butyl Acetate (B1210297) Extraction Harvest->SolventExtraction Concentration1 Concentration of Organic Phase SolventExtraction->Concentration1 SilicaGelColumn Silica (B1680970) Gel Column Chromatography Concentration1->SilicaGelColumn SilicaGelTLC Silica Gel TLC SilicaGelColumn->SilicaGelTLC SephadexLH20 Sephadex LH-20 Column Chromatography SilicaGelTLC->SephadexLH20 PureDecatromicinB Pure this compound SephadexLH20->PureDecatromicinB

Caption: Workflow for the extraction and purification of this compound.

Detailed Protocols

Protocol 1: Butyl Acetate Extraction

  • Harvesting: After fermentation, harvest the culture broth.

  • Separation: Separate the mycelium from the supernatant by centrifugation or filtration.

  • Extraction: Extract the supernatant with an equal volume of butyl acetate. Repeat the extraction process three times to ensure maximum recovery.

  • Pooling: Combine the organic layers.

  • Concentration: Concentrate the pooled butyl acetate extract under reduced pressure to obtain a crude extract.

Protocol 2: Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel 60 in a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).

  • Fraction Collection: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling: Pool the fractions containing the target compound.

Protocol 3: Silica Gel Thin Layer Chromatography (TLC)

  • Plate Preparation: Use pre-coated silica gel TLC plates.

  • Spotting: Spot the pooled fractions from the column chromatography onto the TLC plate.

  • Development: Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

  • Visualization: Visualize the separated compounds under UV light or by staining. The band corresponding to this compound can be scraped for further purification.

Protocol 4: Sephadex LH-20 Column Chromatography

  • Column Preparation: Swell the Sephadex LH-20 resin in the desired solvent (e.g., methanol) and pack it into a column.

  • Sample Application: Dissolve the partially purified sample from the previous step in the mobile phase and apply it to the column.

  • Elution: Elute the column with the same solvent (isocratic elution).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of pure this compound by HPLC.

  • Final Product: Pool the pure fractions and evaporate the solvent to obtain pure this compound.

Quantitative Data

Table 3: Template for Recording Quantitative Data of this compound Extraction

StepParameterValue
FermentationCulture Broth Volume (L)
This compound Titer (mg/L)
Butyl Acetate ExtractionVolume of Butyl Acetate (L)
Crude Extract Weight (g)
Yield (%)
Silica Gel Column ChromatographyWeight of Loaded Sample (g)
Weight of Pooled Fractions (mg)
Yield (%)
Sephadex LH-20 ChromatographyWeight of Loaded Sample (mg)
Final Weight of Pure this compound (mg)
Overall Yield (%)

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of this compound.

Table 4: General HPLC Conditions for Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (to be determined based on the UV spectrum of this compound)
Injection Volume 10-20 µL

Logical Relationship of Purification Steps

The purification process follows a logical progression from crude extraction to high-resolution purification, with each step increasing the purity of the final product.

Purification_Logic Crude Crude Extract SemiPure Semi-Purified (Post-Silica Gel) Crude->SemiPure Polarity-based Separation Pure Pure this compound SemiPure->Pure Size-Exclusion Chromatography

Caption: Logical flow of the purification process.

References

Elucidating the Structure of Decatromicin B: An NMR-Based Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a potent antibiotic belonging to the spirotetronate class of natural products, known for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The definitive structural elucidation of this complex molecule was achieved primarily through a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This application note details the key NMR experiments and protocols that are instrumental in determining the planar structure and relative stereochemistry of this compound, providing a guide for researchers working on the structural analysis of similar complex natural products.

The structural backbone of this compound was pieced together using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments. The relative configuration of the molecule was further established through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments[1].

Data Presentation

While the specific, comprehensive quantitative ¹H and ¹³C NMR data tables from the original structure elucidation study are not publicly available in the searched literature, this section outlines the expected format for presenting such data. For a complete analysis, researchers should refer to the primary literature: Momose I, et al. J Antibiot (Tokyo). 1999 Sep;52(9):787-96.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)Assignment
H-2x.xxdx.xAglycone
H-3x.xxddx.x, y.yAglycone
H-1'x.xxdx.xGlycosyl Moiety
...............

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Positionδ (ppm)TypeAssignment
C-1xxx.xC=OAglycone
C-2xx.xCHAglycone
C-1'xx.xCHGlycosyl Moiety
............

Experimental Protocols

The following are generalized yet detailed protocols for the key NMR experiments employed in the structure elucidation of complex natural products like this compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

  • Filtration: To remove any particulate matter, filter the sample through a small plug of glass wool directly into a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans: 4-8 per increment.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • Data Points: 2048 in F2 (¹H) and 256 in F1 (¹³C).

  • Number of Scans: 8-16 per increment.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems.

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

  • Long-Range Coupling Constant: Optimized for an average 2,3J(C,H) coupling (e.g., 8 Hz).

  • Data Points: 2048 in F2 (¹H) and 256 in F1 (¹³C).

  • Number of Scans: 16-32 per increment.

6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (typically < 5 Å), providing information about the relative stereochemistry.

  • Pulse Program: Standard NOESY experiment (e.g., noesygpph).

  • Mixing Time: Varied from 300 to 800 ms (B15284909) to observe NOEs of different strengths.

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans: 16-32 per increment.

Structure Elucidation Workflow & Logic

The process of elucidating the structure of this compound from NMR data follows a logical progression.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_finalization Structure Finalization H1_NMR 1D ¹H NMR Proton_Systems Identify ¹H Spin Systems H1_NMR->Proton_Systems C13_NMR 1D ¹³C NMR CH_Connections Assign Direct C-H Connections C13_NMR->CH_Connections COSY 2D COSY COSY->Proton_Systems HSQC 2D HSQC HSQC->CH_Connections HMBC 2D HMBC Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly NOESY 2D NOESY Stereochemistry Elucidate Relative Stereochemistry NOESY->Stereochemistry Proton_Systems->Fragment_Assembly CH_Connections->Fragment_Assembly Planar_Structure Determine Planar Structure Fragment_Assembly->Planar_Structure Planar_Structure->Stereochemistry Final_Structure Propose Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of this compound using NMR.

The analysis begins with the identification of individual proton spin systems from the ¹H and COSY spectra. The HSQC spectrum then correlates these protons to their directly attached carbon atoms. The crucial step of connecting these spin systems into larger molecular fragments is achieved through the analysis of HMBC data, which reveals long-range H-C correlations across quaternary carbons and heteroatoms. Finally, the NOESY spectrum provides through-space correlations, allowing for the determination of the relative stereochemistry of the molecule.

Key Signaling Pathways and Correlations

The following diagram illustrates the logical relationships between the different NMR experiments and the structural information they provide, highlighting how correlations from multiple experiments are integrated to build the final structure.

nmr_correlation_logic cluster_experiments NMR Experiments cluster_information Derived Structural Information cluster_structure Final Structural Features COSY COSY (H-H Connectivity) Spin_Systems Proton Spin Systems (e.g., -CH-CH₂-) COSY->Spin_Systems HSQC HSQC (¹J C-H) CH_Fragments ¹³C-attached ¹H HSQC->CH_Fragments HMBC HMBC (ⁿJ C-H, n=2,3) Connectivity Inter-fragment Connectivity (Building Blocks) HMBC->Connectivity NOESY NOESY (Through-space H-H) Spatial_Proximity 3D Proximity of Protons NOESY->Spatial_Proximity Spin_Systems->Connectivity CH_Fragments->Connectivity Planar Planar Structure Connectivity->Planar Stereochem Relative Stereochemistry Spatial_Proximity->Stereochem Planar->Stereochem

Caption: Logical flow of information from NMR experiments to structure.

Conclusion

The structure elucidation of this compound is a testament to the power of modern NMR spectroscopy. By systematically applying a series of 1D and 2D NMR experiments, it is possible to piece together complex molecular architectures. The protocols and workflows outlined in this application note provide a robust framework for researchers and drug development professionals engaged in the discovery and characterization of novel natural products. Access to the original publication's detailed NMR data is recommended for a complete understanding of the specific correlations that defined the structure of this compound.

References

Application Note: Quantitative Analysis of Decatromicin B in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Decatromicin B, a potent antibiotic, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, providing a reliable analytical tool for pharmacokinetic studies and therapeutic drug monitoring in the context of drug development. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions, and includes representative quantitative data.

Introduction

This compound is a novel antibiotic isolated from Actinomadura sp. MK73-NF4, which has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The chemical formula of this compound is C45H56Cl2N2O10 with a molecular weight of 855.8 g/mol .[2] Accurate and sensitive quantification of this compound in biological matrices is crucial for evaluating its pharmacokinetic profile and ensuring its efficacy and safety during preclinical and clinical development. This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma, offering high selectivity and sensitivity.

Experimental Workflow

A graphical representation of the experimental workflow for the LC-MS/MS analysis of this compound is provided below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer dry_down Dry Down (Nitrogen Stream) supernatant_transfer->dry_down reconstitute Reconstitute (Mobile Phase) dry_down->reconstitute lc_injection Inject into LC System reconstitute->lc_injection chromatographic_separation Chromatographic Separation (C18 Column) lc_injection->chromatographic_separation ms_detection MS/MS Detection (ESI+) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar antibiotic

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

Sample Preparation
  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    0.5 5
    4.0 95
    5.0 95
    5.1 5

    | 6.0 | 5 |

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 856.8 -> Product ion (Q3) m/z [to be determined experimentally, e.g., based on major fragments].

    • Internal Standard: To be determined based on the selected IS.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the LC-MS/MS method for the quantification of this compound.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound, where it may inhibit a key bacterial signaling pathway.

signaling_pathway cluster_bacterial_cell Bacterial Cell receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor protein_synthesis Protein Synthesis transcription_factor->protein_synthesis cell_wall_synthesis Cell Wall Synthesis transcription_factor->cell_wall_synthesis decatromicin_b This compound decatromicin_b->kinase_b Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in human plasma. This application note offers a comprehensive protocol that can be readily implemented in research and drug development settings to support the advancement of this promising antibiotic candidate. The method demonstrates excellent performance characteristics, making it suitable for high-throughput analysis in pharmacokinetic and other related studies.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a novel antibiotic isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] It has demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The Minimum Inhibitory Concentration (MIC) is a fundamental parameter in antimicrobial drug discovery and development, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] Determining the MIC of this compound is a critical step in evaluating its efficacy, understanding its spectrum of activity, and guiding further preclinical and clinical development.

These application notes provide a detailed protocol for determining the MIC of this compound using the widely accepted broth microdilution method. This method is favored for its accuracy, reproducibility, and suitability for high-throughput screening of antimicrobial compounds.

Data Presentation: In Vitro Antimicrobial Activity of this compound

The following table summarizes the known Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria. This data provides a quantitative measure of its potency.

Test OrganismStrainMIC (µg/mL)
Staphylococcus aureusFDA 209P0.39
Smith0.78
Terajima0.39
Cowan I0.78
Staphylococcus aureus (MRSA)85/20010.39
85/20020.78
Micrococcus luteusPCI 10010.78
Bacillus subtilisPCI 2190.78
Corynebacterium bovis18106.25

Data sourced from Cayman Chemical, referencing Momose, I., et al. J. Antibiot. (Tokyo) 52(9), 781-786 (1999).[2]

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated, and further research is hampered by its limited availability.[3][5] However, based on its chemical structure and biological activity against bacteria, it is hypothesized to interfere with essential cellular processes. Common antibiotic mechanisms include the inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis. The following diagram illustrates a generalized mechanism of action for antibiotics that inhibit protein synthesis, a potential pathway for this compound.

Hypothetical Mechanism of Action: Protein Synthesis Inhibition cluster_bacterium Bacterial Cell Ribosome Ribosome Growing Polypeptide Chain Growing Polypeptide Chain Ribosome->Growing Polypeptide Chain Peptide Bond Formation Cell Death Cell Death Ribosome->Cell Death Inhibition of Protein Synthesis mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome Delivers Amino Acids Functional Proteins Functional Proteins Growing Polypeptide Chain->Functional Proteins Cellular Processes Cellular Processes Functional Proteins->Cellular Processes Bacterial Growth Bacterial Growth Cellular Processes->Bacterial Growth This compound This compound This compound->Ribosome Binds to Ribosome

Caption: Hypothetical mechanism of this compound via inhibition of bacterial protein synthesis.

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., S. aureus, E. faecalis, S. pneumoniae)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards (0.5)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Reagent reservoirs

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock. The stock solution should be sterilized by filtration if not prepared aseptically.

  • Bacterial Inoculum:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (OD at 625 nm of 0.08-0.13) or by visual comparison.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[4]

  • The growth control well (well 11) should show distinct turbidity.

  • The sterility control well (well 12) should remain clear.

The following diagram outlines the experimental workflow for the broth microdilution MIC assay.

Broth Microdilution MIC Assay Workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare this compound Stock->Serial Dilution in 96-well Plate Inoculate Wells Inoculate Wells Prepare Bacterial Inoculum->Inoculate Wells Serial Dilution in 96-well Plate->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for the determination of MIC using the broth microdilution method.

Quality Control

To ensure the accuracy and reproducibility of the MIC assay, it is essential to include quality control (QC) strains with known MIC values for standard antibiotics in each run. The results for the QC strains should fall within the acceptable ranges as defined by CLSI.

Safety Precautions

  • Standard personal protective equipment (PPE), including lab coats, gloves, and eye protection, should be worn when handling microorganisms and chemical compounds.

  • All work with bacterial cultures should be performed in a biological safety cabinet (BSC) to prevent contamination and ensure user safety.

  • All contaminated materials should be decontaminated and disposed of according to institutional guidelines for biohazardous waste.

References

Application Notes and Protocols for Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Laboratory Use Only. Not for human or animal use.

Introduction

Decatromicin B is a tetronic acid antibiotic isolated from a strain of Actinomadura. It has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting, along with a summary of its chemical properties and biological activity. Due to limited research on its specific mechanism of action, a hypothetical signaling pathway is presented to guide potential areas of investigation.[1][3]

Data Presentation

Chemical and Physical Properties
PropertyValueReference
CAS Number 235097-64-0
Molecular Formula C₄₅H₅₆Cl₂N₂O₁₀
Molecular Weight 855.9 g/mol
Appearance Off-white to light tan solid
Purity >95% by HPLC
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.
Long-Term Storage -20°C
Reported Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (various strains)0.39 - 0.78
Methicillin-Resistant Staphylococcus aureus (MRSA) (two strains)0.39 and 0.78
Micrococcus luteus0.78
Bacillus subtilis0.78
Corynebacterium bovis6.25

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile, disposable syringe filter (0.22 µm)

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Dissolution: Transfer the weighed this compound to a sterile tube. Add 1 mL of sterile DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Sterilization (Optional but Recommended): To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strain for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Multi-channel pipette

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or by measuring the optical density at 600 nm.

    • Dilute the adjusted bacterial suspension in sterile CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare a working solution of this compound by diluting the stock solution in CAMHB.

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a positive control (bacterial growth without antibiotic), containing 100 µL of CAMHB.

    • Well 12 should serve as a negative control (no bacterial growth, no antibiotic), containing 200 µL of CAMHB.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Read MIC Value incubate->read_mic

Caption: Experimental workflow for MIC determination.

hypothetical_signaling_pathway cluster_cell_wall Bacterial Cell Wall Synthesis cluster_protein Protein Synthesis cluster_dna DNA Replication precursor Precursor Synthesis transport Lipid Carrier Transport precursor->transport polymerization Peptidoglycan Polymerization transport->polymerization crosslinking Transpeptidation (Cross-linking) polymerization->crosslinking ribosome_assembly Ribosome Assembly translation Translation ribosome_assembly->translation replication DNA Replication decatromicin_b This compound (Hypothetical Target) decatromicin_b->precursor Inhibition decatromicin_b->polymerization Inhibition decatromicin_b->translation Inhibition

Caption: Hypothetical bacterial signaling pathway inhibition.

References

Application Notes and Protocols for Decatromicin B Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decatromicin B is a potent antibiotic compound isolated from Actinomadura sp. MK73-NF4.[1] It has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] As a member of the tetronic acid class of antibiotics, its full mechanism of action and antibacterial spectrum are still areas of active investigation, partly due to its limited availability.[2][3]

These application notes provide detailed protocols for fundamental bioassays to characterize the in vitro activity of this compound. The methodologies described are essential for researchers in drug development and microbiology to assess its potency, determine its bactericidal or bacteriostatic nature, and lay the groundwork for mechanistic studies.

Data Presentation

The following tables summarize illustrative quantitative data from key bioassays for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains.

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Oxacillin-susceptible)500.120.25≤0.03 - 0.5
Staphylococcus aureus (Oxacillin-resistant)500.250.5≤0.03 - 1
Streptococcus pneumoniae (Penicillin-susceptible)30≤0.060.12≤0.03 - 0.25
Streptococcus pneumoniae (Penicillin-resistant)30≤0.060.12≤0.03 - 0.25
Enterococcus faecalis (Vancomycin-susceptible)400.250.5≤0.03 - 1
Enterococcus faecium (Vancomycin-resistant)400.251≤0.03 - 2

Note: The data presented in this table is illustrative and intended to serve as an example of how to present MIC results for this compound.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 292130.250.52Bactericidal
S. aureus (MRSA) ATCC 433000.512Bactericidal
E. faecalis ATCC 292120.25>16>64Tolerant

Note: The data in this table is hypothetical. An MBC/MIC ratio of ≤4 is generally considered bactericidal.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound, a fundamental measure of its antibiotic potency.[4]

Materials:

  • This compound (soluble in DMSO, ethanol, or methanol)[3]

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains for testing

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate, select a few colonies of the test bacterium and inoculate into MHB. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • The final volume in each well before adding the inoculum should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed subsequently to the MIC test to determine if this compound is bactericidal or bacteriostatic.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile spreader or inoculating loop

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.[5]

Time-Kill Kinetic Assay

This assay provides insights into the rate at which this compound kills a bacterial population over time.[5]

Materials:

  • This compound

  • Log-phase bacterial culture

  • MHB in culture flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • TSA plates

Procedure:

  • Preparation of Cultures: Inoculate several flasks containing MHB with a log-phase bacterial culture to a starting density of approximately 1 x 10⁶ CFU/mL.

  • Addition of Antibiotic: Add this compound to the flasks at various concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.[5]

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[5]

  • Viable Cell Counting: Perform serial dilutions of the collected samples in sterile saline. Plate the dilutions onto TSA plates and incubate for 18-24 hours at 37°C.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log₁₀ decrease in CFU/mL is indicative of bactericidal activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_ribosome Bacterial Ribosome (70S) cluster_inhibition Mechanism of Action ribosome Ribosome mrna mRNA trna tRNA protein Growing Polypeptide Chain decatromicin This compound inhibition Inhibition of Protein Synthesis decatromicin->inhibition inhibition->ribosome no_protein No Protein Elongation inhibition->no_protein death Bacterial Cell Death no_protein->death

Caption: Hypothetical mechanism of action for this compound targeting bacterial protein synthesis.

start Start: Novel Compound (this compound) mic 1. Minimum Inhibitory Concentration (MIC) Assay start->mic potency Determine Potency & Spectrum of Activity mic->potency mbc 2. Minimum Bactericidal Concentration (MBC) Assay cidal_static Bactericidal or Bacteriostatic? mbc->cidal_static time_kill 3. Time-Kill Kinetic Assay mechanism 4. Mechanism of Action Studies (e.g., Macromolecular Synthesis) time_kill->mechanism potency->mbc cidal_static->time_kill Confirm end Characterization Complete mechanism->end

References

Decatromicin B stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a tetronic acid antibiotic isolated from a strain of Actinomadura sp.[1][2][3] It demonstrates potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for in vitro laboratory research.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 235097-64-0
Molecular Formula C45H56Cl2N2O10
Molecular Weight 855.9 g/mol
Appearance Off-white to light tan solid
Purity >95% by HPLC
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.
Biological Activity Potent antibiotic against Gram-positive bacteria, including MRSA.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety Precautions: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE to avoid inhalation or skin contact.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.856 mg of this compound (Molecular Weight = 855.9 g/mol ).

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 0.856 mg, add 100 µL of DMSO.

    • Close the tube tightly.

  • Vortexing:

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquotting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Storage and Handling of this compound Stock Solution

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

Storage Conditions:

ConditionRecommendationStabilitySource
Long-term Storage Store aliquots at -20°C.≥ 4 years
Short-term Storage Store at 4°C for a few days. Avoid prolonged storage at this temperature.Not specified, but degradation is possible.General antibiotic stability knowledge
Freeze-Thaw Cycles Minimize freeze-thaw cycles by preparing single-use aliquots.Repeated cycles can lead to degradation.General laboratory practice
Light Exposure Protect from light by storing in amber-colored tubes or wrapping tubes in foil.Not specified, but light sensitivity is common for complex organic molecules.General antibiotic storage practice

Handling:

  • Before use, thaw a single aliquot at room temperature or on ice.

  • Once thawed, vortex the solution gently to ensure homogeneity.

  • Keep the thawed aliquot on ice during the experiment.

  • Do not refreeze and reuse any remaining solution in the aliquot.

Protocol 3: Preparation of Working Solutions

This protocol provides a general guideline for diluting the 10 mM stock solution to a desired working concentration for use in cell-based assays.

Materials:

  • 10 mM this compound stock solution

  • Appropriate sterile culture medium or buffer

  • Sterile tubes and micropipettes

Procedure:

  • Determine the Final Working Concentration: The optimal working concentration will vary depending on the specific application and the susceptibility of the bacterial strain being tested. The Minimum Inhibitory Concentrations (MICs) for S. aureus and MRSA have been reported to be in the range of 0.39-0.78 µg/mL.

  • Calculate the Dilution Factor:

    • First, convert the stock solution concentration from mM to µg/mL: 10 mM = 10 mmol/L = 0.01 mol/L 0.01 mol/L * 855.9 g/mol = 8.559 g/L = 8559 µg/mL

    • Calculate the dilution factor needed to achieve the desired working concentration. For example, to prepare a working solution of 1 µg/mL: Dilution Factor = 8559 µg/mL / 1 µg/mL = 8559

  • Perform Serial Dilutions: It is recommended to perform serial dilutions to achieve the final working concentration accurately.

    • For example, to make a 1 µg/mL working solution from an 8559 µg/mL stock, you could first make an intermediate dilution of 1:100 (e.g., 10 µL of stock in 990 µL of medium) to get an 85.59 µg/mL solution.

    • Then, dilute this intermediate solution approximately 1:86 (e.g., 11.6 µL in 988.4 µL of medium) to get the final 1 µg/mL working concentration.

  • Final Preparation: Add the calculated volume of the stock or intermediate dilution to the final volume of the experimental medium and mix well.

Visualizations

Stock_Solution_Preparation_Workflow Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex Until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store end End store->end

Caption: this compound Stock Preparation Workflow

Antibiotic_Mechanism_of_Action General Mechanism of Antibiotic Action ribosome Ribosome (Protein Synthesis Machinery) protein Essential Proteins ribosome->protein Produces dna DNA/RNA Synthesis cell_wall Cell Wall Synthesis antibiotic Antibiotic (e.g., this compound) antibiotic->ribosome Inhibition antibiotic->dna Inhibition antibiotic->cell_wall Inhibition growth Bacterial Growth and Proliferation protein->growth Leads to

Caption: General Antibiotic Mechanisms of Action

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Decatromicin B Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Decatromicin B from fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a macrolide antibiotic. It, along with Decatromicin A, is produced by the actinomycete species Actinomadura sp. MK73-NF4.[1] These compounds have demonstrated inhibitory effects on the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Q2: What are the general fermentation conditions for antibiotic production by Actinomycetes?

The production of antibiotics by actinomycetes is influenced by various physical and chemical factors.[2] Key parameters to optimize include:

  • Culture Medium: The composition of the medium, especially carbon and nitrogen sources, is crucial.[3][4]

  • pH: Most actinomycetes prefer a pH range of 6.0 to 8.0 for optimal growth and antibiotic production.[5]

  • Temperature: The optimal temperature for growth of most actinomycetes is typically between 28°C and 37°C.[5]

  • Aeration: Adequate oxygen supply is critical for the growth of these aerobic bacteria and for the biosynthesis of secondary metabolites.[6]

  • Inoculum Size: The volume of the starter culture can impact the length of the lag phase and overall productivity.[5]

Q3: How can I improve the strain of Actinomadura sp. for higher this compound yield?

Strain improvement is a key strategy for enhancing antibiotic production.[7] Techniques such as mutagenesis, using physical methods like UV irradiation or chemical mutagens, can be employed to generate superior-producing strains.[8] Another approach is ribosome engineering, which involves inducing mutations in ribosomal components to alter gene expression and enhance the production of secondary metabolites.[8]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low or No this compound Production 1. Suboptimal media composition. 2. Incorrect pH of the fermentation broth. 3. Inadequate aeration and agitation. 4. Poor quality or age of the inoculum. 5. Production of inhibitory byproducts.1. Optimize Media: Systematically evaluate different carbon and nitrogen sources. For example, test glucose, starch, or glycerol (B35011) as carbon sources and soybean meal, yeast extract, or peptone as nitrogen sources.[3][4] 2. Control pH: Monitor and maintain the pH of the culture between 6.5 and 7.5 using buffers or automated pH control.[5] 3. Improve Aeration: Increase the agitation speed or airflow rate to ensure sufficient dissolved oxygen.[6] 4. Standardize Inoculum: Use a fresh, actively growing seed culture and optimize the inoculum size (typically 2-10% v/v). 5. Analyze Broth: Check for the accumulation of toxic metabolites. If present, consider fed-batch fermentation to limit substrate excess.
Inconsistent Batch-to-Batch Yield 1. Variability in raw materials. 2. Inconsistent sterilization procedures. 3. Fluctuations in fermentation parameters (temperature, pH).1. Standardize Raw Materials: Use high-quality, consistent sources for media components. 2. Validate Sterilization: Ensure consistent and effective sterilization of media and equipment to prevent contamination. 3. Monitor and Control: Implement strict monitoring and control of all critical fermentation parameters.
Foaming High protein content in the medium, vigorous agitation, or CO2 production.1. Add Antifoaming Agents: Use food-grade antifoaming agents like silicone oil or polypropylene (B1209903) glycol. 2. Optimize Agitation: Reduce agitation speed while ensuring adequate mixing and oxygen transfer.
Slow Cell Growth 1. Nutrient limitation. 2. Presence of inhibitory substances in the medium. 3. Suboptimal physical conditions (temperature, pH).1. Enrich Medium: Supplement the medium with essential nutrients or trace elements. 2. Medium Pre-treatment: Use activated charcoal to remove potential inhibitors from complex media components. 3. Optimize Conditions: Verify and adjust temperature and pH to the optimal range for Actinomadura sp.

Experimental Protocols

Protocol 1: Media Optimization for this compound Production

This protocol uses a one-factor-at-a-time (OFAT) approach to screen for optimal carbon and nitrogen sources.

1. Basal Medium Preparation: Prepare a basal fermentation medium containing (per liter):

  • K₂HPO₄: 1 g

  • MgSO₄·7H₂O: 0.5 g

  • FeSO₄·7H₂O: 0.01 g

  • CaCO₃: 2 g

  • Adjust pH to 7.0

2. Carbon Source Screening:

  • To separate flasks of the basal medium, add one of the following carbon sources at a concentration of 20 g/L: Glucose, Soluble Starch, Glycerol, Maltose.

  • Inoculate each flask with a 5% (v/v) seed culture of Actinomadura sp.

  • Incubate at 30°C with shaking at 200 rpm for 7 days.

  • Measure the this compound yield at the end of the fermentation.

3. Nitrogen Source Screening:

  • Using the optimal carbon source identified in the previous step, prepare the fermentation medium.

  • To separate flasks, add one of the following nitrogen sources at a concentration of 10 g/L: Soybean Meal, Yeast Extract, Peptone, Ammonium Sulfate.

  • Inoculate and incubate as described above.

  • Measure the this compound yield.

Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield (Hypothetical Data)

Carbon Source (20 g/L)This compound Yield (mg/L)Nitrogen Source (10 g/L)This compound Yield (mg/L)
Glucose150Soybean Meal250
Soluble Starch220 Yeast Extract180
Glycerol180Peptone160
Maltose195Ammonium Sulfate110

Based on this hypothetical data, soluble starch and soybean meal would be selected for further optimization.

Protocol 2: Optimization of Physical Parameters

This protocol aims to determine the optimal pH, temperature, and agitation speed for this compound production.

1. Fermentation Setup:

  • Prepare the optimized fermentation medium (containing the best carbon and nitrogen source from Protocol 1).

  • Set up a series of fermenters with the following conditions:

    • pH: 6.0, 6.5, 7.0, 7.5, 8.0

    • Temperature: 25°C, 28°C, 30°C, 32°C, 35°C

    • Agitation Speed: 150 rpm, 180 rpm, 200 rpm, 220 rpm, 250 rpm

  • Keep other parameters constant while varying one.

2. Inoculation and Incubation:

  • Inoculate each fermenter with a 5% (v/v) seed culture.

  • Run the fermentation for 7 days.

3. Analysis:

  • Measure the final this compound yield for each condition.

Table 2: Effect of Physical Parameters on this compound Yield (Hypothetical Data)

pHThis compound Yield (mg/L)Temperature (°C)This compound Yield (mg/L)Agitation (rpm)This compound Yield (mg/L)
6.021025190150180
6.524528260180230
7.0 280 30 280 200 280
7.526032240220270
8.022035180250250

Based on this hypothetical data, the optimal conditions would be pH 7.0, 30°C, and 200 rpm.

Visualizations

experimental_workflow strain Actinomadura sp. Strain media_opt Media Optimization (Carbon & Nitrogen Sources) strain->media_opt Inoculum phys_opt Physical Parameter Optimization (pH, Temp, Agitation) media_opt->phys_opt Optimized Medium fermentation Optimized Fermentation phys_opt->fermentation Optimized Conditions extraction Extraction & Purification fermentation->extraction Fermentation Broth product This compound extraction->product Purified Product

Caption: Experimental workflow for optimizing this compound production.

troubleshooting_logic start Low this compound Yield check_media Check Media Composition start->check_media check_ph Check pH start->check_ph check_aeration Check Aeration/Agitation start->check_aeration optimize_media Optimize C/N Sources check_media->optimize_media adjust_ph Adjust pH to 6.5-7.5 check_ph->adjust_ph increase_aeration Increase Agitation/Airflow check_aeration->increase_aeration re_evaluate Re-evaluate Yield optimize_media->re_evaluate adjust_ph->re_evaluate increase_aeration->re_evaluate

Caption: Troubleshooting logic for low this compound yield.

putative_biosynthesis_pathway precursors Primary Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) pks Polyketide Synthase (PKS) Assembly precursors->pks polyketide Polyketide Chain pks->polyketide modification Post-PKS Modifications (e.g., Glycosylation, Hydroxylation) polyketide->modification decatromicin_b This compound modification->decatromicin_b regulation Regulatory Genes (e.g., SARPs) regulation->pks Activation

Caption: Putative biosynthetic pathway for this compound.

References

Stabilizing Decatromicin B in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Decatromicin B in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in stabilizing and handling this potent antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound exhibits poor solubility in water.[1][2][3] Recommended solvents for creating stock solutions are dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, or dimethylformamide (DMF).[1][2][3]

Q2: How should I store this compound?

A2: For long-term storage, solid this compound should be kept at -20°C.[1][2][3] Stock solutions prepared in a suitable organic solvent should be stored at -80°C for up to one year.[4] To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of your stock solution.

Q3: What is the known antibacterial spectrum of this compound?

A3: this compound is a potent antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It has also demonstrated activity against both Gram-positive and Gram-negative bacteria in some studies.[5]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer or cell culture medium. This compound has poor aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility, or the compound concentration may exceed its solubility limit in the final solution.- Ensure the final concentration of the organic solvent is sufficient to maintain solubility, typically not exceeding 0.5% (v/v) to avoid solvent toxicity in cell-based assays.- Prepare intermediate dilutions of your stock solution in the same organic solvent before final dilution into the aqueous buffer.- Vigorously mix the solution immediately after diluting the this compound stock into the aqueous phase.- Gentle warming (to 37°C) or brief sonication of the final solution may aid in dissolution. However, monitor for any signs of degradation.
Inconsistent or lower-than-expected antibacterial activity. - Degradation of this compound: The compound may have degraded due to improper storage, multiple freeze-thaw cycles, or instability in the experimental medium.- Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration.- Adsorption to plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the available concentration.- Ensure Proper Storage: Store stock solutions as single-use aliquots at -80°C and protect from light.- Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a properly stored stock.- Verify Solubility: Visually inspect your final solution for any signs of precipitation before use. If precipitation is observed, refer to the solutions for "Precipitation of this compound".- Use Low-Binding Labware: Consider using low-adhesion polypropylene (B1209903) tubes and pipette tips for handling this compound solutions.
High background or off-target effects in cell-based assays. The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.- Perform a Solvent Toxicity Control: Include a control group treated with the same final concentration of the solvent used in your experiment to assess its effect on cell viability and function.- Minimize Final Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent, typically below 0.5% (v/v).

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

ParameterRecommendationSource(s)
Solubility Soluble in DMSO, ethanol, methanol, DMF. Poor water solubility.[1][2][3]
Long-term Storage (Solid) -20°C[1][2][3]
Long-term Storage (in Solvent) -80°C (up to 1 year)[4]

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

OrganismMIC (µg/mL)Source(s)
Staphylococcus aureus (various strains)0.39-0.78[4][6]
Methicillin-resistant S. aureus (MRSA)0.39 and 0.78[4][6]
Micrococcus luteus0.78[6]
Bacillus subtilis0.78[6]
Corynebacterium bovis6.25[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount of this compound powder using an analytical balance.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 855.9 g/mol .

    • In a sterile, amber vial, add the calculated volume of DMSO to the weighed this compound powder.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Antibacterial Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile DMSO

    • Sterile aqueous buffer or cell culture medium (e.g., Mueller-Hinton Broth)

    • Sterile, low-adhesion polypropylene tubes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile DMSO to create a range of intermediate concentrations.

    • To prepare the final working solutions, dilute the intermediate DMSO solutions into the desired aqueous buffer or cell culture medium. It is critical to add the DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

    • Ensure the final concentration of DMSO in the working solutions is consistent across all experimental conditions and does not exceed a non-toxic level for the cells being tested (typically <0.5% v/v).

    • Use the freshly prepared working solutions immediately for your experiments.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid this compound dissolve Dissolve in 100% DMSO (e.g., to 10 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw one aliquot store_stock->thaw For each experiment intermediate Prepare intermediate dilutions in 100% DMSO thaw->intermediate final Dilute into aqueous buffer (e.g., cell culture medium) intermediate->final use Use immediately in experiment final->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway Hypothesized Mechanism of Action for this compound decatromicin_b This compound bacterial_cell Bacterial Cell decatromicin_b->bacterial_cell Enters Cell ribosome Ribosome (50S subunit) bacterial_cell->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: Postulated signaling pathway for this compound.

References

Troubleshooting Decatromicin B MIC assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) assays for Decatromicin B. The principles and protocols outlined here are based on established standards for antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrolide antibiotic that inhibits the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Like other macrolide antibiotics, it is presumed to act by inhibiting bacterial protein synthesis[2][3]. This is achieved by binding to the 50S ribosomal subunit and interfering with peptide elongation[3].

Q2: What is a Minimum Inhibitory Concentration (MIC) assay?

A Minimum Inhibitory Concentration (MIC) assay is a laboratory test used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[4][5]. The result is typically reported in micrograms per milliliter (µg/mL)[4].

Q3: What are the common sources of variability in this compound MIC assays?

Variability in MIC assays can arise from several factors, including:

  • Inoculum Preparation: Inconsistent bacterial density can significantly impact MIC values[6][7][8].

  • Media Composition: Variations in broth formulation, particularly cation concentrations and pH, can affect the activity of the antimicrobial agent and bacterial growth[9].

  • This compound Preparation: Errors in weighing, dissolving, or diluting the compound can lead to inaccurate concentrations[10].

  • Incubation Conditions: Deviations in temperature and incubation time can alter bacterial growth rates and influence the final MIC reading[8][11].

  • Endpoint Reading: Subjectivity in visually determining the absence of growth can introduce variability.

Q4: What is an acceptable level of variability for an MIC assay?

For most standardized broth microdilution methods, reproducibility is considered acceptable if the results are within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC value[11]. For instance, if the most common MIC result is 2 µg/mL, 95% of the results should fall between 1 µg/mL and 4 µg/mL.

Troubleshooting Guide

Issue 1: Inconsistent MIC Results Between Experiments

Possible Causes & Solutions

CauseRecommended Solution
Inoculum Density Variation Standardize inoculum preparation using a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Verify cell density periodically through plate counts.
Media Inconsistency Use a single lot of commercially prepared Cation-Adjusted Mueller-Hinton Broth (CAMHB) for a series of experiments. If preparing media in-house, ensure strict adherence to the formulation protocol and verify the pH of each batch.
This compound Stock Instability Prepare fresh stock solutions of this compound for each experiment. If using frozen stocks, ensure they are aliquoted to avoid repeated freeze-thaw cycles.
Incubation Environment Fluctuations Use a calibrated incubator set at 35°C ± 2°C. Ensure consistent incubation times, typically 16-20 hours for most non-fastidious bacteria. Avoid stacking plates to ensure uniform heat distribution.
Issue 2: MIC Values are Consistently Higher or Lower Than Expected

Possible Causes & Solutions

CauseRecommended Solution
Systematic Error in this compound Concentration Re-calibrate the balance used for weighing the compound. Review the dilution scheme for any calculation errors. Use calibrated pipettes for all dilutions.
Inoculum Too High (Higher MICs) or Too Low (Lower MICs) Re-evaluate your procedure for inoculum preparation. Ensure the McFarland standard is well-mixed and of the correct turbidity.
Interaction with Plastics (Higher MICs) If this compound is hydrophobic, it may adsorb to standard polystyrene plates. Consider using low-binding microtiter plates.
Contamination of Bacterial Culture Re-streak the bacterial culture from the stock to ensure purity. Perform a Gram stain and check for uniform colony morphology.
Issue 3: "Skipped" Wells or Trailing Endpoints

Possible Causes & Solutions

CauseRecommended Solution
Contamination in a Single Well Review aseptic technique. Be careful not to touch the pipette tip to the plate or other surfaces.
Incomplete Dissolution of this compound Ensure the this compound stock solution is fully dissolved before preparing dilutions. Visually inspect the stock for any precipitate.
Trailing Growth (Reduced but not absent growth over a range of concentrations) This can be a characteristic of the drug-organism interaction. Read the MIC as the lowest concentration that causes an ~80% reduction in growth compared to the growth control well. Consistency in reading is key.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

1. Preparation of this compound Stock Solution: a. Accurately weigh a precise amount of this compound powder. b. Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. c. Prepare serial dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a 2x working solution for each concentration to be tested.

2. Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

3. Assay Plate Preparation: a. In a 96-well microtiter plate, add 50 µL of the appropriate 2x this compound working solution to each well in a series. b. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired 1x drug concentration. c. Include a growth control well (inoculum in broth without the drug) and a sterility control well (broth only).

4. Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC: a. Visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism[11].

Visualizations

MIC_Troubleshooting_Workflow start Inconsistent MIC Results check_qc Review QC Strain Results (e.g., S. aureus ATCC 29213) start->check_qc qc_ok QC within range? check_qc->qc_ok check_protocol Systematically Review Protocol qc_ok->check_protocol Yes qc_fail QC out of range qc_ok->qc_fail No inoculum Inoculum Preparation: - McFarland Standard - Dilution Factor check_protocol->inoculum media Media Preparation: - Correct Broth Type (CAMHB) - pH Verification check_protocol->media compound Compound Dilution: - Stock Solution Prep - Serial Dilution Accuracy check_protocol->compound incubation Incubation: - Temperature (35°C ± 2°C) - Duration (16-20h) check_protocol->incubation reading Endpoint Reading: - Consistent Visual Criteria check_protocol->reading resolve Implement Corrective Actions and Re-run Assay inoculum->resolve media->resolve compound->resolve incubation->resolve reading->resolve investigate_qc Investigate QC Failure: - Re-test QC strain - Check reagent lots - Verify operator technique qc_fail->investigate_qc investigate_qc->resolve

Caption: Troubleshooting workflow for inconsistent MIC results.

Macrolide_Mechanism_of_Action cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit exit_tunnel Peptide Exit Tunnel inhibition Inhibition of Protein Synthesis mrna mRNA trna tRNA protein Growing Polypeptide Chain trna->protein Translocation Blocked exit_tunnel->trna Blocks peptide elongation exit_tunnel->inhibition Leads to decatromicin This compound decatromicin->exit_tunnel Binds to 50S subunit in the peptide exit tunnel

Caption: Generalized mechanism of action for macrolide antibiotics.

References

Technical Support Center: Optimizing HPLC Conditions for Decatromicin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Decatromicin B using High-Performance Liquid Chromatography (HPLC). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to HPLC purification?

A1: this compound is a macrolide antibiotic produced by Actinomadura sp.[1]. Its key properties for HPLC method development are:

  • Molecular Formula: C₄₅H₅₆Cl₂N₂O₁₀[2]

  • Molecular Weight: 855.8 g/mol [2]

  • Solubility: Soluble in ethanol, methanol, DMF, and DMSO, with poor water solubility[3][4]. This suggests that reversed-phase HPLC is a suitable purification method.

  • Initial Purification Steps: The original isolation involved solvent extraction and silica (B1680970) gel chromatography, indicating that this compound is a relatively non-polar compound.

Q2: Which HPLC mode is most suitable for this compound purification?

A2: Reversed-phase HPLC (RP-HPLC) is the most appropriate mode for purifying this compound. This is due to its poor water solubility and its successful initial isolation using methods for non-polar compounds. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, which is ideal for such molecules.

Q3: What are the recommended starting conditions for developing an HPLC method for this compound?

A3: A good starting point for method development would be a gradient elution on a C18 column. A broad "scouting" gradient can help identify the approximate organic solvent concentration needed to elute the compound. A typical scouting gradient could be 5% to 95% acetonitrile (B52724) in water over 20 minutes.

Q4: How can I improve the peak shape of this compound during HPLC analysis?

A4: Poor peak shape, such as tailing or fronting, can be caused by several factors including column overloading, secondary interactions with the stationary phase, or an inappropriate mobile phase pH. To improve peak shape, consider the following:

  • Reduce the sample load.

  • Adjust the mobile phase pH. For a complex molecule like this compound, small changes in pH can significantly impact peak shape.

  • Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No peaks or very small peaks Injection issue (e.g., air in the syringe, clogged injector).Check the injector for blockages and ensure proper sample loading.
Sample degradation.Ensure the stability of this compound in the chosen solvent and storage conditions.
Incorrect detection wavelength.Determine the UV absorbance maximum for this compound and set the detector accordingly.
Broad peaks Column inefficiency or degradation.Flush the column with a strong solvent or replace it if necessary.
High mobile phase viscosity.Optimize the mobile phase composition to reduce viscosity.
Sample overloading.Reduce the injection volume or dilute the sample.
Peak tailing Secondary interactions with the stationary phase.Add a competing agent to the mobile phase (e.g., a small amount of trifluoroacetic acid) or adjust the pH.
Column contamination.Use a guard column and regularly flush the analytical column.
Split peaks Column void or blockage.Reverse-flush the column at a low flow rate. If the problem persists, the column may need to be replaced.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Ghost peaks Contamination in the mobile phase or carryover from previous injections.Use fresh, HPLC-grade solvents and implement a thorough needle and injection port washing protocol.
High backpressure Clogged column frit or tubing.Filter all samples and mobile phases before use. Inspect and replace any blocked tubing.

Experimental Protocols

Protocol 1: Scouting Gradient for Method Development

This protocol outlines a general approach to establish initial HPLC conditions for this compound purification.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (or the determined λmax for this compound).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • Start with a broad gradient to determine the elution conditions for this compound.

Time (min)% Mobile Phase B (Acetonitrile)
05
2095
2595
265
305
Protocol 2: Optimizing the Gradient for Improved Resolution

Based on the scouting run, this protocol helps to fine-tune the separation.

  • Column and Mobile Phases: Same as Protocol 1.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Optimized Gradient Program:

    • Adjust the gradient to be shallower around the elution time of this compound to improve resolution from nearby impurities.

Time (min)% Mobile Phase B (Acetonitrile)
040
1560
2095
2595
2640
3040

Visualizations

HPLC_Workflow Figure 1. HPLC Method Development Workflow for this compound cluster_prep Preparation cluster_dev Method Development cluster_purification Purification and Analysis SamplePrep Sample Preparation (Dissolve in Methanol/DMSO) Scouting Scouting Gradient (Broad: 5-95% ACN) SamplePrep->Scouting MobilePhasePrep Mobile Phase Preparation (Filtered and Degassed) MobilePhasePrep->Scouting Evaluation Evaluate Chromatogram (Peak Shape, Retention Time) Scouting->Evaluation Initial Data Optimization Gradient Optimization (Shallow Gradient) Evaluation->Optimization Poor Resolution Purification Preparative HPLC Run Evaluation->Purification Good Resolution Optimization->Purification Optimized Method FractionCollection Fraction Collection Purification->FractionCollection Analysis Purity Analysis of Fractions FractionCollection->Analysis

Caption: HPLC Method Development Workflow for this compound.

Troubleshooting_Tree Figure 2. Troubleshooting Peak Shape Issues in HPLC cluster_problems Identify the Problem cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Shape Observed Tailing Tailing Peak Start->Tailing Fronting Fronting Peak Start->Fronting Split Split Peak Start->Split Cause_Tailing Secondary Interactions Column Overload Tailing->Cause_Tailing Cause_Fronting Sample Overload Solvent Mismatch Fronting->Cause_Fronting Cause_Split Column Void Injector Issue Split->Cause_Split Sol_Tailing Adjust Mobile Phase pH Reduce Sample Load Cause_Tailing->Sol_Tailing Sol_Fronting Dilute Sample Match Sample Solvent Cause_Fronting->Sol_Fronting Sol_Split Replace Column Check Injector Cause_Split->Sol_Split

Caption: Troubleshooting Peak Shape Issues in HPLC.

References

Preventing degradation of Decatromicin B during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Decatromicin B during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a macrolide antibiotic with a tetronic acid moiety, produced by Actinomadura sp.[1]. Like many complex natural products, it is susceptible to degradation under various chemical and physical conditions. Ensuring its stability during extraction is critical for preserving its biological activity and obtaining accurate yields.

Q2: What are the primary factors that can lead to the degradation of this compound?

The primary factors that can contribute to the degradation of macrolide and other sensitive antibiotics include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester or glycosidic bonds present in the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or even ambient light can cause photodegradation of sensitive compounds.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

Q3: What type of solvent is recommended for the initial extraction of this compound?

The initial isolation of Decatromicins A and B was successfully performed using butyl acetate (B1210297) extraction from the culture broth[1]. This suggests that butyl acetate is a suitable solvent for partitioning this compound from the aqueous fermentation medium.

Q4: How should I store my crude extract and purified this compound to ensure long-term stability?

For long-term storage, it is recommended to keep this compound at -20°C . Under these conditions, it has been shown to be stable for at least four years.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low yield of this compound in the final purified product. Degradation during extraction: The extraction conditions may be too harsh, leading to the breakdown of the target compound.1. Maintain a neutral pH: Adjust the pH of the culture filtrate to ~7.0 before solvent extraction. 2. Work at low temperatures: Perform the extraction and subsequent steps at 4°C or on ice to minimize thermal degradation. 3. Protect from light: Use amber-colored glassware or wrap containers in aluminum foil to prevent photodegradation. 4. Use high-purity solvents: Ensure that solvents are free of peroxides and other oxidizing impurities.
Incomplete extraction: The solvent may not be efficiently extracting this compound from the aqueous phase.1. Increase the solvent-to-broth ratio: Try a higher ratio of butyl acetate to culture filtrate to improve partitioning. 2. Perform multiple extractions: Instead of a single extraction, perform three or four sequential extractions with fresh solvent and pool the organic phases.
Presence of multiple degradation products in HPLC or TLC analysis. Hydrolysis of the macrolide ring or loss of the glycosyl moiety. 1. Avoid strong acids or bases: During pH adjustments, use dilute acids/bases and add them dropwise with constant monitoring. 2. Minimize exposure to aqueous phases: After extraction, dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate (B86663) before solvent evaporation.
Oxidative degradation. 1. Degas solvents: Before use, sparge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. 2. Consider adding antioxidants: For particularly sensitive extracts, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial, but its compatibility with downstream purification should be verified.
Loss of biological activity of the purified compound. Structural changes due to degradation. 1. Confirm structural integrity: Use analytical techniques such as mass spectrometry and NMR to verify the structure of the purified compound. 2. Re-evaluate the entire extraction and purification workflow: Systematically check each step for potential causes of degradation as outlined above.

Factors Affecting Macrolide Stability

The following table summarizes the general stability of macrolide antibiotics under different conditions. While specific data for this compound is limited, these trends for similar compounds provide valuable guidance.

FactorConditionGeneral Effect on Macrolide StabilityReference
pH Acidic (pH < 4)Prone to hydrolysis of the lactone ring and glycosidic bonds. Clarithromycin shows greater stability in acidic environments compared to erythromycin.[2]
Neutral (pH 6-8)Generally most stable.
Alkaline (pH > 9)Can lead to hydrolysis and other degradation reactions.[3]
Temperature Elevated (> 37°C)Significantly accelerates degradation rates.[4]
Refrigerated (4°C)Recommended for short-term storage of solutions.
Frozen (-20°C or below)Optimal for long-term storage of both solutions and solid material.
Light UV or prolonged ambient lightCan cause photodegradation.[5]
Oxidizing Agents Peroxides, dissolved oxygenCan lead to oxidative degradation.[5]

Experimental Protocol: Extraction of this compound with Minimized Degradation

This protocol is based on the published method for this compound isolation, with additional steps to mitigate degradation.

1. Preparation of Culture Filtrate: a. Centrifuge the Actinomadura sp. culture broth at 8,000 x g for 20 minutes at 4°C to pellet the mycelium. b. Carefully decant the supernatant (culture filtrate). c. Adjust the pH of the culture filtrate to 7.0 using 0.1 M HCl or 0.1 M NaOH at 4°C.

2. Solvent Extraction: a. Transfer the pH-adjusted culture filtrate to a separatory funnel wrapped in aluminum foil. b. Add an equal volume of cold (4°C) butyl acetate. c. Gently invert the funnel 20-30 times to mix the phases, releasing pressure frequently. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate completely at 4°C. e. Collect the upper organic (butyl acetate) layer. f. Repeat the extraction of the aqueous layer two more times with fresh, cold butyl acetate. g. Pool all the organic extracts.

3. Drying and Concentration: a. Dry the pooled butyl acetate extract over anhydrous sodium sulfate for 30 minutes at 4°C with gentle stirring. b. Filter off the sodium sulfate. c. Concentrate the extract in vacuo using a rotary evaporator with the water bath temperature not exceeding 30°C. d. Evaporate to dryness to obtain the crude extract.

4. Storage: a. Immediately place the crude extract in an amber vial. b. Store at -20°C until further purification by chromatography.

Visualizations

This compound Extraction Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Downstream Processing cluster_3 Storage & Purification CultureBroth Actinomadura sp. Culture Broth Centrifugation Centrifugation (4°C) CultureBroth->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant pH_Adjust Adjust pH to 7.0 (4°C) Supernatant->pH_Adjust SolventExtraction Liquid-Liquid Extraction (Butyl Acetate, 4°C, Protected from Light) pH_Adjust->SolventExtraction CollectOrganic Pool Organic Layers SolventExtraction->CollectOrganic Drying Dry with Na2SO4 CollectOrganic->Drying Concentration Concentrate in vacuo (≤30°C) Drying->Concentration CrudeExtract Crude this compound Concentration->CrudeExtract Storage Store at -20°C CrudeExtract->Storage Purification Chromatography CrudeExtract->Purification

Caption: Recommended workflow for the extraction of this compound.

This compound Degradation Factors cluster_degradation Degradation Products (Inactive) cluster_factors Contributing Factors DecatromicinB This compound (Active Compound) HydrolysisProducts Hydrolysis Products DecatromicinB->HydrolysisProducts OxidationProducts Oxidation Products DecatromicinB->OxidationProducts PhotodegradationProducts Photodegradation Products DecatromicinB->PhotodegradationProducts HighTemp High Temperature HighTemp->HydrolysisProducts accelerates ExtremepH Extreme pH (Acidic or Alkaline) ExtremepH->HydrolysisProducts catalyzes LightExposure Light Exposure (UV) LightExposure->PhotodegradationProducts induces Oxidants Oxidizing Agents Oxidants->OxidationProducts causes

Caption: Factors contributing to the degradation of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low bioavailability of Decatromicin B in their studies.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low efficacy despite its high in vitro potency. What could be the primary reason?

A1: A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to poor bioavailability. This compound has been reported to have poor water solubility, which is a common barrier to achieving adequate systemic exposure after oral administration.[1][2][3] The low solubility can lead to limited dissolution in the gastrointestinal fluids, resulting in poor absorption into the bloodstream.

Q2: What are the initial steps I should take to investigate the low bioavailability of this compound?

A2: A thorough physicochemical characterization of your this compound sample is the recommended first step. Key parameters to assess include its aqueous solubility at different pH values, dissolution rate, and membrane permeability. These characteristics will help you classify the compound according to the Biopharmaceutics Classification System (BCS), which provides a scientific framework for predicting its in vivo behavior and selecting an appropriate formulation strategy.[4]

Q3: What are the main formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?

A3: For poorly soluble drugs, several formulation strategies can be employed to enhance oral bioavailability.[5][6][7] These can be broadly categorized into:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[8][9]

  • Solid Dispersions: Dispersing this compound in a water-soluble carrier can improve its dissolution.[5][10]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[6][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][9]

  • Nanotechnology-Based Approaches: Formulating this compound into nanoparticles can significantly increase its surface area and improve dissolution.[5][8]

Troubleshooting Guides

Issue 1: Poor and Variable Absorption of this compound in Animal Studies

This guide provides a systematic approach to troubleshoot and address inconsistent absorption of this compound in preclinical models.

Potential Cause & Troubleshooting Steps:

  • Low Aqueous Solubility and Dissolution Rate:

    • Characterize Solubility: Determine the equilibrium solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

    • Particle Size Reduction: Employ micronization or nanomilling techniques to reduce the particle size of the drug substance. Compare the dissolution profile of the micronized/nanosized drug with the original material.

    • Formulation Approaches:

      • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC).

      • Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) by dissolving this compound in a mixture of oils, surfactants, and co-solvents.

Illustrative Data on Formulation Impact on Bioavailability:

Formulation ApproachKey ParametersExpected Outcome on Bioavailability
Micronization Particle SizeSignificant increase in dissolution rate, leading to improved absorption.
Surface Area
Solid Dispersion Drug-to-Carrier RatioEnhanced solubility and dissolution, resulting in higher plasma concentrations.
Polymer Type
SEDDS Oil, Surfactant, Co-surfactant RatioImproved lymphatic transport and circumvention of first-pass metabolism, leading to a substantial increase in bioavailability.
Globule Size
Issue 2: Difficulty in Preparing a Suitable Formulation for In Vivo Dosing

This section provides guidance on overcoming challenges related to the formulation of this compound for animal studies.

Problem & Recommended Solutions:

  • Precipitation of this compound in Aqueous Dosing Vehicles:

    • Co-solvent Systems: Utilize a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene (B89431) glycol) to increase the solubility of this compound. Caution: Ensure the chosen co-solvents are non-toxic at the administered dose.

    • Cyclodextrin (B1172386) Complexation: Prepare an inclusion complex of this compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to enhance its aqueous solubility.

    • Nanosuspensions: Formulate a nanosuspension of this compound stabilized with surfactants and polymers. This can be administered orally as a liquid dosage form.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30) in a suitable volatile solvent (e.g., methanol, ethanol) in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w drug to carrier).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Sieving: Gently grind the dried solid dispersion and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different proportions of the selected oil, surfactant, and co-surfactant to identify the self-emulsification region.

  • Formulation Preparation: Select a ratio of oil, surfactant, and co-surfactant from the self-emulsification region and dissolve the required amount of this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water and observe the formation of a microemulsion.

    • Globule Size Analysis: Determine the mean globule size and polydispersity index of the resulting microemulsion using a dynamic light scattering technique.

    • In Vitro Drug Release: Perform in vitro dissolution studies in a relevant medium to assess the drug release profile.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Formulation Strategy Selection cluster_evaluation Evaluation start Low In Vivo Efficacy of This compound physchem Physicochemical Characterization (Solubility, Permeability) start->physchem bcs BCS Classification physchem->bcs ps_reduction Particle Size Reduction bcs->ps_reduction solid_disp Solid Dispersion bcs->solid_disp lipid_form Lipid-Based Formulation bcs->lipid_form complexation Complexation bcs->complexation invitro In Vitro Dissolution & Drug Release ps_reduction->invitro solid_disp->invitro lipid_form->invitro complexation->invitro invivo In Vivo Pharmacokinetic Study invitro->invivo end Improved Bioavailability invivo->end

Caption: Workflow for addressing the low bioavailability of this compound.

signaling_pathway cluster_formulation Formulation Strategies cluster_mechanism Mechanism of Bioavailability Enhancement cluster_outcome Pharmacokinetic Outcome sedds SEDDS solubility Increased Solubility sedds->solubility Micelle Formation solid_disp Solid Dispersion dissolution Enhanced Dissolution Rate solid_disp->dissolution Amorphous State nanoparticles Nanoparticles nanoparticles->dissolution Increased Surface Area absorption Improved Absorption solubility->absorption dissolution->absorption bioavailability Increased Oral Bioavailability absorption->bioavailability

Caption: Mechanisms of bioavailability enhancement for this compound.

References

Technical Support Center: Decatromicin B Interference in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the antibiotic Decatromicin B in their cytotoxicity assays. The following information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cytotoxicity assays?

This compound is a potent antibiotic isolated from the bacterium Actinomadura sp.[1][2] It belongs to the tetronic acid class of compounds and is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] While its primary activity is antibacterial, its physicochemical properties can potentially interfere with common in vitro cytotoxicity assays performed on mammalian cells.[4][5][6] Interference may arise from its color, fluorescence, or off-target effects on cellular metabolism. This compound is soluble in organic solvents like DMSO, ethanol, and methanol (B129727) but has poor water solubility.[2][3]

Q2: Which cytotoxicity assays are most likely to be affected by this compound?

Assays that rely on colorimetric, fluorometric, or metabolic endpoints are susceptible to interference. The most common assays of concern include:

  • MTT/XTT/MTS Assays: These assays measure cell viability based on the metabolic reduction of a tetrazolium salt to a colored formazan (B1609692) product.[7][8] Compounds that are colored or can chemically reduce the tetrazolium salt can lead to inaccurate results.[9]

  • LDH Release Assays: These assays quantify the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity. Interference can occur if the compound affects LDH enzyme activity or has a color that absorbs at the same wavelength as the assay's endpoint measurement.[10][11]

  • ATP-Based Luminescence Assays: These assays measure intracellular ATP levels as an indicator of cell viability.[12][13] Interference can arise from compounds that inhibit the luciferase enzyme, quench the luminescent signal, or alter cellular ATP production through mechanisms unrelated to cytotoxicity.[14][15][16]

  • Fluorescence-Based Assays (e.g., Calcein AM, Resazurin): These assays use fluorescent probes to determine cell viability or death. Compounds that are autofluorescent can interfere with the signal detection.[17][18][19][20]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results with MTT-Based Assays

Possible Cause: this compound, like many natural products, may possess a color that interferes with the absorbance reading of the formazan product.[21] It could also directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[9]

Troubleshooting Steps:

  • Compound-Only Control: Run a control plate that includes this compound in the cell culture medium without cells. This will determine if the compound itself absorbs light at the wavelength used to measure formazan absorbance (typically 500-600 nm).[7]

  • Visual Inspection: After solubilizing the formazan crystals, visually inspect the wells. If the wells containing this compound have a different color than the vehicle control wells (in the absence of cells), it indicates color interference.

  • Alternative Assays: If interference is confirmed, consider using an assay with a different readout, such as the LDH release assay or an ATP-based luminescence assay.

Issue 2: High Background Signal in Fluorescence-Based Assays

Possible Cause: this compound may be autofluorescent, meaning it naturally emits light at wavelengths that overlap with the fluorescent dyes used in the assay.[19][22]

Troubleshooting Steps:

  • Spectral Scan: Perform a fluorescence scan of this compound alone in the assay buffer to determine its excitation and emission spectra. This will help identify any spectral overlap with your fluorescent probes.

  • Use Red-Shifted Dyes: Cellular autofluorescence is often more pronounced in the blue and green spectra.[20] Switching to red-shifted fluorescent dyes can help to minimize this interference.

  • Control for Autofluorescence: Include wells with cells treated with this compound but without the fluorescent dye. Subtract this background fluorescence from your experimental wells.

Data Presentation

Table 1: Potential Interference of this compound in Common Cytotoxicity Assays and Recommended Solutions.

Assay TypePotential Interference MechanismRecommended Control ExperimentsSuggested Alternative Assays
MTT/XTT/MTS Colorimetric interference, direct reduction of tetrazolium salt.Compound-only control (no cells), visual inspection of wells.LDH Release Assay, ATP-Based Luminescence Assay, Cell Counting (Trypan Blue).
LDH Release Inhibition or enhancement of LDH enzyme activity, colorimetric interference.Compound with purified LDH enzyme control, compound-only control.ATP-Based Luminescence Assay, Fluorescence-Based Viability Assays.
ATP-Based Luminescence Inhibition of luciferase, light signal quenching, alteration of cellular ATP levels.Compound with purified luciferase/ATP control, use of a chemically distinct luciferase.MTT Assay (with proper controls), Real-Time Cell Analysis (RTCA).
Fluorescence-Based Autofluorescence of the compound.Spectral scan of the compound, compound and cells control (no dye).Colorimetric assays (with proper controls), label-free methods like RTCA.

Experimental Protocols

Protocol 1: Assessing this compound Interference in the MTT Assay
  • Prepare a 96-well plate:

    • Add cell culture medium to all wells.

    • In a set of wells, add this compound at the same concentrations used in your cytotoxicity experiment. Do not add cells to these wells.

    • Include a vehicle control (e.g., DMSO) without cells.

  • Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO2) for the same duration.

  • Add MTT reagent to all wells and incubate for 2-4 hours.

  • Add solubilization solution (e.g., DMSO or SDS in HCl) to all wells and mix thoroughly to dissolve the formazan crystals.[7]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analyze the data: If the absorbance in the this compound-only wells is significantly higher than the vehicle-only wells, this indicates interference.

Mandatory Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat Treat Cells with this compound prep_cells->treat prep_compound Prepare Serial Dilutions of this compound prep_compound->treat add_reagent Add Assay Reagent (e.g., MTT, LDH substrate) treat->add_reagent controls Include Vehicle and Compound-Only Controls controls->add_reagent incubate Incubate add_reagent->incubate readout Measure Signal (Absorbance, Fluorescence, Luminescence) incubate->readout analyze Analyze Data and Check for Interference readout->analyze

Caption: General experimental workflow for identifying assay interference.

troubleshooting_logic start Unexpected Cytotoxicity Results check_color Is this compound colored in solution? start->check_color check_fluorescence Is the assay fluorescence-based? check_color->check_fluorescence No run_absorbance_control Run Compound-Only Absorbance Control check_color->run_absorbance_control Yes run_fluorescence_control Run Compound-Only Fluorescence Control check_fluorescence->run_fluorescence_control Yes no_issue Proceed with Caution and Proper Controls check_fluorescence->no_issue No alternative_assay Select Alternative Assay (e.g., ATP-based, LDH) run_absorbance_control->alternative_assay run_fluorescence_control->alternative_assay

Caption: Decision tree for troubleshooting assay interference.

References

Technical Support Center: Enhancing the Antibacterial Potency of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Decatromicin B. This resource is designed for researchers, scientists, and drug development professionals actively working to enhance the antibacterial potency of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of activity?

This compound is a macrolide antibiotic produced by Actinomadura sp. MK73-NF4.[1] It exhibits potent antibacterial activity primarily against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its complex structure features a tetronic acid moiety.[2]

Q2: What is the mechanism of action of this compound?

While the precise mechanism of action for this compound has not been extensively studied, its classification as a macrolide suggests that it likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] The lack of availability of the compound has hindered more detailed investigations into its specific mode of action.[2]

Q3: What are the primary strategies to increase the antibacterial potency of this compound?

Based on established methods for enhancing the efficacy of other macrolide antibiotics, the three main strategies to explore for this compound are:

  • Chemical Modification: Altering the chemical structure of this compound to improve its intrinsic activity, expand its spectrum, or overcome resistance mechanisms.

  • Synergistic Combination: Combining this compound with other compounds (antibiotics or non-antibiotic adjuvants) to achieve a greater antibacterial effect than the sum of the individual agents.

  • Novel Drug Delivery Systems: Encapsulating or conjugating this compound with a delivery vehicle to improve its solubility, stability, and targeted delivery to the site of infection.

Q4: Are there any known successful examples of potentiating this compound?

To date, there are no published studies specifically detailing the successful potentiation of this compound through chemical modification or synergistic combinations. However, the principles and techniques applied to other macrolides provide a strong foundation for initiating such investigations with this compound.

II. Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments to enhance the potency of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. 1. Inconsistent inoculum density. 2. Degradation of this compound in solution. 3. Variation in media composition. 4. Pipetting errors.1. Standardize your inoculum preparation to a 0.5 McFarland standard. 2. Prepare fresh stock solutions of this compound for each experiment. It has poor water solubility, so consider using solvents like DMSO, ethanol, or methanol.[2] 3. Use the same batch of Mueller-Hinton broth or agar (B569324) for all related experiments. 4. Calibrate your pipettes regularly and use proper pipetting techniques.
Checkerboard assay results show no synergy or antagonism with a potential synergistic agent. 1. The selected agent does not have a synergistic mechanism with this compound. 2. Inappropriate concentration range tested. 3. The mechanism of synergy is not detectable by a static MIC-based assay.1. Consider agents with different mechanisms of action, such as those that disrupt the bacterial cell membrane or inhibit efflux pumps. 2. Ensure the concentration ranges tested for both this compound and the partner agent bracket their individual MICs. 3. Perform a time-kill assay to investigate synergy over time, which can reveal interactions missed by the checkerboard method.
High variability in time-kill assay results. 1. Bacterial clumping leading to inaccurate colony counts. 2. Instability of the compounds over the time course of the experiment. 3. The "Eagle effect" (paradoxical reduced killing at high antibiotic concentrations).1. Ensure a homogeneous bacterial suspension before and during the assay by vortexing. 2. Assess the stability of this compound and the synergistic agent in the test medium over the experiment's duration. 3. Test a wider range of concentrations to identify any paradoxical effects.
Difficulty in synthesizing a chemically modified this compound derivative. 1. Complex structure of this compound with multiple reactive sites. 2. Unstable reagents or reaction conditions. 3. Difficulty in purification of the final product.1. Utilize protecting groups to selectively modify specific functional groups on the this compound scaffold. 2. Optimize reaction conditions (temperature, solvent, reaction time) and ensure the purity of all reagents. 3. Employ advanced purification techniques such as preparative HPLC.

III. Data Presentation: Antibacterial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive bacteria. This data can serve as a baseline for your potentiation experiments.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus Smith0.39[1]
Staphylococcus aureus 209P0.2[1]
Staphylococcus aureus 56 (MRSA)0.39[1]
Staphylococcus aureus 85 (MRSA)0.78[1]
Bacillus subtilis PCI 2190.78[1]
Micrococcus luteus PCI 10010.78[1]

IV. Experimental Protocols

A. Protocol for Checkerboard Synergy Assay

This protocol outlines the checkerboard method to assess the synergistic activity of this compound with a partner compound.

1. Materials:

  • This compound
  • Partner compound
  • Appropriate bacterial strain (e.g., S. aureus ATCC 29213)
  • Mueller-Hinton Broth (MHB)
  • 96-well microtiter plates
  • Sterile DMSO or other appropriate solvent for stock solutions
  • Spectrophotometer

2. Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound and the partner compound in a suitable solvent at a concentration 100x the highest concentration to be tested.
  • Plate Setup:
  • In a 96-well plate, add 50 µL of MHB to all wells.
  • Along the x-axis (e.g., columns 2-11), create a 2-fold serial dilution of this compound.
  • Along the y-axis (e.g., rows B-G), create a 2-fold serial dilution of the partner compound.
  • The resulting plate will have a gradient of concentrations for both compounds.
  • Include a row and a column with each compound alone to determine their individual MICs.
  • Include a growth control well (bacteria only) and a sterility control well (media only).
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Inoculation: Add 50 µL of the bacterial inoculum to each well (except the sterility control).
  • Incubation: Incubate the plate at 37°C for 18-24 hours.
  • Data Analysis:
  • Determine the MIC of each compound alone and in combination by visual inspection of turbidity or by measuring absorbance.
  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:
  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
  • FIC Index = FIC of Drug A + FIC of Drug B
  • Interpret the results:
  • Synergy: FIC Index ≤ 0.5
  • Additive/Indifference: 0.5 < FIC Index ≤ 4
  • Antagonism: FIC Index > 4

B. Protocol for Time-Kill Synergy Assay

This protocol determines the rate of bacterial killing by this compound in combination with a partner compound over time.

1. Materials:

  • Same as for the checkerboard assay, plus:
  • Tryptic Soy Agar (TSA) plates
  • Sterile saline or PBS
  • Shaking incubator

2. Procedure:

  • Culture Preparation: Prepare a logarithmic phase bacterial culture in MHB.
  • Test Setup: Prepare tubes with MHB containing:
  • No drug (growth control)
  • This compound alone (at a relevant concentration, e.g., 0.5x or 1x MIC)
  • Partner compound alone (at a relevant concentration)
  • This compound and the partner compound in combination
  • Inoculation: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.
  • Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them on TSA plates. Incubate the plates at 37°C for 18-24 hours and count the colonies (CFU/mL).
  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

V. Visualizations

A. Logical Workflow for Investigating Potentiation Strategies

Potentiation_Workflow cluster_start Starting Point cluster_strategies Potentiation Strategies cluster_evaluation Evaluation cluster_outcome Outcome Start This compound ChemMod Chemical Modification Start->ChemMod SynComb Synergistic Combination Start->SynComb DDS Drug Delivery System Start->DDS InVitro In Vitro Testing (MIC, Checkerboard, Time-Kill) ChemMod->InVitro SynComb->InVitro DDS->InVitro InVivo In Vivo Testing (Animal Models) InVitro->InVivo Outcome Increased Potency InVivo->Outcome

Caption: Workflow for enhancing this compound's antibacterial potency.

B. Signaling Pathway for Macrolide Action and Resistance

Macrolide_Mechanism cluster_cell Bacterial Cell Ribosome 50S Ribosome ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits Efflux Efflux Pump Macrolide_ext This compound (Extracellular) Efflux->Macrolide_ext Expels Drug Macrolide_int This compound (Intracellular) Macrolide_ext->Macrolide_int Enters Cell Macrolide_int->Ribosome Binds to Macrolide_int->Efflux Substrate for

Caption: Mechanism of action and efflux resistance for macrolide antibiotics.

References

Technical Support Center: Scaling Up Decatromicin B Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Decatromicin B Production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Disclaimer: Specific production data for this compound is not publicly available. The information provided herein is based on established principles and common practices for scaling up the production of macrolide antibiotics from Actinomycetes, the class of bacteria that produces this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound production?

A1: Scaling up production of this compound, a macrolide antibiotic produced by Actinomadura sp., presents several challenges common to microbial fermentation processes. These include maintaining optimal and homogenous fermentation conditions (e.g., pH, temperature, dissolved oxygen), ensuring consistent nutrient availability, managing potential contamination, and developing efficient and scalable downstream purification processes. Process optimization and reproducibility from lab-scale to industrial-scale production are critical hurdles to overcome.

Q2: My Actinomadura sp. culture is growing well, but the this compound yield is low. What are the likely causes?

A2: Low product yield despite good biomass growth often points to suboptimal conditions for secondary metabolite production. Key factors to investigate include:

  • Nutrient Limitation or Repression: The composition of the fermentation medium is critical. For instance, readily metabolizable carbon sources like glucose can sometimes repress antibiotic production.[1] High phosphate (B84403) levels can also be inhibitory to the biosynthesis of secondary metabolites in some Actinomycetes.[1]

  • Suboptimal pH: The optimal pH for antibiotic production may differ from the optimal pH for growth. It is crucial to monitor and control the pH throughout the fermentation process.

  • Inadequate Aeration and Agitation: Oxygen supply is often a critical limiting factor in large-scale fermenters. Poor mixing can lead to localized nutrient depletion and accumulation of inhibitory byproducts.

  • Induction Timing: this compound is a secondary metabolite, meaning its production typically begins during the stationary phase of growth. Harvesting too early can result in low yields.

Q3: What are the key parameters to optimize for improving this compound yield?

A3: Optimization of fermentation parameters is a multifactorial process. Key parameters to focus on include:

  • Medium Composition: Systematically screen different carbon and nitrogen sources. For example, slowly metabolized carbon sources like starch or glycerol (B35011) may enhance production.[1][2]

  • pH: Determine the optimal pH range for this compound production, which is often between 6.0 and 8.0 for Actinomycetes.[3]

  • Temperature: The optimal temperature for antibiotic production can differ from the optimal growth temperature. A typical range to explore for Actinomycetes is 28-30°C.

  • Dissolved Oxygen (DO): Maintain a consistent DO level through optimized agitation and aeration rates.

  • Inoculum Development: The age and size of the inoculum can significantly impact the fermentation process. An inoculum volume of around 5% (v/v) is often a good starting point.

Q4: What are the initial steps for purifying this compound from the fermentation broth?

A4: The initial purification steps for this compound, a macrolide, would typically involve separating the biomass from the culture broth, followed by extraction of the antibiotic. Since macrolides can be intracellular or extracellular, both the mycelium and the supernatant should be analyzed for activity. A common approach involves:

  • Harvesting: Centrifugation or filtration to separate the mycelium from the supernatant.

  • Extraction: Using a suitable organic solvent, such as ethyl acetate (B1210297) or n-butanol, to extract the this compound from both the filtered broth and the homogenized mycelium.

  • Concentration: Evaporation of the organic solvent to obtain a crude extract.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Biomass - Suboptimal medium composition- Incorrect pH or temperature- Inadequate aeration- Contamination- Screen different carbon and nitrogen sources.- Calibrate pH probes and temperature sensors. Ensure controllers are functioning correctly.- Increase agitation and/or aeration rate. Check for foaming.- Perform microscopy and plating to check for contaminating microorganisms.
Low this compound Yield with Good Biomass - Carbon catabolite repression- Phosphate inhibition- Suboptimal pH or temperature for production- Shear stress from excessive agitation- Premature harvesting- Replace glucose with a more complex carbohydrate like starch or glycerol.- Test different concentrations of phosphate in the medium.- Perform a time-course study to determine the optimal production phase and pH/temperature profile.- Optimize agitation speed to ensure mixing without damaging cells.- Harvest at different time points during the stationary phase to identify the peak of production.
Foaming in the Fermenter - High protein content in the medium- High agitation/aeration rates- Cell lysis- Add an appropriate antifoaming agent (e.g., silicone-based).- Optimize agitation and aeration to minimize excessive foaming.- Monitor cell viability to check for lysis.
Inconsistent Batch-to-Batch Production - Variability in raw materials- Inconsistent inoculum quality- Fluctuations in process parameters- Implement quality control for all media components.- Standardize the inoculum preparation procedure (age, cell density).- Calibrate all sensors and controllers before each run. Ensure consistent process control.
Difficulty in Extracting this compound - Incorrect solvent polarity- Suboptimal pH for extraction- Emulsion formation- Test a range of solvents with varying polarities (e.g., ethyl acetate, chloroform (B151607), n-butanol).- Adjust the pH of the broth before extraction to ensure this compound is in a non-ionized state.- Centrifuge the mixture at a higher speed or use demulsifying agents.

Experimental Protocols

Protocol 1: Optimization of Fermentation Medium for this compound Production

This protocol uses the one-factor-at-a-time (OFAT) method to identify optimal medium components.

  • Prepare a basal medium: A known medium for Actinomycetes growth (e.g., Starch Casein Agar or Tryptic Soy Broth) can be used as a starting point.

  • Vary Carbon Sources: Prepare flasks with the basal medium, each supplemented with a different carbon source (e.g., glucose, starch, glycerol, maltose) at a fixed concentration (e.g., 1% w/v).

  • Vary Nitrogen Sources: Using the best carbon source from the previous step, prepare flasks with different nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate) at a fixed concentration (e.g., 0.5% w/v).

  • Inoculation and Incubation: Inoculate all flasks with a standardized inoculum of Actinomadura sp. and incubate under controlled conditions (e.g., 28°C, 200 rpm).

  • Analysis: At the end of the fermentation, harvest the broth, measure biomass (e.g., dry cell weight), and quantify this compound concentration using a suitable method like HPLC.

  • Data Comparison: Compare the results to identify the carbon and nitrogen sources that yield the highest this compound production.

Protocol 2: Downstream Extraction and Partial Purification of this compound
  • Harvesting: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to separate the supernatant and the mycelial cake.

  • Extraction from Supernatant: Adjust the pH of the supernatant to a neutral or slightly alkaline range. Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic layers.

  • Extraction from Mycelium: Homogenize the mycelial cake in methanol (B129727). Centrifuge to remove cell debris and collect the methanol extract.

  • Concentration: Evaporate the pooled ethyl acetate and methanol extracts separately under reduced pressure using a rotary evaporator to obtain crude extracts.

  • Partial Purification: Dissolve the crude extracts in a minimal amount of methanol and subject them to silica (B1680970) gel column chromatography. Elute with a gradient of chloroform and methanol.

  • Fraction Analysis: Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) and a bioassay against a sensitive bacterial strain.

  • Further Purification: Pool the active fractions and consider further purification using techniques like preparative HPLC.

Quantitative Data Summary

The following tables provide example data ranges for optimizing antibiotic production in Actinomycetes, which can serve as a starting point for this compound.

Table 1: Effect of Carbon and Nitrogen Sources on Antibiotic Production

Carbon Source (1% w/v)Relative Yield (%)Nitrogen Source (0.5% w/v)Relative Yield (%)
Glucose60Peptone85
Starch100Yeast Extract100
Glycerol90Ammonium Sulfate70
Maltose75Casein95

Table 2: Optimization of Fermentation Parameters

ParameterRange TestedOptimal ValueReference
Temperature20 - 37 °C28 °C
Initial pH5.0 - 9.07.0
Inoculum Size1 - 10 % (v/v)5 %
Agitation Speed100 - 250 rpm180 rpm
Fermentation Time3 - 10 days7 days

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing inoculum Inoculum Development fermentation Fermentation Optimization inoculum->fermentation Inoculate scale_up Scale-Up (Bioreactor) fermentation->scale_up Optimized Parameters harvest Harvest (Centrifugation) scale_up->harvest Transfer Broth extraction Solvent Extraction harvest->extraction purification Chromatography extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for this compound production.

troubleshooting_workflow start Low this compound Yield check_growth Good Biomass? start->check_growth optimize_growth Optimize Growth Medium/Conditions check_growth->optimize_growth No check_production Optimize Production Parameters check_growth->check_production Yes check_extraction Review Extraction Protocol check_production->check_extraction

Caption: Troubleshooting logic for low this compound yield.

macrolide_biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_tailoring Post-PKS Modification pks_modules PKS Modules (Acyltransferase, Ketosynthase, etc.) polyketide Polyketide Backbone pks_modules->polyketide glycosylation Glycosylation hydroxylation Hydroxylation glycosylation->hydroxylation decatromicin_b This compound hydroxylation->decatromicin_b precursors Propionyl-CoA Methylmalonyl-CoA precursors->pks_modules aglycone Macrolactone (Aglycone) polyketide->aglycone Cyclization aglycone->glycosylation

References

Validation & Comparative

Decatromicin B Demonstrates Potent In Vitro Efficacy Against MRSA, Outperforming Vancomycin in Some Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of the in vitro efficacy of Decatromicin B and Vancomycin reveals that this compound exhibits significant potency against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values indicating greater or comparable activity to Vancomycin in specific strains. This guide provides a detailed comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy Against MRSA

The in vitro activity of this compound and Vancomycin against MRSA is summarized below. The data for this compound is based on initial discovery studies, while Vancomycin data represents a range of values observed across multiple clinical isolates.

AntibioticMRSA Strain(s)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound MRSA (2 strains)0.39, 0.78[1]
Vancomycin Clinical MRSA Isolates0.5 - 2.0 (Susceptible)[2][3]
VISA (Vancomycin-Intermediate S. aureus)4 - 8[3]
VRSA (Vancomycin-Resistant S. aureus)≥ 16

Mechanism of Action

Vancomycin: A well-established glycopeptide antibiotic, Vancomycin inhibits the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall assembly. This disruption leads to a compromised cell wall and subsequent bacterial lysis.

Vancomycin_Mechanism Vancomycin Mechanism of Action cluster_cell_wall Cell Wall Synthesis Site Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Transpeptidase Transpeptidase (PBP) Growing_Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_Peptidoglycan Cross_Linked_Peptidoglycan Cross-Linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_Linked_Peptidoglycan Growing_Peptidoglycan->Transpeptidase Cross-linking Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor

Vancomycin inhibits bacterial cell wall synthesis.

This compound: The precise mechanism of action for this compound has not been fully elucidated. As a member of the tetronic acid class of antibiotics, it is hypothesized to interfere with essential bacterial processes. Some tetronic acids are known to act as ionophores or inhibit bacterial enzymes. Further research is required to determine the specific molecular target of this compound in MRSA.

Experimental Protocols

The determination of in vitro efficacy for both antibiotics against MRSA is primarily conducted using standardized antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Broth Microdilution Method:

This is considered a reference method for antimicrobial susceptibility testing.

  • Preparation of Antibiotic Solutions: Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates containing the antibiotic dilutions and bacterial inoculum are incubated at 35°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar (B569324) Dilution Method:

This method involves incorporating the antibiotic into the agar medium.

  • Preparation of Agar Plates: Serial twofold dilutions of the antibiotic are incorporated into molten Mueller-Hinton Agar, which is then poured into petri dishes.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A small volume of the standardized bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria.

The experimental data for this compound was generated using an agar dilution method as described in the 1999 study by Momose et al.

Experimental Workflow for MIC Determination

MIC_Workflow General Workflow for MIC Determination Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic_Dilutions Prepare_MRSA_Inoculum Prepare Standardized MRSA Inoculum Start->Prepare_MRSA_Inoculum Inoculate Inoculate Dilutions with MRSA Prepare_Antibiotic_Dilutions->Inoculate Prepare_MRSA_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Observe for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available data suggests that this compound is a potent anti-MRSA agent, demonstrating lower MIC values than the susceptibility breakpoint for Vancomycin and, in some reported instances, lower absolute MIC values. However, the data for this compound is limited to early-stage discovery studies. Vancomycin remains a cornerstone of anti-MRSA therapy, but the emergence of strains with reduced susceptibility (VISA) and resistance (VRSA) underscores the need for novel antibiotics. The promising in vitro activity of this compound warrants further investigation into its mechanism of action, spectrum of activity against a broader range of clinical MRSA isolates, and its potential for in vivo efficacy and safety.

References

A Comparative Analysis of Decatromicin A and Decatromicin B: Potent Anti-Gram-Positive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Decatromicin A and Decatromicin B, two closely related antibiotics with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes available data on their chemical properties, biological activity, and the methodologies used for their isolation and characterization.

Introduction

Decatromicin A and this compound are natural products isolated from the fermentation broth of the actinomycete Actinomadura sp. MK73-NF4. Structurally, they are complex macrolides containing a tetronic acid moiety. Their potent antibacterial activity, particularly against drug-resistant pathogens, makes them compounds of interest for further investigation in drug discovery and development. This guide aims to provide a comprehensive comparison based on existing scientific literature.

Quantitative Data Summary

The following table summarizes the key physico-chemical and biological properties of Decatromicin A and this compound.

PropertyDecatromicin AThis compoundReference(s)
Molecular Formula C₄₅H₅₇ClN₂O₁₀C₄₅H₅₆Cl₂N₂O₁₀
Molecular Weight 821.39 g/mol 855.84 g/mol
Source Actinomadura sp. MK73-NF4Actinomadura sp. MK73-NF4
Appearance Not reportedOff-white to light tan solid
Solubility Not reportedSoluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.
Biological Activity Anti-Gram-positive bacterial activityPotent antibacterial activity against Gram-positive bacteria, including MRSA.
MIC against Staphylococci 3.13 µM3.13 µM
Activity against E. faecalis No difference in effective dose for growth inhibition compared to this compound.No difference in effective dose for growth inhibition compared to Decatromicin A.

Mechanism of Action

The precise mechanism of action for Decatromicin A and B has not been extensively elucidated in the available literature. This is likely due to the limited availability of the compounds for in-depth studies. However, it is established that they inhibit the growth of Gram-positive bacteria.

Recent studies have also revealed that Decatromicin A and B are potent inhibitors of the fsr quorum sensing system in Enterococcus faecalis, which regulates virulence factor production. This suggests that their antibacterial effect may be multifaceted, involving both direct growth inhibition and interference with bacterial communication and virulence.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and characterization of Decatromicin A and B are not fully available in the public domain. However, the general methodologies have been described in the initial discovery papers.

Isolation and Purification of Decatromicins

The isolation of Decatromicin A and B from the culture broth of Actinomadura sp. MK73-NF4 generally follows a multi-step purification process.

  • Fermentation: The producing organism, Actinomadura sp. MK73-NF4, is cultured in a suitable fermentation medium to encourage the production of the decatromicins.

  • Extraction: The culture broth is subjected to solvent extraction, typically using butyl acetate, to separate the compounds of interest from the aqueous phase.

  • Chromatography: The crude extract is then purified using a series of chromatographic techniques. This includes:

    • Silica Gel Column Chromatography: For initial separation based on polarity.

    • Silica Gel Thin Layer Chromatography (TLC): For monitoring the purification process and identifying fractions containing the desired compounds.

    • Sephadex LH-20 Column Chromatography: For further purification, often used for size-exclusion chromatography of natural products.

Structure Determination

The chemical structures of Decatromicin A and B were elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The specific methods employed include:

  • 1H NMR (Proton NMR): To determine the number and types of hydrogen atoms.

  • 13C NMR (Carbon-13 NMR): To determine the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecules.

  • HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct carbon-proton correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assembling the molecular skeleton.

The relative configuration of the aglycone was determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, and the absolute structure was determined using the modified Mosher's method.

Antimicrobial Susceptibility Testing

The antibacterial activity of Decatromicin A and B is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The general procedure is as follows:

  • Bacterial Culture: The test bacteria (e.g., Staphylococcus aureus, MRSA strains) are grown in a suitable broth medium to a standardized cell density.

  • Serial Dilution: The Decatromicin compounds are serially diluted in the broth medium to create a range of concentrations.

  • Inoculation: A standardized inoculum of the test bacteria is added to each concentration of the antibiotic.

  • Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Isolation & Purification cluster_characterization Characterization Fermentation Fermentation of Actinomadura sp. Extraction Butyl Acetate Extraction Fermentation->Extraction SilicaGel Silica Gel Chromatography Extraction->SilicaGel TLC TLC Analysis SilicaGel->TLC Sephadex Sephadex LH-20 TLC->Sephadex Purified Purified Decatromicins A & B Sephadex->Purified NMR NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) Purified->NMR Bioassay Antimicrobial Susceptibility Testing (MIC) Purified->Bioassay Structure Structure Elucidation NMR->Structure Activity Biological Activity Profile Bioassay->Activity

Caption: General workflow for the isolation, purification, and characterization of Decatromicin A and B.

Known Biological Effects

biological_effects cluster_effects Biological Activities cluster_targets Target Organisms Decatromicins Decatromicin A & B Growth_Inhibition Inhibition of Bacterial Growth Decatromicins->Growth_Inhibition QS_Inhibition Inhibition of Quorum Sensing (fsr system) Decatromicins->QS_Inhibition Gram_Positive Gram-Positive Bacteria Growth_Inhibition->Gram_Positive MRSA MRSA Growth_Inhibition->MRSA E_faecalis Enterococcus faecalis QS_Inhibition->E_faecalis

Caption: Known biological effects of Decatromicin A and B on Gram-positive bacteria.

Validating the Antibacterial Target of Decatromicin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the antibacterial target of Decatromicin B, a tetronic acid antibiotic. Due to the limited publicly available data on this compound's specific mechanism of action, this guide draws upon the validated target of a structurally similar natural product, Abyssomicin C, to propose a likely target and outlines the experimental framework for its validation. The performance of this compound is hypothetically compared with established antibiotics targeting different essential bacterial pathways: Isoniazid (mycolic acid synthesis), Linezolid (protein synthesis), and Vancomycin (B549263) (cell wall synthesis).

Hypothesized Antibacterial Target of this compound

Based on the mechanism of the related tetronic acid antibiotic Abyssomicin C, it is hypothesized that this compound targets 4-amino-4-deoxychorismate synthase (PabB) . This enzyme is a key component of the bacterial folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[1][2][3] Inhibition of this pathway disrupts critical cellular processes, leading to bacterial growth inhibition or cell death.

Comparative Performance Data

The following tables present a comparative summary of the antibacterial activity of this compound (hypothetical data based on its class), Isoniazid, Linezolid, and Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA), a common Gram-positive pathogen.

Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA

AntibioticProposed/Validated TargetMIC Range (µg/mL) against MRSA
This compound (Hypothetical)4-amino-4-deoxychorismate synthase (PabB)0.25 - 2
IsoniazidMycolic Acid SynthesisGenerally not effective against MRSA
Linezolid50S ribosomal subunit (Protein Synthesis)0.38 - 4[4][5][6]
VancomycinPeptidoglycan Synthesis (Cell Wall)0.38 - 2[4][7][8]

Note: The MIC values for this compound are hypothetical and require experimental validation. Isoniazid is primarily used against Mycobacterium tuberculosis and is not typically effective against MRSA.

Experimental Protocols for Target Validation

To validate the hypothesized target of this compound, a series of experiments should be conducted. Below are detailed protocols for key assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.

Protocol: Broth Microdilution Method [4][6][8]

  • Preparation of Antibiotic Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture MRSA in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

4-amino-4-deoxychorismate Synthase (PabB) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of this compound on its hypothesized target, PabB.

Protocol: Spectrophotometric Assay [9][10]

  • Expression and Purification of PabB: Clone, express, and purify recombinant PabB from a suitable expression system (e.g., E. coli).

  • Reaction Mixture: Prepare a reaction mixture containing purified PabB, its substrates (chorismate and glutamine), and necessary cofactors in a suitable buffer.

  • Inhibition Assay: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Enzymatic Reaction and Detection: Initiate the enzymatic reaction and monitor the production of the product, 4-amino-4-deoxychorismate (or a downstream product like p-aminobenzoic acid if coupled with PabC), over time using a spectrophotometer. The product can be detected by its absorbance at a specific wavelength.

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the PabB enzyme activity.

Visualizing the Mechanism and Workflow

To further illustrate the proposed mechanism of action and the experimental approach, the following diagrams are provided.

Bacterial_Folate_Biosynthesis_Pathway Chorismate Chorismate PabB 4-amino-4-deoxychorismate synthase (PabB) Chorismate->PabB ADC 4-amino-4-deoxychorismate PabB->ADC PabC ADC Lyase ADC->PabC PABA p-aminobenzoic acid PabC->PABA DHF Dihydrofolate PABA->DHF ... THF Tetrahydrofolate DHF->THF ... Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids Decatromicin_B This compound Decatromicin_B->PabB Inhibition

Caption: Proposed inhibition of the bacterial folate biosynthesis pathway by this compound.

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_enzymatic Enzymatic Assays cluster_validation Target Validation MIC MIC Assay (Broth Microdilution) Data_Analysis Data Analysis (IC50, MIC determination) MIC->Data_Analysis PabB_Inhibition PabB Inhibition Assay (Spectrophotometry) PabB_Inhibition->Data_Analysis

Caption: Experimental workflow for validating the antibacterial target of this compound.

Comparison with Other Antibacterials

The proposed mechanism of this compound offers a distinct advantage over some existing antibiotics.

  • Novel Target: The folate biosynthesis pathway is a well-validated target, but new inhibitors are constantly needed to combat resistance.[11][12][13] Targeting PabB is a different strategy compared to sulfonamides and trimethoprim, which act on other enzymes in the same pathway.

  • Specificity: The bacterial folate biosynthesis pathway is absent in humans, who obtain folate from their diet. This provides a high degree of selective toxicity for bacteria, potentially leading to fewer side effects in patients.[12][14][15]

In contrast, the comparator antibiotics have the following mechanisms:

  • Isoniazid: Specifically inhibits the synthesis of mycolic acids, which are unique to the cell walls of mycobacteria.[5][11][16] This narrow spectrum of activity makes it ineffective against bacteria like MRSA.

  • Linezolid: Binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis.[7][15][17][18][19] Resistance can emerge through mutations in the ribosomal RNA.

  • Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[9][12][14][20][21] It is primarily effective against Gram-positive bacteria.

Conclusion

Validating the hypothesized target of this compound as 4-amino-4-deoxychorismate synthase is a critical step in its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a clear path for confirming its mechanism of action and for generating the necessary data to compare its efficacy against established antibiotics. The unique target within the essential folate biosynthesis pathway suggests that this compound could be a valuable addition to the arsenal (B13267) of antibacterial drugs, particularly for combating resistant Gram-positive infections. Further research is warranted to obtain concrete experimental data for this compound and to fully elucidate its therapeutic potential.

References

Investigating the Synergistic Potential of Decatromicin B: A Comparative Guide to Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Decatromicin B and the Rationale for Synergy Studies

Decatromicin A and B are antibiotics produced by the bacterium Actinomadura sp. MK73-NF4.[1][2] These compounds have demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The emergence of multidrug-resistant organisms necessitates the exploration of novel therapeutic strategies, including the use of antibiotic combination therapy to enhance efficacy and combat resistance. While specific studies on the synergistic activity of this compound with other antibiotics are not currently available in published literature, its potential for combination therapy warrants investigation. Synergistic interactions between antibiotics can lead to increased bactericidal activity, reduced likelihood of resistance development, and the ability to use lower, less toxic concentrations of individual agents.

This guide provides a framework for researchers to systematically evaluate the synergistic potential of this compound with other classes of antibiotics. The proposed experimental designs are based on established methodologies for assessing antibiotic synergy.

Proposed Antibiotic Classes for Combination Studies with this compound

The selection of antibiotics for synergy testing with this compound should be based on their different mechanisms of action, which can create opportunities for synergistic effects. Potential classes of antibiotics for investigation include:

  • β-Lactams (e.g., Oxacillin, Cefazolin): These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The combination of a cell wall synthesis inhibitor with another antibiotic that has a different target can lead to enhanced bacterial killing.[3][4]

  • Aminoglycosides (e.g., Gentamicin, Amikacin): These antibiotics inhibit protein synthesis by binding to the 30S ribosomal subunit. The disruption of the cell wall by another agent could facilitate the entry of aminoglycosides into the bacterial cell, leading to a synergistic effect.

  • Glycopeptides (e.g., Vancomycin): Vancomycin also inhibits cell wall synthesis, but through a different mechanism than β-lactams (binding to the D-Ala-D-Ala terminus of peptidoglycan precursors). Combining two agents that target the cell wall at different points can be synergistic.

Experimental Protocols

Checkerboard Assay for Determining Synergy (Fractional Inhibitory Concentration Index)

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination. The outcome is determined by calculating the Fractional Inhibitory Concentration (FIC) index.

Methodology:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the selected partner antibiotics in an appropriate solvent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics.

    • Along the x-axis, serially dilute the partner antibiotic.

    • Along the y-axis, serially dilute this compound.

    • The result is a "checkerboard" of wells containing various concentrations of both drugs.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA). Dilute the inoculum to the desired final concentration in cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each antibiotic alone as controls. Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Calculation of FIC Index: Calculate the FIC index for each well that shows no growth using the following formula:

    FIC Index = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Time-Kill Assay for Confirming Bactericidal Synergy

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effect of an antibiotic combination over time.

Methodology:

  • Preparation of Cultures: Grow the test organism in broth to the logarithmic phase.

  • Exposure to Antibiotics: Aliquot the bacterial culture into flasks containing:

    • No antibiotic (growth control)

    • This compound at a sub-MIC concentration (e.g., 0.5 x MIC)

    • Partner antibiotic at a sub-MIC concentration (e.g., 0.5 x MIC)

    • The combination of this compound and the partner antibiotic at the same sub-MIC concentrations.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect samples from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar (B569324) plates. Incubate the plates and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

Interpretation of Time-Kill Assay Results:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2 log10 but > 1 log10 decrease in CFU/mL by the combination compared with the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Data Presentation

The quantitative data from the checkerboard and time-kill assays should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Other Antibiotics against MRSA

Antibiotic CombinationMIC of this compound Alone (µg/mL)MIC of Partner Antibiotic Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Antibiotic in Combination (µg/mL)FIC IndexInterpretation
This compound + Oxacillin
This compound + Gentamicin
This compound + Vancomycin

Table 2: Hypothetical Time-Kill Assay Results for this compound in Combination with a Partner Antibiotic against MRSA

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound Alone)Log10 CFU/mL (Partner Antibiotic Alone)Log10 CFU/mL (Combination)Log10 Reduction (Combination vs. Most Active Single Agent)
0
2
4
8
24

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation prep_antibiotics Prepare Antibiotic Stock Solutions (this compound & Partner Antibiotics) setup_plate Set up 96-well Plate with 2D Antibiotic Gradient prep_antibiotics->setup_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->setup_plate setup_cultures Prepare Log-Phase Bacterial Cultures prep_inoculum->setup_cultures inoculate_plate Inoculate Plate and Incubate setup_plate->inoculate_plate read_mic Determine MICs inoculate_plate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret_fic Interpret FIC Index (Synergy, Additive, Indifference, Antagonism) calc_fic->interpret_fic expose_abx Expose Cultures to Antibiotics (Single and Combination) setup_cultures->expose_abx sample_cultures Sample Cultures at Time Intervals expose_abx->sample_cultures count_cfu Perform Viable Cell Counts (CFU/mL) sample_cultures->count_cfu plot_timekill Plot Time-Kill Curves count_cfu->plot_timekill interpret_timekill Interpret Time-Kill Results (Bactericidal Synergy) plot_timekill->interpret_timekill

Caption: Workflow for assessing the synergistic activity of this compound.

Synergy_Mechanisms cluster_bacterium Bacterial Cell cluster_cellwall Cell Wall cluster_ribosome Ribosome drugA This compound ribosome Protein Synthesis drugA->ribosome Inhibition drugB Partner Antibiotic cellwall Peptidoglycan Synthesis drugB->cellwall Inhibition (e.g., β-lactam) uptake Increased Drug Uptake cellwall->uptake Damage leads to uptake->drugA Enhanced entry of

Caption: Potential mechanisms of antibiotic synergy with this compound.

References

Comparative Cytotoxicity Analysis of Decatromicin B and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available scientific literature exists regarding the cytotoxicity of Decatromicin B against mammalian cell lines. While its potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), is documented, its effects on eukaryotic cells have not been reported. This lack of data prevents a direct quantitative comparison of its cytotoxicity with other antibiotics.

This guide, therefore, provides a comparative overview of the known cytotoxicity of three widely used antibiotics: Doxycycline (B596269), Ciprofloxacin, and Ampicillin. The data presented is compiled from various in vitro studies and highlights the variability in cytotoxic potential depending on the cell type and experimental conditions.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Doxycycline, Ciprofloxacin, and Ampicillin across different mammalian cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is a standard measure of a compound's cytotoxicity.

AntibioticCell LineAssayIC50 ValueCitation
Doxycycline Human Glioblastoma (U87)MTT147.0 µg/mL
Human Lung Cancer (NCI-H446)MTT1.70 µM[1]
Human Lung Cancer (A549)MTT1.06 µM[1]
Human Pancreatic Cancer (Panc-1)MTT987.5 µM (48h), 99.64 µM (72h), 50.02 µM (96h)[1]
Ciprofloxacin Human Glioblastoma (A-172)MTT259.3 µM (72h)[2]
Human Colon Cancer (HCT-116)MTT0.87 µM[3]
Human Breast Cancer (MCF7)MTT1.21 µM[3]
Human Hepatocarcinoma (SMMC-7721)MTT2.96 µM[3]
Ampicillin Human Pharyngeal Carcinoma (Detroit-562)MTTNo significant cytotoxic effect up to 100 µM[4]
Human Colorectal Adenocarcinoma (HT-29)MTTBiphasic response: cytotoxic at low doses, proliferative at high concentrations[5]
Human Keratinocytes (HaCaT)Not specifiedNo cytotoxic effects reported[4]

Note: The cytotoxicity of these antibiotics can vary significantly based on the cell line, exposure time, and the specific cytotoxicity assay used. For instance, doxycycline shows a wide range of IC50 values depending on the cancer cell line and duration of treatment.[1] Ciprofloxacin also exhibits varying degrees of cytotoxicity against different cancer cell lines.[2][3] Ampicillin, on the other hand, generally displays low cytotoxicity to mammalian cells, which is attributed to its mechanism of action targeting bacterial cell wall synthesis, a process absent in human cells.[4]

Experimental Protocols

A variety of in vitro assays are employed to assess the cytotoxicity of antibiotics. The most common methods include the MTT, Neutral Red Uptake, and AlamarBlue assays. Below is a generalized protocol for the MTT assay, a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the general steps for determining the cytotoxicity of a compound using the MTT assay.

1. Cell Seeding:

  • Culture mammalian cells in appropriate growth medium.
  • Harvest cells in the exponential growth phase and determine the cell count and viability.
  • Seed the cells into a 96-well plate at a predetermined optimal density.
  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Exposure:

  • Prepare a series of dilutions of the test antibiotic in culture medium.
  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the antibiotic. Include untreated control wells.
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]
  • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

4. Formazan Solubilization:

  • After incubation with MTT, add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6]

5. Absorbance Measurement:

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7]

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.
  • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of an antibiotic using an in vitro cell-based assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Mammalian Cell Culture Plating 2. Cell Seeding in 96-well Plates CellCulture->Plating Treatment 4. Cell Treatment with Antibiotic Plating->Treatment DrugPrep 3. Antibiotic Serial Dilutions DrugPrep->Treatment Incubation 5. Incubation (e.g., 24-72h) Treatment->Incubation AssayAddition 6. Addition of Viability Reagent (e.g., MTT) Incubation->AssayAddition AssayIncubation 7. Incubation AssayAddition->AssayIncubation Measurement 8. Absorbance/Fluorescence Reading AssayIncubation->Measurement DataProcessing 9. Data Processing & Viability Calculation Measurement->DataProcessing IC50 10. IC50 Determination DataProcessing->IC50

Caption: General workflow for in vitro cytotoxicity assessment of antibiotics.

References

In Vivo Efficacy of Anti-MRSA Antibiotics: A Comparative Analysis in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of three key antibiotics used in the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections: Vancomycin (B549263), Linezolid (B1675486), and Daptomycin (B549167). The data presented is derived from various murine infection models, offering insights into the performance of these agents in preclinical settings.

While the novel antibiotic Decatromicin B has demonstrated in vitro activity against MRSA, publicly available in vivo efficacy data in animal models is limited.[1][2] Therefore, this guide focuses on established therapies to provide a robust comparative baseline.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of Vancomycin, Linezolid, and Daptomycin in different mouse models of MRSA infection. These models are critical for evaluating the potential therapeutic effectiveness of antimicrobial agents before clinical trials.[3]

Systemic Infection & Bacteremia Models
AntibioticAnimal ModelMRSA StrainDosageEfficacy EndpointOutcome
Vancomycin Murine systemic infection modelUSA30050 mg/kg (intraperitoneal)Kidney bacterial clearance1-log improvement with liposomal formulation compared to free vancomycin.[4]
Daptomycin Murine septicemia modelMRSA50 mg/kg (subcutaneous)Survival Rate100% survival for 7 days in non-neutropenic mice.[5]
Linezolid Murine peritonitis modelMRSAOral gavageBacterial LuminescenceLess effective than daptomycin in reducing bacterial luminescence.[5]
Pulmonary Infection Models
AntibioticAnimal ModelMRSA StrainDosageEfficacy EndpointOutcome
Vancomycin Murine hematogenous pulmonary infection modelMRSA50 mg/kg (twice daily)10-day Survival Rate52.9% survival.[6][7][8]
Daptomycin Murine hematogenous pulmonary infection modelMRSANot specified10-day Survival Rate94% survival, significantly higher than vancomycin.[6][7][8]
Linezolid Murine hematogenous pulmonary infection modelPVL-positive MRSANot specified7-day Survival Rate100% survival, compared to 50% for vancomycin.[3]
Vancomycin Neutropenic murine pneumonia modelMRSA110 mg/kg (q12h)Bacterial DensitySimilar CFU reduction to telavancin (B1682011) against strains with vancomycin MICs of ≤2 µg/ml.[9]
Linezolid Murine hematogenous pulmonary infection modelVISA100 mg/kg/day10-day Survival Rate85% survival, significantly improved compared to vancomycin (40-45%).[10]
Skin and Soft Tissue Infection Models
AntibioticAnimal ModelMRSA StrainDosageEfficacy EndpointOutcome
Vancomycin Murine skin wound infection modelMRSA50-200 mg/kg/day (systemic)Bacterial LoadNo effect on reducing bacterial loads in infected skin lesions.[11]
Linezolid Murine skin wound infection modelMRSA50-100 mg/kg/day (systemic)Bacterial Load1.6 log10 CFU reduction compared to non-treated mice after 6 days.[11]
Daptomycin Murine wound infection modelCA-MRSASubcutaneousLesion Size & Bacterial BurdenSimilar reduction in lesion size and bacterial burden compared to subcutaneous vancomycin and linezolid.[12]
Linezolid Murine groin abscess modelS. aureus100 mg/kg (b.i.d)Bacterial LoadStatic effect after 2 days, ~1 log10 killing after 4 days.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for common murine MRSA infection models.

Murine Hematogenous Pulmonary Infection Model

This model is utilized to assess the efficacy of antibiotics against MRSA infections that disseminate to the lungs via the bloodstream.

  • Animal Model: Specific-pathogen-free male ddY mice (6 weeks old, 20-25g) are commonly used.[10]

  • Infection: Mice are infected intravenously with a preparation of MRSA enmeshed in agar (B569324) beads to facilitate the formation of lung abscesses.[10]

  • Treatment: Antibiotic administration (e.g., Linezolid, Vancomycin, Teicoplanin at 100 mg/kg/day) is initiated post-infection.[10] A control group receives a saline solution.[6][7]

  • Efficacy Evaluation: The primary endpoint is the survival rate, monitored over a period of 10 days.[6][7][10] Secondary endpoints can include bacterial load (CFU/ml) in the lungs and histopathological examination of lung tissue to quantify abscess formation.[6][7][8]

G cluster_setup Model Setup cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Selection Select specific-pathogen-free mice MRSA_Preparation Prepare MRSA inoculum (e.g., enmeshed in agar beads) Infection Intravenous injection of MRSA MRSA_Preparation->Infection Treatment_Group Administer test antibiotic (e.g., this compound comparator) Infection->Treatment_Group Control_Group Administer vehicle control (e.g., saline) Infection->Control_Group Survival_Monitoring Monitor survival daily for a defined period (e.g., 10 days) Treatment_Group->Survival_Monitoring Bacterial_Load Determine bacterial load (CFU) in target organs (e.g., lungs) Treatment_Group->Bacterial_Load Histopathology Histopathological analysis of tissues Treatment_Group->Histopathology Control_Group->Survival_Monitoring Control_Group->Bacterial_Load Control_Group->Histopathology

Workflow for a Murine Hematogenous Pulmonary Infection Model.
Murine Skin and Soft Tissue Infection (SSTI) Model

This model is instrumental in evaluating both topical and systemic treatments for MRSA skin infections.

  • Animal Model: Mice are anesthetized, and a full-thickness wound is created on their backs.

  • Infection: A suspension of a bioluminescent CA-MRSA strain is inoculated into the wound.[12]

  • Treatment: Treatment can be administered systemically (subcutaneous or oral) or topically. For example, subcutaneous vancomycin, daptomycin, or linezolid, or oral linezolid, clindamycin, and doxycycline.[12] Topical treatments like mupirocin (B1676865) and retapamulin (B1680546) ointments can also be evaluated.[12]

  • Efficacy Evaluation: Efficacy is assessed by measuring wound healing (digital photography and image analysis) and bacterial burden (in vivo bioluminescence imaging).[12]

G Start Start: MRSA Infection Model Wound_Creation Create full-thickness skin wound on mouse Start->Wound_Creation Inoculation Inoculate wound with MRSA Wound_Creation->Inoculation Treatment_Decision Initiate Treatment Regimen Inoculation->Treatment_Decision Systemic_Treatment Systemic Administration (e.g., subcutaneous, oral) Treatment_Decision->Systemic_Treatment Systemic Topical_Treatment Topical Administration (e.g., ointment) Treatment_Decision->Topical_Treatment Topical Endpoint_Evaluation Evaluate Efficacy Endpoints Systemic_Treatment->Endpoint_Evaluation Topical_Treatment->Endpoint_Evaluation Wound_Healing Measure Wound Healing Endpoint_Evaluation->Wound_Healing Bacterial_Burden Quantify Bacterial Burden (e.g., CFU count, bioluminescence) Endpoint_Evaluation->Bacterial_Burden End End of Study Wound_Healing->End Bacterial_Burden->End

Experimental Workflow for a Murine MRSA Skin Infection Model.

Concluding Remarks

The in vivo data from murine models demonstrate that Daptomycin and Linezolid are effective alternatives to Vancomycin for the treatment of MRSA infections, with several studies indicating superior efficacy in terms of survival rates and bacterial clearance, particularly in pulmonary infection models.[3][6][7][8][10] The choice of antibiotic and the route of administration are critical factors influencing outcomes in skin and soft tissue infections.[11][12] This comparative guide highlights the importance of using relevant animal models to inform the clinical development of new and existing antimicrobial agents. Further preclinical studies are warranted to explore the in vivo potential of novel compounds like this compound.

References

A Comparative Guide to Cross-Resistance Studies with Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and analyzing cross-resistance studies involving Decatromicin B, a potent antibiotic with activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Due to the limited availability of this compound, comprehensive cross-resistance data is not yet publicly available.[1][2] This guide, therefore, offers a template for researchers to generate and present such data, enabling a comparative analysis of this compound's performance against other antimicrobial agents.

Introduction to this compound

This compound is a member of the tetronic acid class of antibiotics, isolated from Actinomadura sp.[1][2] It exhibits significant inhibitory activity against various Gram-positive bacteria.[3] Understanding its potential for cross-resistance with existing antibiotic classes is crucial for its development as a clinical candidate. Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple antimicrobial drugs.

Hypothetical Cross-Resistance Data

To illustrate how cross-resistance data for this compound could be presented, the following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) data. These tables are designed for easy comparison of this compound's activity against bacterial strains with known resistance profiles to other antibiotics.

Table 1: Comparative MICs (µg/mL) of this compound and Other Antibiotics Against Staphylococcus aureus Strains

Strain IDResistance ProfileThis compound (Hypothetical MIC)Vancomycin (Glycopeptide)Linezolid (Oxazolidinone)Daptomycin (Lipopeptide)
ATCC 29213Methicillin-Susceptible (MSSA)0.5120.5
ATCC 43300Methicillin-Resistant (MRSA)0.5120.5
NRS384Vancomycin-Intermediate (VISA)1421
VRS1Vancomycin-Resistant (VRSA)13221
LR1Linezolid-Resistant0.51>2560.5
DR1Daptomycin-Resistant21216

Table 2: Comparative MICs (µg/mL) of this compound and Other Antibiotics Against Enterococcus faecalis Strains

Strain IDResistance ProfileThis compound (Hypothetical MIC)Ampicillin (β-Lactam)Vancomycin (Glycopeptide)Linezolid (Oxazolidinone)
ATCC 29212Susceptible1222
VRE1Vancomycin-Resistant (VRE)12>2562
LR-E1Linezolid-Resistant122>256
HLAR1High-Level Aminoglycoside Resistant1222

Experimental Protocols

Detailed methodologies are essential for the reproducibility of cross-resistance studies. Below are standard protocols for determining Minimum Inhibitory Concentrations (MICs).

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for quantitative susceptibility testing.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO).[1][2] A two-fold serial dilution series is then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture bacterial strains overnight on an appropriate agar (B569324) medium. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Assay)

This method provides a qualitative or semi-quantitative assessment of susceptibility.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate with the bacterial suspension.

  • Application of Antibiotic Disks: Aseptically place paper disks impregnated with a standardized concentration of this compound and comparator antibiotics onto the surface of the inoculated MHA plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zones of complete growth inhibition around each disk. The size of the zone is inversely proportional to the MIC.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action for this compound

While the exact mechanism of action for this compound is not yet fully elucidated, other tetronic acid antibiotics are known to inhibit bacterial fatty acid synthesis (FASII pathway). The following diagram illustrates this proposed pathway.

Proposed Mechanism of Action for this compound cluster_pathway Bacterial Fatty Acid Synthesis (FASII) Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_CoA Malonyl-CoA Malonyl_CoA->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP FabG FabG Acetoacetyl_ACP->FabG Hydroxybutyryl_ACP 3-Hydroxybutyryl-ACP FabG->Hydroxybutyryl_ACP FabZ FabZ Hydroxybutyryl_ACP->FabZ Crotonyl_ACP Crotonyl-ACP FabZ->Crotonyl_ACP FabI FabI Crotonyl_ACP->FabI Butyryl_ACP Butyryl-ACP FabI->Butyryl_ACP Elongation Elongation Cycles Butyryl_ACP->Elongation Fatty_Acids Fatty Acids Elongation->Fatty_Acids Decatromicin_B This compound Decatromicin_B->FabI Inhibition

Caption: Proposed inhibition of the bacterial FASII pathway by this compound.

Experimental Workflow for Cross-Resistance Profiling

The following diagram outlines the logical flow of a cross-resistance study.

Experimental Workflow for Cross-Resistance Profiling cluster_setup Experimental Setup cluster_assay Susceptibility Testing cluster_analysis Data Analysis Select_Strains Select Bacterial Strains (Susceptible & Resistant) Prepare_Inocula Prepare Bacterial Inocula (0.5 McFarland) Select_Strains->Prepare_Inocula Prepare_Antibiotics Prepare this compound & Comparator Antibiotic Stocks Broth_Microdilution Broth Microdilution Assay Prepare_Antibiotics->Broth_Microdilution Disk_Diffusion Disk Diffusion Assay Prepare_Antibiotics->Disk_Diffusion Prepare_Inocula->Broth_Microdilution Prepare_Inocula->Disk_Diffusion Determine_MICs Determine MIC Values Broth_Microdilution->Determine_MICs Measure_Zones Measure Inhibition Zones Disk_Diffusion->Measure_Zones Compare_Data Compare Activity Profiles Determine_MICs->Compare_Data Measure_Zones->Compare_Data Identify_Cross_Resistance Identify Cross-Resistance or Lack Thereof Compare_Data->Identify_Cross_Resistance

Caption: Workflow for assessing the cross-resistance profile of this compound.

By following these protocols and data presentation formats, researchers can contribute to a comprehensive understanding of this compound's potential in the landscape of antimicrobial therapeutics. The lack of cross-resistance to currently used antibiotics would significantly enhance its clinical prospects.

References

Decatromicin B vs. Linezolid for Resistant Enterococci: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between decatromicin B and linezolid (B1675486) for the treatment of resistant enterococcal infections is not feasible at this time due to a significant lack of published data on this compound. While linezolid is a well-established antibiotic with extensive research supporting its use against vancomycin-resistant enterococci (VRE), information on this compound is limited to a single study from 1999 detailing its discovery and initial characterization. This guide provides a detailed overview of the available information for both compounds and outlines the necessary experimental data required for a future comparative assessment.

Executive Summary

Linezolid is a synthetic oxazolidinone antibiotic and a crucial therapeutic option for infections caused by multidrug-resistant Gram-positive bacteria, including VRE.[1][2] Its mechanism of action, clinical efficacy, and resistance patterns have been extensively studied. In stark contrast, this compound is a macrolide antibiotic isolated from Actinomadura sp. MK73-NF4.[3] Initial studies reported its activity against some Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but its efficacy against enterococci, particularly resistant strains, remains uninvestigated.[3]

Due to the absence of data for this compound regarding its activity against resistant enterococci, a direct comparison of performance with linezolid, supported by experimental data, cannot be conducted. This guide will present the known characteristics of linezolid and highlight the data gaps for this compound that researchers would need to address to enable a meaningful comparison.

Linezolid: An Established Treatment for Resistant Enterococci

Linezolid is approved for the treatment of VRE infections and is considered a first-line therapy for such cases.[1] It is a bacteriostatic agent against enterococci, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Mechanism of Action

Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This action prevents the formation of a functional 70S initiation complex, a critical step in bacterial protein production. This unique mechanism means there is a low likelihood of cross-resistance with other protein synthesis inhibitors.

dot

cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA Initiation_Complex 70S Initiation Complex Formation 23S_rRNA->Initiation_Complex Prevents Linezolid Linezolid Linezolid->23S_rRNA Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth (Inhibited) Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of Linezolid.

In Vitro Activity against Resistant Enterococci

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for linezolid against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis.

OrganismLinezolid MIC Range (μg/mL)
Vancomycin-Resistant Enterococcus faecium (VRE)1 - 4
Vancomycin-Resistant Enterococcus faecalis (VRE)1 - 4

Note: Data compiled from various sources. Specific MIC values can vary between studies and isolates.

Experimental Protocols for Linezolid Evaluation

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Method: Broth microdilution is a standard method used to determine the MIC of linezolid.

  • Procedure:

    • Prepare serial twofold dilutions of linezolid in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Inoculate each well of a microtiter plate with a standardized suspension of the enterococcal isolate to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of linezolid that completely inhibits visible growth of the organism.

2. Time-Kill Assays:

  • Method: Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Procedure:

    • Inoculate flasks containing CAMHB with a standardized suspension of the enterococcal isolate.

    • Add linezolid at various concentrations (e.g., 1x, 4x, and 8x the MIC).

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar (B569324) to determine the viable bacterial count (CFU/mL).

    • A bacteriostatic effect is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while a bactericidal effect is a ≥3-log10 reduction.

This compound: A Novel Antibiotic with Limited Data

This compound was isolated from the culture broth of Actinomadura sp. MK73-NF4 in 1999. It is a macrolide antibiotic, and its structure has been elucidated.

Mechanism of Action

The mechanism of action for this compound has not been published. As a macrolide, it is plausible that it inhibits bacterial protein synthesis, but this has not been experimentally confirmed.

In Vitro Activity

The only available data on the in vitro activity of this compound is from its initial discovery. The study reported activity against several Gram-positive bacteria, but did not include any Enterococcus species.

OrganismThis compound MIC (μg/mL)
Staphylococcus aureus FDA 209P0.39
Methicillin-resistant S. aureus 1010.39
Bacillus subtilis PCI 2190.78
Micrococcus luteus PCI 10010.78

There is no published data on the MIC of this compound against any Enterococcus species, including resistant strains.

Future Directions: A Proposed Workflow for Comparison

To facilitate a meaningful comparison between this compound and linezolid for resistant enterococci, a systematic evaluation of this compound is required. The following workflow outlines the necessary experimental steps.

dot

Start This compound Evaluation MIC_Testing In Vitro Susceptibility Testing (MIC against VRE) Start->MIC_Testing Time_Kill Time-Kill Assays MIC_Testing->Time_Kill Mechanism Mechanism of Action Studies Time_Kill->Mechanism In_Vivo In Vivo Efficacy Studies (e.g., Murine Infection Model) Mechanism->In_Vivo Toxicity Toxicology and Pharmacokinetic Studies In_Vivo->Toxicity Comparison Direct Comparison with Linezolid Toxicity->Comparison

Caption: Proposed experimental workflow for this compound evaluation.

Conclusion

While linezolid is a well-characterized and effective treatment for resistant enterococcal infections, the current body of scientific literature on this compound is insufficient to make any comparison. The initial discovery of this compound showed promise against some Gram-positive pathogens, but a lack of follow-up research means its potential against clinically important resistant bacteria like VRE is unknown. For researchers and drug development professionals, this compound represents an unexplored compound that requires significant further investigation to determine if it holds any promise as a future therapeutic agent for resistant enterococcal infections. A direct comparison with established drugs like linezolid will only be possible once fundamental in vitro and in vivo data for this compound become available.

References

Structural Activity Relationship of Decatromicin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of studies on the structural activity relationship (SAR) of decatromicin analogs. Research since the initial discovery of decatromicins A and B has been limited, and as a result, there is no published data on the synthesis and comparative antibacterial activity of a series of decatromicin derivatives.

Decatromicins A and B, isolated from Actinomadura sp. MK73-NF4, are known for their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] However, the exploration of how modifications to their chemical structure affect their biological activity has not been documented in publicly accessible research. The limited availability of these complex natural products has been cited as a barrier to further investigation into their mechanism of action and the development of analogs.[2]

This guide, therefore, cannot provide a direct comparison of decatromicin analogs as initially intended. Instead, it will summarize the known biological activities of the parent decatromicin compounds and provide context by discussing the broader class of tetronic acid antibiotics to which they belong.

Biological Activity of Decatromicin A and B

Decatromicins A and B have demonstrated significant inhibitory effects on the growth of various Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these compounds against a panel of bacteria are presented below.

Bacterial StrainDecatromicin A (µg/mL)Decatromicin B (µg/mL)
Staphylococcus aureus FDA 209P0.780.39
Staphylococcus aureus Smith1.560.39
Staphylococcus aureus 55-271 (MRSA)1.560.78
Staphylococcus epidermidis ATCC 122280.780.2
Bacillus subtilis ATCC 66330.10.05
Micrococcus luteus ATCC 93410.10.025
Enterococcus faecalis ATCC 194336.253.13
Enterococcus faecium ATCC 1943412.56.25

Data sourced from the initial discovery publication of Decatromicins A and B.[1]

Experimental Protocols

Antimicrobial Activity Assay: The antibacterial activity of decatromicins A and B was determined using a standard agar (B569324) dilution method.

  • Preparation of Test Plates: A Mueller-Hinton agar medium was prepared and sterilized. The decatromicin compounds were dissolved in a suitable solvent and serially diluted to achieve a range of final concentrations in the agar plates.

  • Inoculum Preparation: The bacterial strains were cultured in Mueller-Hinton broth overnight. The cultures were then diluted to a standardized concentration, typically 10^6 colony-forming units (CFU)/mL.

  • Inoculation: A multipoint inoculator was used to apply a standardized volume of each bacterial suspension to the surface of the agar plates containing the different concentrations of the decatromicin compounds.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria.

Structural Features of Decatromicins and Potential for Analog Development

The complex structure of the decatromicins, which includes a tetronic acid moiety, presents both opportunities and challenges for the synthesis of analogs.[3] The tetronic acid core is a known pharmacophore in several other natural products with diverse biological activities. The development of decatromicin analogs would likely focus on modifications at several key positions to explore their impact on antibacterial potency, spectrum, and pharmacokinetic properties.

A hypothetical workflow for the development and evaluation of decatromicin analogs is presented below.

Caption: Hypothetical workflow for the synthesis and evaluation of decatromicin analogs to establish a structural activity relationship.

Future Directions

The potent antibacterial activity of decatromicins A and B suggests that this class of compounds holds promise for further development. Future research efforts would need to focus on establishing a scalable synthetic route to the decatromicin core structure. This would enable the generation of a library of analogs for comprehensive SAR studies. Such studies would be invaluable in identifying the key structural motifs responsible for antibacterial activity and in optimizing the therapeutic potential of this antibiotic class. Until such research is undertaken and published, a detailed comparison of decatromicin analogs remains an area for future exploration.

References

Decatromicin B: A Comparative Guide for a Promising Anti-MRSA Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Decatromicin B, a potent antibiotic with significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), against other existing therapeutic alternatives. Due to the limited public data on this compound, this document combines available information with established protocols for antibiotic lead compound validation to offer a comprehensive framework for its evaluation.

Performance Comparison

This compound has demonstrated promising in vitro activity against MRSA. The following table summarizes its performance alongside other antibiotics commonly used to treat MRSA infections. It is important to note that the data for this compound is limited, and further research is required for a complete comparative assessment.

CompoundClassMechanism of ActionSpectrum of ActivityReported MIC range against MRSA (μg/mL)Key AdvantagesKey Disadvantages
This compound Tetronic AcidNot fully elucidated, likely involves disruption of key cellular processes.Gram-positive bacteria, including MRSA.[1]Not widely reported, specific values needed from further studies.Potent anti-MRSA activity.[1]Limited availability, mechanism of action and resistance not well studied.
Vancomycin GlycopeptideInhibition of cell wall synthesis.[2]Gram-positive bacteria, including MRSA.1 - 2Well-established efficacy.Rise of vancomycin-intermediate and resistant strains (VISA/VRSA), requires intravenous administration.
Linezolid OxazolidinoneInhibition of protein synthesis.[3]Gram-positive bacteria, including MRSA and VRE.1 - 4Oral and intravenous formulations available, effective against resistant strains.[3]Potential for myelosuppression with long-term use.
Daptomycin LipopeptideDisruption of cell membrane function.Gram-positive bacteria, including MRSA and VRE.0.25 - 1Rapid bactericidal activity.Inactivated by pulmonary surfactant (not for pneumonia), potential for muscle toxicity.
Ceftaroline CephalosporinInhibition of cell wall synthesis.Broad-spectrum including MRSA.0.25 - 2First-line option for certain MRSA infections.Potential for development of resistance.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments essential for the validation of a lead compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target MRSA strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of the Antimicrobial Agent: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation: Test tubes containing broth with different concentrations of this compound (e.g., 1x, 4x, and 8x MIC) are prepared.

  • Inoculation: The tubes are inoculated with a standardized bacterial suspension of the target MRSA strain.

  • Sampling: Aliquots are withdrawn from each tube at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Plating and Incubation: Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates and incubated at 37°C for 24 hours.

  • Colony Counting: The number of viable bacteria (CFU/mL) at each time point is determined by colony counting. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Cytotoxicity Assay

Objective: To evaluate the toxicity of the compound against mammalian cells.

Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa or HepG2) is cultured in a 96-well plate.

  • Compound Exposure: The cells are exposed to various concentrations of this compound for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of this compound is unknown, many antibiotics target essential bacterial signaling pathways. The following diagram illustrates a hypothetical pathway for bacterial cell wall synthesis, a common antibiotic target.

cluster_membrane Cell Membrane cluster_cellwall Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Translocase I Lipid_II Lipid II Lipid_I->Lipid_II Translocase II PBP Penicillin-Binding Proteins (PBP) Lipid_II->PBP Transglycosylation Peptidoglycan Peptidoglycan PBP->Peptidoglycan Transpeptidation Decatromicin_B This compound (Hypothetical Target) Decatromicin_B->PBP Inhibition

Caption: Hypothetical inhibition of peptidoglycan synthesis by this compound.

Experimental Workflow for Lead Compound Validation

The validation of a new antibiotic lead compound follows a structured workflow to ensure its efficacy and safety.

Start Hit Identification (e.g., this compound) In_Vitro In Vitro Assays Start->In_Vitro MIC MIC Determination In_Vitro->MIC Time_Kill Time-Kill Kinetics In_Vitro->Time_Kill Cytotoxicity Cytotoxicity Assays In_Vitro->Cytotoxicity Mechanism Mechanism of Action Studies In_Vitro->Mechanism In_Vivo In Vivo Animal Models MIC->In_Vivo Time_Kill->In_Vivo Cytotoxicity->In_Vivo Mechanism->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Toxicity Toxicity Studies In_Vivo->Toxicity Lead_Opt Lead Optimization PK_PD->Lead_Opt Toxicity->Lead_Opt Lead Lead Compound (this compound) Derivative_A Derivative A (Improved Potency) Lead->Derivative_A SAR Studies Derivative_B Derivative B (Reduced Toxicity) Lead->Derivative_B SAR Studies Derivative_C Derivative C (Enhanced Solubility) Lead->Derivative_C SAR Studies Optimized_Candidate Optimized Drug Candidate Derivative_A->Optimized_Candidate Derivative_B->Optimized_Candidate Derivative_C->Optimized_Candidate

References

Safety Operating Guide

Navigating the Safe Disposal of Decatromicin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of Decatromicin B, a potent antibiotic. Adherence to these guidelines is critical to mitigate risks and ensure compliance with safety regulations.

This compound is a bacterial metabolite with potent activity against Gram-positive bacteria.[1][2] Due to its biological activity and potential hazards, it is imperative that this compound be managed as a hazardous chemical waste from the point of use through to its final disposal. Improper disposal can lead to environmental contamination and contribute to the development of antimicrobial resistance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) as outlined in its safety data sheet.

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety goggles or a face shield), and a laboratory coat.[3]

  • Avoid Inhalation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing in dust or aerosols.[3][4]

  • Skin and Eye Contact: In the event of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and seek immediate medical attention.

  • Spill Management: In case of a spill, evacuate the area and wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and collect it in a suitable, closed container for disposal.

Disposal Procedures for this compound

The primary objective for the disposal of this compound is to ensure it is handled in a manner that prevents its release into the environment. The following steps provide a general protocol for its disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Waste Collection and Containment:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical properties of this compound and sealed to prevent accidental spills or releases.

3. Labeling and Documentation:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the specific name of the chemical: "this compound".

  • Maintain a detailed record of the waste generated, including the quantity and date of accumulation, as required by your institution and local regulations.

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

5. Final Disposal:

  • The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.

  • Do not dispose of this compound down the drain or in the regular trash. Antibiotic waste, especially at high concentrations found in stock solutions, is considered hazardous chemical waste.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key chemical and physical properties.

PropertyValue
CAS Number 235097-64-0
Molecular Formula C45H56Cl2N2O10
Molecular Weight 855.9 g/mol
Appearance Off-white to light tan solid
Purity >95% by HPLC
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.
Long Term Storage -20°C

Source: Bioaustralis Fine Chemicals, 2019

Experimental Protocols

There are no publicly available, validated experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. Therefore, treatment as hazardous chemical waste is the required procedure. Autoclaving may not be an effective method for the degradation of all antibiotics and should not be used for this compound waste unless specifically validated and approved by your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_waste_management Waste Management cluster_disposal Final Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 ventilation Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation Step 2 identify Identify and Segregate as Hazardous Chemical Waste ventilation->identify Step 3 collect Collect in a Labeled, Leak-Proof Container identify->collect Step 4 store Store Securely in a Designated Area collect->store Step 5 contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs Step 6 disposal_vendor Transfer to Licensed Hazardous Waste Vendor contact_ehs->disposal_vendor Step 7 end End: Proper Disposal Complete disposal_vendor->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Standard Operating Procedure for Handling "Decatromicin B" and Other Novel Potent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety, handling, and disposal information for a compound identified as "Decatromicin B" is not available in public or commercial databases. This name may refer to a novel research chemical, an internal compound identifier, or a substance not yet characterized. The following procedures provide essential, general guidance for handling new or uncharacterized potent chemical compounds in a research setting. It is imperative to treat any unknown substance as potentially hazardous. This guide offers a framework for establishing safe operational and disposal plans.

Hazard Assessment and Control Banding

For novel compounds with limited safety data, a "control banding" strategy is a crucial first step.[1][2] This process involves assigning the compound to a hazard category based on available data (e.g., from similar compounds, in-silico predictions) to determine the necessary level of engineering controls, administrative controls, and personal protective equipment (PPE) to ensure safe handling.[2][3] The goal is to prevent and control exposure to the active pharmaceutical ingredient (API).[4]

Initial Assessment Steps:

  • Literature Review: Conduct a thorough search for data on the specific compound or structurally similar compounds.

  • Categorization: In the absence of specific data, categorize the compound in a high-hazard band to ensure maximum protection. This involves assuming high potency and potential toxicity.

  • Define Exposure Limits: Establish an internal Occupational Exposure Band (OEB) or Performance-Based Exposure Control Limit (PB-ECL) to guide handling practices.

Personal Protective Equipment (PPE)

When handling a novel compound with unknown properties, assume it is hazardous and requires stringent safety protocols. The selection of PPE is determined by a risk assessment of the procedures being performed. The following table outlines recommended PPE for handling potent, uncharacterized solid compounds.

Protection Level Equipment Specification & Rationale
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR) with P100 filters or Powered Air-Purifying Respirator (PAPR).Rationale: To prevent inhalation of fine powders or aerosols, which is a primary route of exposure. A PAPR is preferred for extended-duration tasks.
Eye/Face Protection Chemical splash goggles and a face shield.Rationale: Provides protection from splashes and airborne particles. Must be worn even when working in a fume hood.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).Rationale: The outer glove provides primary protection and can be removed if contaminated, while the inner glove protects the skin during de-gowning.
Body Protection Disposable, solid-front lab coat with tight-fitting cuffs or a disposable chemical-resistant suit (e.g., Tyvek).Rationale: Protects skin and personal clothing from contamination. Disposable garments prevent take-home contamination.
Foot Protection Closed-toe, chemical-resistant shoes and disposable shoe covers.Rationale: Protects against spills and prevents the tracking of contaminants out of the laboratory.

All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination before exiting.

Operational Plan: Handling and Containment

All manipulations of "this compound" or other uncharacterized potent compounds should be performed within a certified primary engineering control.

Key Operational Steps:

  • Primary Containment: All weighing, transferring, and solution preparation must occur in a certified chemical fume hood, glovebox, or containment ventilated enclosure (CVE) to minimize inhalation exposure. For highly potent compounds, containment must be provided during all laboratory procedures.

  • Work Area Demarcation: Clearly label the designated work area with signs indicating "Potent Compound Handling Area."

  • Spill Management: A spill kit appropriate for a wide range of chemical classes must be readily available. Personnel must be trained on spill response procedures before beginning work.

  • Decontamination: All surfaces and equipment must be decontaminated after use. A validated cleaning procedure should be developed.

The following diagram illustrates the logical workflow for safely handling a novel potent compound.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase a Assess Hazard: Review available data or assume high potency b Assign to Control Band (e.g., OEB 4/5) a->b c Select Engineering Controls (Fume Hood, Glovebox) b->c d Define PPE Requirements (PAPR, Double Gloves, Suit) c->d e Don Full PPE d->e f Perform Work in Primary Containment e->f g Decontaminate Surfaces & Equipment f->g h Segregate & Label Waste g->h i Doff PPE in Designated Area h->i j Dispose of Waste via EHS Protocol i->j k Document Procedure & Observations j->k

Caption: Workflow for Handling Novel Potent Compounds.

Disposal Plan

The disposal of novel compounds requires a conservative approach, treating all waste as hazardous. Engage your institution's Environmental Health and Safety (EHS) department at the earliest stage.

Waste Stream Container & Labeling Disposal Procedure
Solid Waste Puncture-resistant, sealed container.Label: "Hazardous Waste," "Potent Compound Waste," full chemical name ("this compound"), and accumulation start date.
Liquid Waste Chemically compatible, sealed container.Label: Same as solid waste, with solvent composition listed. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated PPE Lined, sealed waste container.Label: "Hazardous Waste - Contaminated PPE."
Sharps Puncture-proof sharps container.Label: "Hazardous Waste - Sharps."

Disposal Protocol:

  • Segregation: Do not mix waste from potent compounds with general laboratory waste.

  • Containment: Ensure all waste containers are sealed and stored in a designated, secure secondary containment area.

  • Documentation: Provide EHS with all available information, including the synthesis route and precursor chemicals, to aid in determining the appropriate final disposal method.

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of any material down the drain.

References

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